Dihydrolipoate
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-bis(sulfanyl)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHEQBZOYJLPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(CCS)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydrolipoic Acid: A Comprehensive Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (ALA), is a potent endogenous antioxidant and a critical cofactor in cellular metabolism. Its unique dithiol structure confers a wide range of biological activities, positioning it as a molecule of significant interest in the study and treatment of various pathologies associated with oxidative stress and metabolic dysregulation. This technical guide provides an in-depth exploration of the core biological functions of DHLA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and therapeutic development.
Core Biological Functions of Dihydrolipoic Acid
DHLA's biological significance stems from its multifaceted roles as a powerful antioxidant, a key player in mitochondrial energy production, and a modulator of critical signaling pathways.
Potent Antioxidant and Redox Regulator
DHLA is a versatile antioxidant, active in both aqueous and lipid cellular environments. Its two free thiol groups are responsible for its enhanced antioxidant capacity compared to its oxidized form, ALA.
Direct Radical Scavenging: DHLA directly scavenges a variety of reactive oxygen species (ROS), including superoxide, hydroperoxy, and hydroxyl radicals.[1]
Regeneration of Endogenous Antioxidants: A key feature of DHLA is its ability to regenerate other vital antioxidants, such as vitamin C and vitamin E, from their oxidized states, thereby amplifying the cell's overall antioxidant defense network.[2]
Metal Chelation: DHLA can chelate transition metals, preventing their participation in Fenton reactions that generate highly reactive and damaging hydroxyl radicals.
Role in Cellular Metabolism
DHLA is the biologically active form of lipoic acid that functions as an essential cofactor for several mitochondrial multi-enzyme complexes, most notably the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC). These complexes are central to cellular respiration, linking glycolysis to the citric acid cycle. The dihydrolipoamide (B1198117) dehydrogenase (E3) component of these complexes catalyzes the oxidation of dihydrolipoamide, a derivative of DHLA.[3][4]
Modulation of Signaling Pathways
DHLA has been shown to modulate several key signaling pathways, primarily those involved in cellular stress response, inflammation, and metabolism.
Nrf2/HO-1 Pathway Activation: DHLA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5][6] By activating this pathway, DHLA enhances the cell's intrinsic defense mechanisms against oxidative and inflammatory stress.
Anti-Inflammatory Signaling: DHLA exhibits significant anti-inflammatory properties.[6][7] It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.[5][6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[5][6]
Insulin (B600854) Signaling and Glucose Metabolism: Evidence suggests that DHLA can improve insulin sensitivity and glucose uptake in cells.[8][9] While the precise mechanisms are still under investigation, it is believed to involve the modulation of key components of the insulin signaling cascade.
Quantitative Data
The following tables summarize key quantitative data related to the biological functions of dihydrolipoic acid.
| Parameter | Radical/Substrate | Value | Reference |
| IC50 | DPPH Radical | 1,1-diphenyl-2-pycrylhydrazyl: Efficiently scavenged | |
| Peroxyl Radical | 850 µM (against AAPH-induced non-HDL peroxidation) | ||
| 15-Lipoxygenase (Soybean) | 15 µM (with linoleic acid), 5 µM (with non-HDL) | ||
| 15-Lipoxygenase (Rabbit Reticulocyte) | 10 µM (with linoleic acid), 5 µM (with non-HDL) | ||
| Scavenging Activity | Superoxide Radical Anion (O2•−) | Rate constant: 3.3×10^5 M-1s-1 | |
| Enzyme Kinetics | Dihydrolipoamide Dehydrogenase | ||
| Km (dihydrolipoamide) | 0.70 mM | [5] | |
| Km (NAD+) | 0.71 mM | [5] |
Table 1: Antioxidant Capacity and Enzyme Kinetics of Dihydrolipoic Acid
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of DHLA.
Materials:
-
Dihydrolipoic acid (DHLA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of DHLA in methanol.
-
In a 96-well plate, add a specific volume of each DHLA dilution to separate wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 2: Western Blot for Nrf2 and HO-1
Objective: To determine the effect of DHLA on the protein expression levels of Nrf2 and HO-1.
Materials:
-
Cell culture reagents
-
DHLA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of DHLA for a specified time. Include an untreated control.
-
Protein Extraction: Lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein levels of Nrf2 and HO-1 to the loading control.
Protocol 3: Immunofluorescence for NLRP3
Objective: To visualize the effect of DHLA on the expression and localization of NLRP3.
Materials:
-
Cells grown on coverslips
-
DHLA
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NLRP3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with DHLA.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the anti-NLRP3 primary antibody.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological functions of dihydrolipoic acid.
Caption: Antioxidant mechanisms of Dihydrolipoic Acid (DHLA).
Caption: Nrf2 signaling pathway activation by DHLA.
Caption: General experimental workflow for Western Blotting.
Conclusion
Dihydrolipoic acid is a remarkably versatile molecule with a profound impact on cellular physiology. Its potent antioxidant capabilities, integral role in energy metabolism, and ability to modulate key signaling pathways underscore its therapeutic potential for a range of diseases characterized by oxidative stress and inflammation. This technical guide provides a foundational understanding of DHLA's core biological functions, supported by quantitative data and detailed experimental protocols, to facilitate further investigation and the development of novel therapeutic strategies. The provided visualizations of key pathways and workflows offer a clear conceptual framework for researchers in this dynamic field.
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. Utilization of the insulin-signaling network in the metabolic actions of alpha-lipoic acid-reduction or oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dihydrolipoamide dehydrogenase from the crenarchaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Changes in dihydrolipoamide dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Dihydrolipoate and Alpha-Lipoic Acid Antioxidant Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-lipoic acid (ALA), a naturally occurring disulfide, and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants with significant therapeutic potential. While often discussed interchangeably, their antioxidant activities exhibit critical differences in mechanism, potency, and scope. This technical guide provides a detailed comparison of DHLA and ALA, focusing on their direct radical scavenging capabilities, indirect antioxidant effects through cellular signaling, and metal-chelating properties. We present quantitative data from various antioxidant assays, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to support researchers in the fields of pharmacology, biochemistry, and drug development. The evidence overwhelmingly indicates that DHLA is the more potent and versatile antioxidant, directly scavenging a wider array of reactive species and efficiently regenerating other key antioxidants. ALA, while a scavenger of certain radicals, primarily functions as a pro-drug for DHLA and as a signaling molecule that upregulates endogenous antioxidant defenses.
Introduction: The ALA/DHLA Redox Couple
Alpha-lipoic acid is a chiral molecule existing as R-ALA and S-ALA enantiomers, with R-ALA being the naturally occurring and more biologically active form. It is readily absorbed and distributed to various tissues where it is intracellularly reduced to dihydrolipoic acid by NAD(P)H-dependent enzymes such as glutathione (B108866) reductase and thioredoxin reductase.[1][2] This redox couple, with a low standard reduction potential of -0.32 V, is a powerful reductant in biological systems.[3][4] While both forms exhibit antioxidant properties, it is the dithiol DHLA that is considered the more active and potent form.[5][6]
Comparative Antioxidant Mechanisms
The antioxidant actions of ALA and DHLA can be categorized into three primary mechanisms: direct radical scavenging, regeneration of other antioxidants, and chelation of transition metals.
Direct Radical Scavenging Activity
DHLA demonstrates superior direct scavenging activity against a broader spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS) compared to ALA.
-
Dihydrolipoic Acid (DHLA): As a dithiol, DHLA is an exceptional scavenger of peroxyl radicals (ROO•), hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and peroxynitrite (ONOO⁻).[7][8][9] Its ability to quench radicals in both aqueous and lipid phases makes it a versatile protector against lipid peroxidation and protein damage.[8]
-
Alpha-Lipoic Acid (ALA): The disulfide ring of ALA is less reactive. It is an effective scavenger of the highly reactive hydroxyl radical and hypochlorous acid (HOCl) but does not significantly react with superoxide radicals or hydrogen peroxide.[7][9] Its capacity to scavenge peroxyl radicals is also reported to be inefficient.[8]
Regeneration of Endogenous Antioxidants
A key feature of the ALA/DHLA system, primarily driven by DHLA, is its ability to regenerate other vital antioxidants, earning it the title "the antioxidant of antioxidants." DHLA can reduce the oxidized forms of Vitamin C (ascorbyl radical to ascorbate), Vitamin E (tocopheroxyl radical to tocopherol), and glutathione (GSSG to GSH). This recycling activity amplifies the total antioxidant capacity of the cell.
Metal Chelation
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction. Both ALA and DHLA can chelate these metal ions, but DHLA is more effective at forming redox-inactive complexes, thereby preventing them from participating in oxidative chemistry.[9] However, under certain conditions, DHLA's ability to reduce Fe³⁺ to the more reactive Fe²⁺ can lead to a pro-oxidant effect, a critical consideration in iron-overload conditions.[7]
Quantitative Comparison of Antioxidant Activity
The superior antioxidant capacity of DHLA over ALA has been demonstrated in numerous in vitro assays. The following tables summarize the available quantitative data.
| Parameter | Dihydrolipoic Acid (DHLA) | Alpha-Lipoic Acid (ALA) | Reference(s) |
| Radical Scavenging (General) | Higher activity against DPPH, ABTS, and galvinoxyl radicals | Lower activity against DPPH, ABTS, and galvinoxyl radicals | [7] |
| Protection against AAPH-induced Methyl Linoleate Oxidation | ~2.2-fold more effective | Less effective | [7] |
| Radicals Scavenged in AAPH-induced DNA Oxidation/Erythrocyte Hemolysis | ~2.0 radicals per molecule | ~1.5 radicals per molecule | [7] |
Table 1: Comparative Efficacy in Various Antioxidant Assays.
| Reactive Species | Compound | Second-Order Rate Constant (k) | Conditions | Reference(s) |
| Superoxide (O₂•⁻) | DHLA | 3.3 x 10⁵ M⁻¹s⁻¹ | Aqueous phase, pH 7.4 | |
| Hydroxyl (•OH) | ALA | Reacts an order of magnitude faster than DMPO (spin trap) | Aqueous solution (Fenton Reaction) | |
| Peroxyl (ROO•) | DHLA | Efficient scavenger | Aqueous and lipid phases | [8] |
| Peroxyl (ROO•) | ALA | Inefficient scavenger | Not specified | [8] |
Table 2: Reaction Rate Constants with Reactive Oxygen Species. (Note: Comprehensive rate constant data is limited, particularly for ALA).
Indirect Antioxidant Activity: Nrf2 Signaling Pathway
Beyond direct scavenging, ALA is a potent activator of the Keap1-Nrf2 signaling pathway, a master regulator of the endogenous antioxidant response.
Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and antioxidants, including ALA, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.
-
Enzymes involved in glutathione synthesis and regeneration.
This indirect mechanism allows ALA to provide a sustained improvement in cellular resistance to oxidative stress, which may be more physiologically relevant than its transient, direct scavenging activity.
Caption: Keap1-Nrf2 antioxidant response pathway activation by Alpha-Lipoic Acid.
Experimental Protocols
Accurate assessment of antioxidant activity requires standardized methodologies. Below are detailed protocols for common in vitro assays.
General Experimental Workflow for Comparative Analysis
A logical workflow is essential for a comprehensive comparison of the antioxidant profiles of DHLA and ALA.
Caption: General workflow for comparing the antioxidant activities of DHLA and ALA.
DPPH Radical Scavenging Assay
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, leading to a color change to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727) or ethanol (B145695). Store in a dark, amber bottle.
-
Prepare a series of dilutions of ALA, DHLA, and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.
-
-
Assay Procedure (96-well plate):
-
To each well, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of solvent instead of the sample.
-
For the blank, add 200 µL of solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical. This is the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the sample or standard (Trolox) dilutions to each well.
-
Add 180 µL of the ABTS•⁺ working solution.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve.
-
Ferric Ion (Fe²⁺) Chelation Assay
Principle: This assay measures the ability of a compound to compete with an indicator ligand (ferrozine) for ferrous ions. Ferrozine (B1204870) forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. Chelating agents will disrupt the formation of this complex, thereby decreasing the color intensity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2 mM FeCl₂ solution in water.
-
Prepare a 5 mM ferrozine solution in water.
-
Prepare various concentrations of ALA, DHLA, and a standard chelator (e.g., EDTA).
-
-
Assay Procedure:
-
In a microcentrifuge tube or well, mix 50 µL of the sample or standard with 200 µL of methanol/water.
-
Add 10 µL of the 2 mM FeCl₂ solution and vortex.
-
Initiate the reaction by adding 20 µL of the 5 mM ferrozine solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm. A control is run without the sample.
-
-
Calculation:
-
Calculate the percentage of chelation activity: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value for chelation.
-
Conclusion and Future Directions
For drug development professionals, this distinction is critical. While ALA supplementation is effective due to its in vivo conversion to DHLA, direct administration or targeted delivery of DHLA could offer more immediate and potent protection in acute oxidative stress scenarios. However, the potential pro-oxidant activity of DHLA, particularly in the presence of free transition metals, must be carefully considered.
Future research should focus on:
-
Developing stable formulations of DHLA to overcome its rapid oxidation.
-
Investigating the therapeutic window of both compounds to maximize antioxidant benefits while minimizing pro-oxidant risks.
-
Elucidating the full range of signaling pathways modulated by both ALA and DHLA beyond Nrf2.
By understanding the distinct and complementary roles of ALA and DHLA, researchers can better harness their therapeutic potential in the ongoing fight against diseases rooted in oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. 2.10. Assay for Copper Chelating Activity [bio-protocol.org]
- 5. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zen-bio.com [zen-bio.com]
The Gatekeeper and the Powerhouse: A Technical Guide to the Cellular Uptake and Metabolism of Dihydrolipoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoate (DHLA), the reduced form of lipoic acid (LA), is a potent antioxidant and a critical cofactor in cellular metabolism. Its therapeutic potential in a range of pathologies, including diabetes, neurodegenerative diseases, and radiation injury, has garnered significant scientific interest. Understanding the intricate processes of DHLA's entry into the cell and its subsequent metabolic fate is paramount for harnessing its full therapeutic benefit. This technical guide provides an in-depth exploration of the cellular uptake and metabolism of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the transport mechanisms that govern its cellular entry, the enzymatic pathways that dictate its metabolic transformations, and the signaling networks that regulate these processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
Cellular Uptake of this compound and Lipoic Acid
The cellular uptake of this compound is intrinsically linked to the transport of its oxidized form, lipoic acid. While direct transport mechanisms for DHLA are not fully elucidated, it is widely accepted that it shares transporters with LA due to their structural similarity. Cellular uptake of LA is mediated by several transport systems, including the Sodium-Dependent Multivitamin Transporter (SMVT), Monocarboxylate Transporters (MCTs), and medium-chain fatty acid transporters.[1]
Table 1: Transporters Involved in Lipoic Acid Uptake
| Transporter Family | Specific Transporters | Substrates | Transport Characteristics |
| Solute Carrier Family 5 (SLC5) | Sodium-Dependent Multivitamin Transporter (SMVT; SLC5A6) | Lipoic acid, biotin, pantothenic acid | Sodium-dependent, high-affinity transport.[2][3] |
| Solute Carrier Family 16 (SLC16) | Monocarboxylate Transporters (MCTs) | Lipoic acid, pyruvate, lactate, ketone bodies | Proton-linked, pH-dependent transport.[1] |
| - | Medium-chain fatty acid transporter | Lipoic acid, medium-chain fatty acids | - |
It is important to note that once inside the cell, lipoic acid is rapidly reduced to this compound.[4] This intracellular reduction contributes to maintaining a concentration gradient that favors the continued uptake of lipoic acid.
Intracellular Metabolism of this compound
Once inside the cell, this compound is a key player in a network of redox reactions and metabolic pathways, primarily localized within the mitochondria and cytosol.
The Dihydrolipoamide (B1198117) Dehydrogenase (DLDH) Hub
The central enzyme in this compound metabolism is dihydrolipoamide dehydrogenase (DLDH), also known as the E3 component of several mitochondrial multi-enzyme complexes.[1][5] DLDH catalyzes the reversible oxidation of dihydrolipoamide (the amide form of DHLA) to lipoamide, using NAD+ as an electron acceptor to produce NADH.[6] This reaction is crucial for the function of:
-
Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the citric acid cycle.[4]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point in the citric acid cycle.[5]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.[5]
-
Glycine Cleavage System: Catalyzes the degradation of glycine.[6]
Cytosolic and Mitochondrial Reduction of Lipoic Acid
The reduction of lipoic acid to dihydrolipoic acid is not solely dependent on DLDH. Other key enzymes contribute to this process in both the mitochondria and the cytosol:
-
Thioredoxin Reductase (TrxR): A key enzyme in the thioredoxin system, it can reduce lipoic acid to DHLA using NADPH.
-
Glutathione (B108866) Reductase (GR): This enzyme, central to the glutathione system, also utilizes NADPH to reduce lipoic acid.[7]
The interplay between these enzymes ensures a robust system for maintaining the intracellular pool of DHLA.
Antioxidant Functions
This compound is a powerful antioxidant that can directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[3] It also participates in the regeneration of other endogenous antioxidants, such as vitamin C and vitamin E, further bolstering the cell's defense against oxidative stress.[3]
Regulation of this compound Metabolism
The cellular metabolism of this compound is tightly regulated by several key signaling pathways that respond to the cell's energetic and redox state.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, which can be influenced by the DHLA/LA redox couple, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including those encoding for enzymes involved in glutathione and thioredoxin metabolism.[8][9] Inhibition of DLDH has been shown to activate the Nrf2 signaling pathway, suggesting a feedback mechanism to counteract metabolic stress.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated during periods of low cellular energy (high AMP/ATP ratio). Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic processes.[2][10] Lipoic acid has been shown to activate AMPK, which in turn can influence glucose uptake and fatty acid oxidation, processes intricately linked to the function of DLDH-containing enzyme complexes.[11]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[6] Lipoic acid can modulate this pathway, which has implications for its effects on glucose metabolism and insulin (B600854) signaling.[11]
Quantitative Data
While extensive quantitative data on the cellular uptake and metabolism of this compound is still an area of active research, some key kinetic parameters of the involved enzymes have been reported.
Table 2: Kinetic Parameters of this compound Metabolizing Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Tissue |
| Dihydrolipoamide Dehydrogenase | Dihydrolipoamide | ~10-50 µM | - | Various |
| Dihydrolipoamide Dehydrogenase | NAD+ | ~50-100 µM | - | Various |
| Glutathione Reductase | GSSG | 65 µM | - | Human erythrocytes[12] |
| Glutathione Reductase | NADPH | 8.5 µM | - | Human erythrocytes[12] |
| Thioredoxin Reductase | - | - | - | - |
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay (Spectrophotometric)
This protocol measures the activity of DLDH by monitoring the reduction of NAD+ to NADH at 340 nm.[8][13]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
EDTA (1.0 mM)
-
Dihydrolipoamide (3.0 mM)
-
NAD+ (3.0 mM)
-
Enzyme sample (e.g., mitochondrial extract)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding dihydrolipoamide.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
HPLC-ECD Analysis of this compound
This method allows for the sensitive and specific quantification of this compound in biological samples.[10][14]
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase column
-
Mobile phase: 0.05 M phosphate buffer (pH 2.5):acetonitrile (50:50, v/v)
-
Sample extract (e.g., cell lysate)
-
This compound standard
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare a standard curve using known concentrations of this compound.
-
Inject the sample extract and standards onto the HPLC column.
-
Detect this compound using the electrochemical detector set at an appropriate potential (e.g., +0.6V).
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Cellular Uptake Assay using Radiolabeled Substrate
This protocol describes a general method for measuring the uptake of a radiolabeled substrate, which can be adapted for studying this compound or lipoic acid transport.[15][16]
Materials:
-
Cultured cells
-
Radiolabeled substrate (e.g., [³H]-lipoic acid)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Inhibitors or competing compounds (optional)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash cells with assay buffer.
-
Pre-incubate cells with or without inhibitors.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a defined period at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the uptake to the protein concentration of the cell lysate.
Visualizations
Signaling Pathways
Caption: Key signaling pathways regulating DHLA metabolism.
Experimental Workflow
Caption: Workflow for studying DHLA uptake and metabolism.
Conclusion and Future Directions
The cellular uptake and metabolism of this compound are complex, multifaceted processes that are central to its biological activity. This guide has provided a comprehensive overview of the known transport mechanisms, metabolic pathways, and regulatory signaling networks. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the pharmacokinetics and pharmacodynamics of this important molecule.
Despite significant progress, several knowledge gaps remain. Future research should focus on:
-
Directly characterizing this compound transporters: Elucidating the specific proteins responsible for DHLA uptake will be crucial for understanding its tissue-specific effects.
-
Quantifying intracellular DHLA concentrations: Accurate measurements of DHLA levels in different cellular compartments under various physiological and pathological conditions are needed.
-
Determining the kinetic parameters of all key metabolic enzymes: A complete kinetic profile of the enzymes involved in DHLA metabolism will enable more accurate modeling of its intracellular fate.
-
Further dissecting the regulatory signaling pathways: A deeper understanding of how signaling networks control DHLA metabolism will open new avenues for therapeutic intervention.
Addressing these questions will undoubtedly accelerate the translation of this compound's therapeutic potential from the laboratory to the clinic.
References
- 1. Dihydrolipoic but not alpha-lipoic acid affects susceptibility of eukaryotic cells to bacterial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Signaling Pathway as a Key to Treatment for Diabetic Dyslipidemia and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oxfordbiomed.com [oxfordbiomed.com]
- 13. currentseparations.com [currentseparations.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Redox Sentinel: A Technical Guide to the Dihydrolipoate/Lipoate Couple and its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the dihydrolipoate/lipoate redox couple in cellular physiology and pathology. We delve into its fundamental electrochemical properties, its profound biological significance as a potent antioxidant and signaling modulator, and provide detailed experimental methodologies for its investigation.
Quantitative Data on the this compound/Lipoate Redox Couple
The electrochemical properties of the this compound (DHLA) and lipoic acid (LA) redox couple are central to its biological function. A summary of key quantitative data is presented below for easy comparison.
| Parameter | Value | Biological Context/Significance |
| Standard Redox Potential (E'°) | -0.29 V | This negative redox potential indicates that this compound is a strong reducing agent, capable of donating electrons to a variety of oxidized species within the cell. It is comparable to other important cellular reductants.[1] |
| Intracellular Concentration (Lipoic Acid) | Variable, transiently increased with supplementation | Endogenous levels of free lipoic acid in plasma and cells are generally low and not easily detectable after dietary intake.[2] Oral supplementation with high doses (≥50 mg) can transiently increase plasma and cellular concentrations.[2] |
| Intracellular Concentration (Dihydrolipoic Acid) | Dependent on cellular reduction of lipoic acid | Following cellular uptake, lipoic acid is rapidly reduced to dihydrolipoic acid.[2] In human keratinocytes treated with 0.5-5 mM lipoic acid, a dose-dependent increase in intracellular DHLA was observed.[3] |
| Cellular Compartmentalization | Cytosol and Mitochondria | The reduction of lipoic acid to dihydrolipoic acid occurs in both the cytosol (via glutathione (B108866) reductase and thioredoxin reductase) and mitochondria (via dihydrolipoamide (B1198117) dehydrogenase).[2] |
Table of Standard Redox Potentials for Biologically Relevant Half-Reactions (pH 7, 25°C)
| Half-Reaction | E'° (V) |
| O₂ + 4H⁺ + 4e⁻ → 2H₂O | +0.816 |
| Cytochrome c (Fe³⁺) + e⁻ → Cytochrome c (Fe²⁺) | +0.254 |
| Ubiquinone + 2H⁺ + 2e⁻ → Ubiquinol | +0.045 |
| Lipoic acid + 2H⁺ + 2e⁻ → Dihydrolipoic acid | -0.29 [1] |
| NAD⁺ + H⁺ + 2e⁻ → NADH | -0.320 |
| NADP⁺ + H⁺ + 2e⁻ → NADPH | -0.324 |
Biological Significance of the this compound Redox Potential
The highly negative redox potential of the this compound/lipoate couple underpins its multifaceted roles in cellular protection and signaling.
Potent Antioxidant Activity
Dihydrolipoic acid is a powerful antioxidant capable of scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Its ability to function in both aqueous and lipid environments allows it to protect both cytosolic and membranous components from oxidative damage.[4] Furthermore, DHLA can regenerate other key antioxidants, such as vitamin C and vitamin E, from their radical forms, earning it the title of a "universal antioxidant".[4]
Pro-oxidant Activity
Under certain conditions, dihydrolipoic acid can exhibit pro-oxidant properties. This is primarily attributed to its ability to reduce transition metals like iron (Fe³⁺ to Fe²⁺), which can then participate in Fenton chemistry to generate highly reactive hydroxyl radicals. This dual role highlights the complexity of its biological effects and the importance of the cellular redox environment.
Modulation of Signaling Pathways
The redox state of the this compound/lipoate couple can influence the activity of key signaling pathways, thereby regulating gene expression and cellular responses to stress.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses. Its DNA binding activity is redox-sensitive. This compound has been shown to restore the DNA binding activity of NF-κB that has been inhibited by oxidizing agents, suggesting a direct role in maintaining the reduced state of critical cysteine residues in the NF-κB protein.[5] Conversely, the oxidized form, lipoic acid, can inhibit NF-κB activation.[5]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This compound, by modulating the cellular redox state, is thought to contribute to the activation of the Nrf2 pathway, thereby enhancing the cell's antioxidant defenses.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the redox properties and biological functions of this compound.
Measurement of this compound/Lipoate Redox Potential using Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the redox potential of a compound.
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Solutions of lipoic acid and dihydrolipoic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the buffer solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the buffer solution alone to establish the background current.
-
Sample Analysis: Add a known concentration of lipoic acid or dihydrolipoic acid to the cell and record the cyclic voltammogram. The potential is swept from a starting potential to a switching potential and then back to the start.
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the lipoate/dihydrolipoate couple. The midpoint potential between the anodic and cathodic peak potentials provides an estimate of the formal redox potential (E°').
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its consensus DNA sequence.
Materials:
-
Nuclear extracts from cells treated with or without a stimulus for NF-κB activation (e.g., TNF-α).
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., ³²P or a fluorescent dye).
-
Poly-d(I-C) (a non-specific DNA competitor).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol).
-
Dihydrolipoic acid and lipoic acid solutions.
-
Loading buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Detection system (e.g., phosphorimager or fluorescence scanner).
Procedure:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the nuclear extract, poly-d(I-C), and binding buffer.
-
Redox Modulation: Add dihydrolipoic acid or lipoic acid at the desired concentrations to the respective reaction tubes. Incubate at room temperature for 10-15 minutes.
-
Probe Addition: Add the labeled NF-κB probe to each reaction and incubate for a further 20-30 minutes at room temperature to allow for protein-DNA binding.
-
Electrophoresis: Add loading buffer to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Detection: Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or scan the gel using a fluorescence imager. A "shifted" band, representing the NF-κB-DNA complex, will be observed in lanes with active NF-κB. The intensity of this band can be modulated by the presence of this compound or lipoate.
Western Blot for Nrf2 Nuclear Translocation
This protocol is used to assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nuclear fraction of cells.
Materials:
-
Cells treated with this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Cell lysis buffers for cytoplasmic and nuclear fractionation.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Electrophoresis and blotting apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Nrf2 and anti-a nuclear loading control (e.g., Lamin B1 or PARP-1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of nuclear protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the Nrf2 band in the nuclear fraction will indicate the extent of its translocation. Normalize the Nrf2 signal to the nuclear loading control to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Determination of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydrolipoate in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolipoate (DHLA), the reduced form of lipoic acid, is a critical molecule within the mitochondrial matrix, playing an indispensable role in cellular energy metabolism and redox homeostasis. As a potent antioxidant and an essential cofactor for key enzymatic complexes, DHLA stands at the crossroads of major metabolic pathways. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in mitochondrial bioenergetics, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the intricate functions of this vital mitochondrial component.
Core Functions of this compound in Mitochondria
This compound is intrinsically linked to mitochondrial function through two primary mechanisms: its role as a covalently bound cofactor for vital enzyme complexes and its potent antioxidant capabilities.
1.1. Essential Cofactor for 2-Oxoacid Dehydrogenase Complexes
This compound is the active form of the lipoic acid cofactor required by the E2 subunit (dihydrolipoyl transacetylase or transsuccinylase) of three critical mitochondrial multi-enzyme complexes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Converts pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the citric acid cycle.[1][2]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): Catalyzes a key regulatory step in the citric acid cycle, converting α-ketoglutarate to succinyl-CoA.[3][4]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.
The dithiol group of this compound is responsible for accepting and transferring the acyl group generated by the E1 subunit, ultimately donating it to Coenzyme A. The resulting dihydrolipoamide (B1198117) is then re-oxidized to lipoamide (B1675559) by the E3 subunit (dihydrolipoamide dehydrogenase), a reaction that reduces NAD+ to NADH.[5] This process directly links the catabolism of carbohydrates and amino acids to the production of reducing equivalents (NADH) for the electron transport chain and subsequent ATP synthesis.
1.2. A Potent Mitochondrial Antioxidant
This compound is a powerful antioxidant within the mitochondrial matrix. Its antioxidant properties are attributed to several mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): DHLA can directly neutralize various ROS, including superoxide (B77818) radicals and hydrogen peroxide.[6]
-
Regeneration of Other Antioxidants: It can regenerate other endogenous antioxidants, such as vitamins C and E, from their radical forms, thereby amplifying the cell's overall antioxidant capacity.[7]
-
Chelation of Metal Ions: DHLA can chelate transition metals like iron and copper, preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals.[8]
However, it is crucial to note that under certain conditions, this compound can also exhibit pro-oxidant properties, contributing to ROS production and potentially inducing the mitochondrial permeability transition.[9]
Quantitative Data on this compound and Mitochondrial Function
The following tables summarize key quantitative data related to the interaction of this compound with mitochondrial components.
Table 1: Kinetic Parameters of Dihydrolipoamide Dehydrogenase (E3)
| Organism/Tissue | Substrate | Km | Reference |
| Escherichia coli (Free Enzyme) | Dihydrolipoamide | ~4x higher than complex-bound | [10] |
| Escherichia coli (Free Enzyme) | NAD+ | ~4x higher than complex-bound | [10] |
| Pig Heart | α-Ketoglutarate | 0.67 mM (for α-KGDHC) | [3] |
Table 2: Impact of this compound on Mitochondrial Parameters
| Parameter | Condition | Observation | Reference |
| Mitochondrial NAD+/NADH Ratio | High DHLA | Can lead to a decrease in the NAD+/NADH ratio | [3] |
| Mitochondrial Membrane Potential (ΔΨm) | Cultured Rat Cortical Neurons (Resting) | -139 mV | [11] |
| Mitochondrial Permeability Transition (MPT) | Presence of Ca2+ and DHLA | Lowers the Ca2+ threshold for MPT induction | [9] |
| ATP Synthesis | Inhibition by DL-8-methylthis compound | Potent inhibitor of oxidative phosphorylation | [12] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving this compound in mitochondrial bioenergetics.
This compound in the Pyruvate Dehydrogenase Complex
Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.
Antioxidant and Pro-oxidant Roles of this compound
Caption: Dual antioxidant and pro-oxidant roles of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the function of this compound and related mitochondrial activities.
Assay for Dihydrolipoamide Dehydrogenase (E3) Activity
This spectrophotometric assay measures the activity of dihydrolipoamide dehydrogenase by monitoring the reduction of NAD+ to NADH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
EDTA (1.0 mM)
-
Dihydrolipoamide (3.0 mM)
-
NAD+ (3.0 mM)
-
Mitochondrial or purified enzyme sample
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.
-
Add the mitochondrial or purified enzyme sample to the reaction mixture.
-
Initiate the reaction by adding dihydrolipoamide.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).
A blank reaction without the enzyme sample should be run to account for any non-enzymatic reduction of NAD+.[13]
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol utilizes the fluorescent probe Amplex Red to quantify hydrogen peroxide (H₂O₂) production by isolated mitochondria.
Materials:
-
Mitochondrial isolation buffer
-
Incubation buffer (e.g., KCl-based buffer with respiratory substrates)
-
Amplex Red stock solution (10 mM in DMSO)
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD) (optional)
-
Isolated mitochondria
-
Fluorometer (excitation ~560 nm, emission ~590 nm)
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
In a fluorometer cuvette, prepare the incubation buffer containing respiratory substrates (e.g., pyruvate/malate or succinate).
-
Add Amplex Red, HRP, and optionally SOD to the cuvette.
-
Add the isolated mitochondria to initiate the measurement.
-
Record the increase in fluorescence over time, which is proportional to the rate of H₂O₂ production.
-
Calibrate the fluorescence signal using known concentrations of H₂O₂.
This method allows for the assessment of how this compound or other compounds affect mitochondrial ROS production.[14][15]
Assessment of Mitochondrial Permeability Transition (MPT)
The calcium retention capacity (CRC) assay is a common method to assess the susceptibility of mitochondria to the MPT.
Materials:
-
Mitochondrial isolation buffer
-
Incubation buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N)
-
CaCl₂ solution of known concentration
-
Isolated mitochondria
-
Fluorometer
Procedure:
-
Isolate mitochondria as described previously.
-
Resuspend the isolated mitochondria in the incubation buffer containing the calcium-sensitive dye.
-
Place the suspension in a fluorometer and monitor the fluorescence.
-
Add sequential pulses of a known amount of CaCl₂ to the mitochondrial suspension.
-
Observe the changes in fluorescence. Mitochondrial uptake of Ca2+ will cause a decrease in the extra-mitochondrial Ca2+ concentration and thus a decrease in fluorescence.
-
The opening of the MPT pore is indicated by a sudden, large increase in fluorescence as the mitochondria release their accumulated Ca2+.
-
The total amount of Ca2+ taken up by the mitochondria before pore opening is the calcium retention capacity.
The effect of this compound on the MPT can be determined by pre-incubating the mitochondria with DHLA before the addition of Ca2+.[9]
Conclusion
This compound is a central player in mitochondrial bioenergetics, with its roles extending from a fundamental cofactor in energy metabolism to a key regulator of the mitochondrial redox environment. Its dual nature as both a potent antioxidant and a potential pro-oxidant highlights the complexity of its functions and underscores the importance of maintaining its delicate balance within the mitochondria. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms governed by this compound. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a wide range of human diseases.
References
- 1. Dihydrolipoamide dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vitabase.com [vitabase.com]
- 8. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound stimulation of the mitochondrial permeability transition: effect of different respiratory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrolipoamide dehydrogenase component of the pyruvate dehydrogenase complex from Escherichia coli K12. Comparative characterization of the free and the complex-bound component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of energy-linked reactions. Inhibition of oxidative phosphorylation by DL-8-methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolipoate: A Potent Scavenger of Reactive Oxygen Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoate (DHLA), the reduced form of α-lipoic acid (ALA), is a powerful endogenous antioxidant characterized by its two thiol groups.[1] Unlike its oxidized form, DHLA possesses a greater capacity to neutralize a wide array of reactive oxygen species (ROS), playing a crucial role in the cellular antioxidant defense system.[2] This technical guide provides a comprehensive overview of DHLA's function as a ROS scavenger, detailing its mechanisms of action, quantitative efficacy, and its influence on key cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development exploring the therapeutic potential of DHLA in oxidative stress-mediated pathologies.
Direct Scavenging of Reactive Oxygen Species
DHLA is a versatile antioxidant capable of scavenging a variety of ROS in both aqueous and lipid phases of the cell.[3] Its efficacy stems from the ability of its two thiol groups to donate hydrogen atoms, thereby neutralizing highly reactive radicals.
Superoxide (B77818) Radical (O₂•⁻)
DHLA is an effective scavenger of superoxide radicals. The reaction involves the reduction of the superoxide radical to hydrogen peroxide, as confirmed by the decrease in sulfhydryl content of DHLA and a corresponding increase in hydrogen peroxide concentration.[4]
Hydroxyl Radical (•OH)
DHLA efficiently eliminates hydroxyl radicals, which are among the most reactive and damaging ROS.[4][5] This scavenging activity is crucial in preventing oxidative damage to vital cellular components like DNA, proteins, and lipids.
Peroxyl Radicals (ROO•)
DHLA has been demonstrated to be an efficient direct scavenger of peroxyl radicals, which are key intermediates in lipid peroxidation.[3][6] This action helps to break the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage.[6]
Other Reactive Species
DHLA is also a potent scavenger of hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻).[2][5] The reaction with peroxynitrite is modest, with a second-order rate constant of 250 M⁻¹s⁻¹ per thiol group.[2]
Quantitative Analysis of ROS Scavenging Activity
The antioxidant capacity of DHLA has been quantified using various assays. The following tables summarize the available quantitative data on its ROS scavenging efficacy.
| Reactive Oxygen Species | Second-Order Rate Constant (k) | Experimental Conditions | Reference |
| Superoxide Radical (O₂•⁻) | 3.3 x 10⁵ M⁻¹s⁻¹ | Competition of O₂•⁻ with epinephrine | [4][7] |
| Peroxynitrite (ONOO⁻) | 250 M⁻¹s⁻¹ (per thiol) | pH 7.4, 37°C | [2] |
| Assay | IC₅₀ Value | Experimental Conditions | Reference |
| Soybean 15-lipoxygenase (SLO)-dependent linoleic acid peroxidation | 15 µM | Not specified | Not specified in provided text |
| SLO-dependent non-HDL fraction peroxidation | 5 µM | Not specified | Not specified in provided text |
| Rabbit reticulocyte 15-lipoxygenase (RR15-LOX)-dependent linoleic acid peroxidation | 10 µM | Not specified | Not specified in provided text |
| RR15-LOX-dependent non-HDL fraction peroxidation | 5 µM | Not specified | Not specified in provided text |
| AAPH-mediated peroxyl radical-induced non-HDL peroxidation | 850 µM | Not specified | Not specified in provided text |
Regeneration of Other Antioxidants
A significant aspect of DHLA's antioxidant function is its ability to regenerate other primary antioxidants, such as Vitamin C and Vitamin E, from their radical forms.[3] This recycling activity amplifies the overall antioxidant capacity of the cell. DHLA can reduce the ascorbyl radical back to ascorbate, which can then, in turn, regenerate the chromanoxyl radical of Vitamin E.[6]
Modulation of Cellular Signaling Pathways
Beyond its direct ROS scavenging, DHLA influences cellular function by modulating key signaling pathways involved in the response to oxidative stress.
Nrf2/ARE Pathway Activation
DHLA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress, or the presence of activators like DHLA, can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1).[3]
NF-κB Pathway Inhibition
DHLA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHLA can inhibit the degradation of IκB, thereby preventing NF-κB activation and the subsequent inflammatory cascade.[8][9]
Pro-oxidant Properties
Under certain conditions, DHLA can exhibit pro-oxidant activities.[10] This is primarily attributed to its ability to reduce transition metals, such as Fe³⁺ to Fe²⁺. The resulting Fe²⁺ can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[10] This dual role as both an antioxidant and a potential pro-oxidant highlights the complexity of DHLA's biological activities and underscores the importance of the cellular redox environment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHLA's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Workflow:
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol (B129727) or ethanol (B145695). From this, prepare a working solution (e.g., 0.1 mM) and measure its absorbance at approximately 517 nm to ensure it is within the optimal range.
-
Sample Preparation: Prepare a series of dilutions of DHLA in the same solvent used for the DPPH solution.
-
Reaction: In a microplate or cuvette, mix the DHLA solution with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of DHLA required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of DHLA.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
Workflow:
Methodology:
-
Generation of ABTS•⁺: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[12]
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at approximately 734 nm.[12]
-
Sample Preparation: Prepare a series of dilutions of DHLA.
-
Reaction: Add the DHLA solution to the ABTS•⁺ working solution. A control with solvent and ABTS•⁺ is also prepared.
-
Incubation: Incubate the mixture at room temperature for a defined period.
-
Measurement: Measure the absorbance at ~734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[13]
Cellular ROS Measurement using DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
This assay is used to measure intracellular ROS levels.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxynitrite reaction with the reduced and the oxidized forms of lipoic acid: new insights into the reaction of peroxynitrite with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Regeneration of Dihydrolipoate: Enzymatic and Non-Enzymatic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical process of dihydrolipoate regeneration, a cornerstone of cellular metabolism and a significant area of interest in drug development. This compound, the reduced form of lipoic acid, is a potent antioxidant and a crucial cofactor for several mitochondrial enzyme complexes. Its continuous regeneration is vital for maintaining cellular redox balance and energy production. This document provides a comprehensive overview of both the enzymatic and non-enzymatic pathways responsible for this regeneration, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Enzymatic Regeneration of this compound
The primary enzymatic route for this compound regeneration is catalyzed by the flavoenzyme dihydrolipoamide (B1198117) dehydrogenase (DLD) , also known as E3.[1][2] DLD is an essential component of several multienzyme complexes located in the mitochondrial matrix, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-keto acid dehydrogenase complex (BCKDH).[2] In these complexes, DLD is responsible for reoxidizing the dihydrolipoyl moieties of the E2 component (dihydrolipoyl transacetylase or transsuccinylase), allowing them to participate in subsequent rounds of catalysis.[2] The reaction involves the transfer of electrons from dihydrolipoamide to FAD, forming FADH₂, and subsequently to NAD⁺, generating NADH.[3]
Kinetic Parameters of Dihydrolipoamide Dehydrogenase
The efficiency of DLD is characterized by its kinetic parameters, which can vary depending on the source of the enzyme and experimental conditions.
| Parameter | Substrate | Value | Organism/Tissue | Reference |
| Km | Dihydrolipoamide | 0.64 mM | Human | [4] |
| NAD+ | 0.19 mM | Human | [4] | |
| kcat | 899 s-1 | Human | [4] | |
| Optimal pH | 7.0 - 7.5 | Fasciola buski | [5] | |
| 7.5 | Human (LDHC4 isoform) | [6] | ||
| 8.0 | E. coli | [7] | ||
| Optimal Temperature | 30 - 40 °C | Fasciola buski | [5] |
Dihydrolipoamide Dehydrogenase Signaling Pathway
Caption: Enzymatic regeneration of this compound by DLD.
Non-Enzymatic Regeneration of this compound
This compound can also be regenerated from lipoic acid through non-enzymatic reduction by various chemical reducing agents. This approach is commonly employed in in vitro studies and for the preparation of this compound for experimental use. The most frequently used reducing agents are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Dithiothreitol (DTT)
DTT is a strong reducing agent that effectively reduces disulfide bonds, including the one in lipoic acid, to form a stable six-membered ring with an internal disulfide bond.[8] Its reducing power is optimal at pH values above 7.[9]
Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a thiol-free reducing agent that is more stable and effective over a wider pH range (1.5-8.5) compared to DTT.[9] It is also odorless and more resistant to air oxidation.[8][10]
Comparison of Non-Enzymatic Reducing Agents
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | References |
| Chemical Nature | Thiol-containing | Thiol-free phosphine | [8][11] |
| Odor | Strong, unpleasant | Odorless | [11] |
| Effective pH Range | > 7.0 (optimal 7.1 - 8.0) | 1.5 - 8.5 | [9][11] |
| Stability in Air | Prone to oxidation | More resistant to oxidation | [10][11] |
| Reactivity with Maleimides | Reacts readily, competes with protein thiols | Reacts, but generally slower than DTT | [11][12] |
| Redox Potential (at pH 7) | -0.33 V | - | [9] |
Non-Enzymatic Regeneration Workflow
Caption: Workflow for non-enzymatic this compound regeneration.
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLD) Activity Assay
This spectrophotometric assay measures the DLD-catalyzed reduction of NAD⁺ in the presence of dihydrolipoamide. The increase in absorbance at 340 nm due to the formation of NADH is monitored.
Materials:
-
100 mM Potassium phosphate (B84403) buffer, pH 8.0
-
1.5 mM EDTA
-
3.0 mM NAD⁺
-
3.0 mM DL-dihydrolipoic acid (prepare fresh)
-
Enzyme sample (e.g., mitochondrial extract or purified DLD)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 1.5 mM EDTA, and 3.0 mM NAD⁺.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding 3.0 mM DL-dihydrolipoic acid.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[7]
HPLC Analysis of this compound
This method allows for the separation and quantification of lipoic acid and dihydrolipoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Electrochemical detector (ECD) or UV detector (215 nm)
Mobile Phase:
-
A mixture of water, acetonitrile, and 1.0 M sodium phosphate buffer (pH 3.5) in a ratio of 60:35:5 (v/v/v).[13]
Procedure:
-
Prepare standards of lipoic acid and dihydrolipoic acid of known concentrations.
-
Prepare the sample for analysis. For biological samples, enzymatic hydrolysis and solid-phase extraction may be necessary to release and concentrate the analytes.[14] For in vitro reaction mixtures, direct injection after appropriate dilution and filtration (0.45 µm filter) may be possible.[13]
-
Set the HPLC system with the C18 column and the specified mobile phase at a flow rate of 1.0 mL/min and a column temperature of 35°C.[13]
-
Inject 20 µL of the standard or sample.[13]
-
Detect the eluting compounds using an ECD or a UV detector.
-
Quantify the amount of this compound by comparing the peak area to the standard curve.
Implications in Drug Development
The regeneration of this compound is a critical consideration in drug development for several reasons:
-
Target for Drug Action: DLD inhibitors are being investigated for their potential to disrupt cellular metabolism in pathological conditions.[15][16]
-
Antioxidant Therapy: The potent antioxidant properties of this compound make it and its precursor, lipoic acid, attractive therapeutic agents for diseases associated with oxidative stress.[17][18] Understanding its regeneration is key to optimizing such therapies.
-
Off-Target Effects: Drugs that interfere with cellular redox balance or mitochondrial function may inadvertently affect this compound regeneration, leading to unforeseen side effects.
Conclusion
The regeneration of this compound is a fundamental biological process with both enzymatic and non-enzymatic mechanisms. Dihydrolipoamide dehydrogenase plays a central role in the enzymatic pathway, ensuring the continued function of vital mitochondrial enzyme complexes. Non-enzymatic methods, primarily utilizing DTT and TCEP, provide valuable tools for in vitro research. A thorough understanding of these regeneration pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to unravel the complexities of cellular metabolism and develop novel therapeutic interventions.
References
- 1. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Roles of Dihydrolipoamide Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrolipoamide Dehydrogenase Mutation Alters the NADH Sensitivity of Pyruvate Dehydrogenase Complex of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. agscientific.com [agscientific.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrolipoate's Nexus: A Technical Guide to its Interactions within the Cellular Antioxidant Network
For Immediate Release
Shanghai, CN – December 19, 2025 – Dihydrolipoate (DHLA), the reduced form of the essential cofactor lipoic acid, plays a pivotal and multifaceted role within the intricate cellular antioxidant defense system. This technical guide provides an in-depth exploration of the core interactions between DHLA and other key cellular antioxidants, including vitamins C and E, and glutathione (B108866). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these synergistic and sometimes pro-oxidant relationships. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
The Antioxidant Network: A Symphony of Redox Cycling
The cellular antioxidant network is a highly integrated system of enzymatic and non-enzymatic components that work in concert to neutralize reactive oxygen species (ROS) and maintain redox homeostasis. DHLA is a central player in this network, acting as a potent reducing agent that can directly scavenge a variety of free radicals and, crucially, regenerate other primary antioxidants from their oxidized states.[1][2]
Interaction with Vitamin C (Ascorbate)
DHLA is a powerful regenerator of ascorbate (B8700270) (vitamin C) from its oxidized form, dehydroascorbate. This recycling is critical for maintaining the cellular pool of this essential water-soluble antioxidant.[3][4] The regeneration of ascorbate by DHLA is significantly faster and more efficient compared to glutathione (GSH), another major cellular thiol.[3] This rapid regeneration allows ascorbate to continue its role in scavenging aqueous-phase radicals and recycling other antioxidants, such as vitamin E.
Synergistic Interaction with Vitamin E (α-Tocopherol)
While DHLA is not highly efficient at directly reducing the tocopheroxyl radical (the oxidized form of vitamin E), it plays a crucial indirect role in vitamin E recycling.[5][6] The primary mechanism involves the DHLA-mediated regeneration of ascorbate, which can then efficiently reduce the tocopheroxyl radical back to its active α-tocopherol form.[4][6] This synergistic relationship enhances the overall antioxidant capacity of the cell, particularly in protecting lipid membranes from peroxidation.[7] The dependence of DHLA's protective effect against lipid peroxidation on the presence of α-tocopherol has been demonstrated in microsomal fractions.[7]
Relationship with Glutathione (GSH)
DHLA and glutathione are both critical thiol-based antioxidants. While both can participate in redox cycling, their interactions are complex. Glutathione reductase can reduce lipoic acid to DHLA, though with different stereospecificities for the R and S enantiomers.[8] Conversely, glutaredoxins can catalyze the reduction of glutathione by dihydrolipoamide. DHLA has been shown to be more efficient than GSH in regenerating ascorbate, highlighting distinct roles within the antioxidant network.[3]
Quantitative Analysis of this compound Interactions
The following tables summarize the available quantitative data on the interactions of this compound with other cellular antioxidants.
| Interaction | Enzyme/System | Substrate(s) | Km (mM) | Vmax or Rate Constant | Source(s) |
| Reduction of Lipoic Acid to this compound | Mammalian Glutathione Reductase | (S)-Lipoic Acid | 3.5 | 1.4-2.4-fold greater activity than with (R)-Lipoic Acid | [8] |
| Reduction of Lipoic Acid to this compound | Mammalian Glutathione Reductase | (R)-Lipoic Acid | 7 | - | [8] |
| Reduction of Lipoic Acid to this compound | Yeast Glutathione Reductase | (R/S)-Lipoic Acid | ~10 | Lower efficiency than mammalian enzyme | [8] |
| Anaerobic Reduction of 9,10-Phenanthrene Quinone | Dihydrolipoamide | 9,10-Phenanthrene Quinone | - | 8.6 ± 1.6 x 10³ M⁻¹ s⁻¹ | [9] |
Note: Further quantitative data on the direct reaction rates between DHLA and vitamins C and E radicals are limited in the reviewed literature.
Pro-oxidant Activities of this compound
Under certain conditions, DHLA can exhibit pro-oxidant properties, a critical consideration in its therapeutic application. This activity is often linked to its ability to reduce transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.[10][11] DHLA has been shown to accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[10] However, it can also chelate and inactivate redox-active transition metals in certain biological complexes without affecting iron- or copper-dependent enzyme activities.[7]
| Pro-oxidant Effect | System | Observation | Source(s) |
| Iron-dependent Hydroxyl Radical Generation | FeCl₃-Ascorbate | DHLA accelerates generation | [10] |
| Lipid Peroxidation | Ox-brain phospholipid liposomes | DHLA accelerates peroxidation | [10] |
| Superoxide (B77818) Anion Production | Rat liver mitochondria | DHLA stimulates production | [9] |
| Copper-mediated Ascorbate Oxidation | Cu(II)(histidine)₂ | DHLA strongly inhibits, with complete inhibition at a 3:1 molar ratio (DHLA:Cu) | [7] |
Signaling Pathways Modulated by this compound
DHLA influences key cellular signaling pathways involved in the response to oxidative stress and inflammation.
Nrf2/HO-1 Pathway Activation
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1). This pathway enhances the cell's intrinsic antioxidant defenses.
NF-κB Pathway Inhibition
DHLA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By preventing the degradation of the inhibitory protein IκB, DHLA sequesters NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the interactions of this compound with other antioxidants.
Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging
ESR is a highly specific technique for the direct detection of species with unpaired electrons, such as free radicals. The spin trapping technique is often employed to study highly reactive radicals.
Principle: A short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected and quantified by ESR. The ability of an antioxidant like DHLA to scavenge the initial radical is measured by the decrease in the ESR signal of the spin adduct.
General Protocol:
-
Reaction Mixture Preparation: A system to generate a specific radical (e.g., hydroxyl radical via Fenton reaction, or superoxide from xanthine/xanthine oxidase) is prepared in a buffer solution.
-
Spin Trap Addition: A spin trapping agent (e.g., DMPO, PBN) is added to the reaction mixture.
-
Antioxidant Addition: this compound is added at various concentrations to different aliquots of the reaction mixture.
-
ESR Measurement: The reaction is initiated, and the ESR spectrum is recorded immediately. The intensity of the spin adduct signal is measured.
-
Data Analysis: The decrease in signal intensity in the presence of DHLA is used to determine its radical scavenging activity, often expressed as an IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the radicals).
High-Performance Liquid Chromatography (HPLC) for Quantifying Antioxidant Regeneration
HPLC with UV or electrochemical detection is a powerful method for separating and quantifying the concentrations of different antioxidants in a mixture, allowing for the direct measurement of regeneration.
Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. A detector at the end of the column measures the amount of each component as it elutes.
General Protocol for Ascorbate Regeneration:
-
Sample Preparation: A reaction mixture containing dehydroascorbate and DHLA in a suitable buffer is prepared.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period.
-
Reaction Quenching: The reaction is stopped, often by the addition of an acid (e.g., metaphosphoric acid) which also helps to stabilize ascorbate.
-
HPLC Analysis:
-
Injection: An aliquot of the quenched reaction mixture is injected into the HPLC system.
-
Separation: The components are separated on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: Ascorbate is detected by UV absorbance (typically around 245-265 nm) or by an electrochemical detector.
-
-
Quantification: The concentration of ascorbate is determined by comparing the peak area from the sample to a standard curve of known ascorbate concentrations. The amount of regenerated ascorbate is calculated by subtracting the baseline ascorbate concentration (if any) from the measured concentration.
References
- 1. utm.mx [utm.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Advanced Electron Spin Resonance (ESR) Spin-Trapping and LC/(ESR)/MS Technique for the Study of Lipid Peroxidation [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Endogenous ascorbate regenerates vitamin E in the retina directly and in combination with exogenous dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of oxidative stress and antioxidant property using electron spin resonance (ESR) spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrolipoamide-mediated redox cycling of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron spin resonance as a powerful tool for studying antioxidants and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolipoate: A Pivotal Modulator of Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent endogenous antioxidant with a well-established role in mitochondrial metabolism. Beyond its function as a cofactor for dehydrogenase complexes, DHLA has emerged as a critical signaling molecule, modulating a diverse array of cellular pathways that govern inflammation, oxidative stress response, cell survival, and metabolism. This technical guide provides a comprehensive overview of the multifaceted roles of DHLA in cellular signaling, with a focus on its interactions with the NF-κB, Nrf2/HO-1, MAP kinase, and insulin (B600854) signaling pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Alpha-lipoic acid and its reduced form, this compound, constitute a powerful redox couple essential for cellular function.[1][2] DHLA is recognized for its potent antioxidant properties, capable of scavenging a variety of reactive oxygen species (ROS) and regenerating other key antioxidants like vitamins C and E.[2][3] Increasingly, research has illuminated the capacity of DHLA to act as a signaling molecule, influencing the activity of transcription factors and protein kinases, thereby impacting fundamental cellular processes. This guide delves into the core signaling networks regulated by DHLA, providing a technical framework for understanding its therapeutic potential.
DHLA and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, cell survival, and immunity.[4][5] The activity of NF-κB is tightly controlled by its redox state. DHLA has been shown to directly influence NF-κB's DNA binding activity. In vitro studies have demonstrated that DHLA can restore the DNA binding of activated NF-κB in an environment lacking dithiothreitol (B142953) (DTT), a commonly used reducing agent in laboratory assays.[1] Conversely, the oxidized form, alpha-lipoic acid, inhibits NF-κB's ability to bind to DNA.[1] This suggests a direct redox exchange between DHLA and critical cysteine residues within the NF-κB protein. Furthermore, DHLA can block the inhibitory effect of the sulfhydryl oxidizing agent, diamide, on NF-κB DNA binding.[1]
Pre-incubation of Jurkat cells with DHLA has been observed to potentiate the okadaic acid-induced activation of NF-κB, highlighting its role in modulating this pathway in a cellular context.[1] The ability of DHLA to enhance the interaction between NF-κB and its DNA target underscores its potential as a modulator of inflammatory gene expression.
Figure 1: DHLA's modulation of the NF-κB pathway.
The Nrf2/HO-1 Antioxidant Response Pathway and DHLA
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant defense system by upregulating the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][7] DHLA has been identified as a potent activator of the Nrf2/HO-1 signaling pathway.[6][8]
Studies have shown that DHLA can protect against lipopolysaccharide (LPS)-induced neuroinflammation by activating this pathway.[6] The underlying mechanism appears to involve the MAPK/ERK signaling cascade, as inhibitors of ERK have been shown to block the DHLA-mediated activation of Nrf2.[6] By activating the Nrf2/HO-1 axis, DHLA can counteract the intracellular production of ROS.[6] This anti-inflammatory and antioxidant effect is also linked to the downregulation of the NLRP3 inflammasome, a key component of the innate immune system that can be activated by ROS.[6][8]
Figure 2: DHLA's activation of the Nrf2/HO-1 pathway.
DHLA's Role in MAP Kinase Signaling
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] The major MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[9]
As mentioned previously, DHLA can activate the ERK pathway, which in turn leads to the activation of Nrf2.[6] In the context of cellular senescence and inflammation, dihydrolipoic acid-coated gold nanoclusters (DHLA-Au NCs) have been shown to impair the activation of the stress-related JNK pathway and its downstream target c-Jun.[11] This inhibition leads to a decrease in AP-1-mediated transcription of TNF-α, a pro-inflammatory cytokine.[11] The interaction of these nanoclusters with mitochondria appears to be a key factor in attenuating mitochondria-derived ROS, which can act as upstream activators of JNK signaling.[11]
Influence of DHLA on Insulin Signaling
The insulin signaling pathway is crucial for maintaining glucose homeostasis.[12][13] Alpha-lipoic acid has been shown to improve insulin sensitivity, and DHLA is believed to play a significant role in this process.[14][15] The insulin receptor tyrosine kinase, PI3-kinase, and Akt are key components of this pathway.[14] DHLA's antioxidant properties may protect the insulin signaling cascade from oxidative stress-induced insulin resistance.[15] Furthermore, ALA has been shown to induce Akt phosphorylation in human umbilical vascular endothelial cells.[14]
DHLA and Apoptosis
Apoptosis, or programmed cell death, is a vital process for normal development and tissue homeostasis.[16] The role of DHLA in apoptosis is complex and appears to be context-dependent. In some cancer cell lines, DHLA can promote apoptosis.[17] However, in other cell types, it can prevent oxidative stress-induced apoptosis.[17] For instance, at concentrations of 50–100 μM, DHLA has been shown to induce apoptosis in mouse embryonic stem cells and blastocysts by increasing ROS levels, cytoplasmic free calcium, and nitric oxide, leading to a loss of mitochondrial membrane potential and activation of caspases-9 and -3.[17][18]
Quantitative Data Summary
| Parameter | Cell/System | DHLA Concentration | Effect | Reference |
| Apoptosis Induction | Mouse Embryonic Stem Cells (ESC-B5) | 50–100 μM | Increased ROS, cytoplasmic free calcium, nitric oxide; loss of mitochondrial membrane potential; activation of caspases-9 and -3. | [17] |
| Apoptosis Induction | Mouse Blastocysts | 50 μM | Increased apoptosis and decreased total cell number. | [18] |
| NF-κB DNA Binding | In vitro (Electrophoretic Mobility Shift Assay) | Not specified | Restored DNA binding activity of activated NF-κB. | [1] |
| Nrf2 and HO-1 Expression | Rat Hippocampus (LPS-induced) | Not specified | Increased expression of ERK, Nrf2, and HO-1. | [6] |
Experimental Protocols
Preparation of this compound for Cell Culture
-
Objective: To prepare a stock solution of DHLA for treating cultured cells.
-
Materials:
-
Alpha-lipoic acid (powder)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Nitrogen gas
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve alpha-lipoic acid in PBS to the desired concentration.
-
Place the solution on ice and bubble with nitrogen gas for 15-20 minutes to remove oxygen.
-
Slowly add a 2-fold molar excess of sodium borohydride to the solution while stirring on ice.
-
Continue the reaction on ice for 1 hour under a nitrogen atmosphere.
-
Adjust the pH of the solution to 7.0-7.4 with HCl.
-
Sterile-filter the DHLA solution through a 0.22 µm filter.
-
The concentration of DHLA can be confirmed by measuring the disappearance of the absorbance peak of ALA at 330 nm. The concentration of free thiol groups can be determined using Ellman's reagent (DTNB).
-
Use the freshly prepared DHLA solution for cell treatments.
-
Western Blot Analysis of Signaling Proteins
-
Objective: To detect the expression levels of proteins in key signaling pathways (e.g., p-ERK, Nrf2, HO-1, NLRP3) after DHLA treatment.[6]
-
Protocol:
-
Cell Lysis: After treatment with DHLA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK, anti-Nrf2, anti-HO-1, anti-NLRP3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
-
Measurement of Antioxidant Activity
-
Objective: To assess the antioxidant capacity of DHLA.
-
Methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.[20]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This method measures the ability of an antioxidant to quench peroxyl radicals, typically using a fluorescent probe.[20]
-
Conclusion
This compound is a pleiotropic molecule that extends its influence far beyond its classical role in mitochondrial bioenergetics. Its ability to directly modulate the redox status of key signaling proteins, such as NF-κB, and to activate potent antioxidant and anti-inflammatory pathways like Nrf2/HO-1, positions it as a significant player in cellular homeostasis. The intricate and sometimes opposing roles of DHLA in processes like apoptosis highlight the importance of concentration and cellular context in determining its biological effects. The information and protocols provided in this guide offer a foundational resource for further exploration of DHLA's therapeutic potential in a range of pathologies underpinned by inflammation, oxidative stress, and metabolic dysregulation. Further research is warranted to fully elucidate the complex signaling networks governed by this fascinating molecule and to translate these findings into novel therapeutic strategies.
References
- 1. Redox regulation of NF-kappa B DNA binding activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 11. Dihydrolipoic acid-coated gold nanocluster bioactivity against senescence and inflammation through the mitochondria-mediated JNK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Insulin signaling requires glucose to promote lipid anabolism in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilization of the insulin-signaling network in the metabolic actions of alpha-lipoic acid-reduction or oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrolipoic Acid Induces Cytotoxicity in Mouse Blastocysts through Apoptosis Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Dihydrolipoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (ALA), is a pivotal molecule in cellular metabolism and antioxidant defense.[1] As a dithiol organic compound, it is a potent antioxidant in both aqueous and lipid phases and plays a crucial role in regenerating other key antioxidants, making it a subject of intense scientific scrutiny.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, history, key research findings, and experimental methodologies related to dihydrolipoic acid.
A Historical Perspective: The Unveiling of a Potent Antioxidant
The scientific journey of dihydrolipoic acid is intrinsically linked to the discovery of its oxidized counterpart, α-lipoic acid. The timeline below highlights the key milestones in this endeavor.
| Year | Key Discovery/Milestone | Key Contributor(s) | Significance |
| 1951 | Isolation of "acetate-replacing factor" from liver, later identified as α-lipoic acid (also called thioctic acid).[1][5][6][7] | Lester J. Reed and his team | This foundational discovery identified a crucial cofactor for the pyruvate (B1213749) dehydrogenase enzyme complex.[1][7] |
| 1950s | Elucidation of the structure of lipoic acid and its role as a coenzyme in α-keto acid dehydrogenase complexes.[1][8] | Lester J. Reed's group and others | Established the biochemical function of the lipoic acid/dihydrolipoic acid redox couple in cellular energy metabolism.[1][9] |
| Late 1980s-Early 1990s | Recognition of the potent antioxidant properties of both lipoic acid and its reduced form, dihydrolipoic acid.[1] | Various researchers | Shifted the focus of research towards the therapeutic potential of these compounds in conditions associated with oxidative stress.[1] |
| 1990s-Present | Extensive research into DHLA's role in regenerating other antioxidants, metal chelation, and modulation of cell signaling pathways.[2][8][10][11] | Numerous research groups | Deepened the understanding of DHLA's multifaceted roles beyond a metabolic cofactor, exploring its therapeutic applications in diabetes, neurodegeneration, and inflammatory diseases.[12][13][14] |
Biochemical and Antioxidant Properties
DHLA is considered the more active form of lipoic acid, possessing a broader and more potent range of antioxidant activities.[14][15] The LA/DHLA redox couple has a standard reduction potential (E°') of -0.32 V, which is lower than that of the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V), enabling DHLA to reduce GSSG to GSH.[16]
Direct Antioxidant Activity
DHLA is a powerful scavenger of a wide array of reactive oxygen species (ROS).
| Reactive Species Scavenged | Notes |
| Peroxyl Radicals (ROO•) | DHLA is an efficient direct scavenger of peroxyl radicals in both aqueous and membrane phases.[3] |
| Hydroxyl Radicals (•OH) | Both LA and DHLA can scavenge hydroxyl radicals.[17] |
| Superoxide (B77818) Radicals (O₂⁻•) | DHLA has been shown to be a potent scavenger of superoxide radicals.[18] |
| Hypochlorous Acid (HOCl) | Both LA and DHLA are powerful scavengers of hypochlorous acid.[17] |
| Trichloromethylperoxyl Radical (CCl₃O₂•) | Both LA and DHLA are effective scavengers of this radical.[17] |
Indirect Antioxidant Activity: The Antioxidant Network
A critical function of DHLA is its ability to regenerate other primary antioxidants from their radical or oxidized states, effectively recycling them and enhancing the cell's overall antioxidant capacity.[8][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystalline alpha-lipoic acid; a catalytic agent associated with pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 16. morelife.org [morelife.org]
- 17. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydrolipoic Acid | C8H16O2S2 | CID 421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Dihydrolipoate's Biological Activity: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrolipoic acid (DHLA), the reduced form of lipoic acid (LA), is a potent biological antioxidant and a critical component of cellular metabolism. As a chiral molecule, DHLA exists in two stereoisomeric forms: R-dihydrolipoate (R-DHLA) and S-dihydrolipoate (S-DHLA). The stereochemistry of dihydrolipoate plays a pivotal role in its biological activity, with enzymes and cellular systems often exhibiting a strong preference for one enantiomer over the other. This technical guide provides a comprehensive overview of the stereospecificity of this compound's biological activity, with a focus on its enzymatic interactions, antioxidant capacity, and role in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.
Introduction to this compound Stereoisomers
Lipoic acid possesses a single chiral center, giving rise to two enantiomers: R-(+)-lipoic acid and S-(-)-lipoic acid. The R-enantiomer is the naturally occurring form, serving as an essential cofactor for mitochondrial dehydrogenase complexes. Upon reduction, these enantiomers form R-dihydrolipoate and S-dihydrolipoate, respectively. While both forms of DHLA exhibit antioxidant properties, their interactions with key enzymes are markedly different, leading to distinct biological consequences.
Enzymatic Stereospecificity
The biological activity of this compound is intrinsically linked to the stereospecificity of the enzymes that metabolize it and its oxidized form, lipoic acid. The two primary enzymes involved, dihydrolipoamide (B1198117) dehydrogenase and glutathione (B108866) reductase, display opposing preferences for the R and S enantiomers.
Dihydrolipoamide Dehydrogenase (DLDH)
Dihydrolipoamide dehydrogenase (E.C. 1.8.1.4) is a flavoprotein that is a crucial component of several mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-ketoacid dehydrogenase complex.[1][2][3] Its primary role is the re-oxidation of the dihydrolipoyl prosthetic group covalently attached to the E2 subunit of these complexes.[1][2]
Glutathione Reductase
In contrast to DLDH, mammalian glutathione reductase shows a preference for the S-enantiomer of lipoic acid for its reduction to this compound.[4] This suggests that exogenously supplied S-lipoic acid can be converted to the antioxidant S-DHLA form in the cytosol.
Quantitative Data on Enzymatic Activity
The stereospecificity of these key enzymes can be quantified by their kinetic parameters.
| Enzyme | Stereoisomer | Km (mM) | Relative Activity | Organism/Tissue | Reference |
| Glutathione Reductase | (S)-lipoic acid | 3.5 | 1.4-2.4 fold higher than R-lipoic acid | Mammalian | [4] |
| Glutathione Reductase | (R)-lipoic acid | 7 | - | Mammalian | [4] |
| Dihydrolipoamide Dehydrogenase | (R)-lipoic acid | - | 18-fold higher than S-lipoic acid | Mammalian | [4] |
| Dihydrolipoamide Dehydrogenase | (S)-lipoic acid | - | - | Mammalian | [4] |
Note: Specific Km and Vmax values for DLDH with free R- and S-dihydrolipoate as substrates are not well-documented in publicly available literature.
Antioxidant and Pro-oxidant Activities
Dihydrolipoic acid is a more potent antioxidant than its oxidized form, lipoic acid.[6][7] It can directly scavenge a variety of reactive oxygen species (ROS) and regenerate other endogenous antioxidants like vitamin C and vitamin E.[7]
Comparative Antioxidant Efficacy
While direct quantitative comparisons of the antioxidant capacity (e.g., ORAC or TEAC values) between R-DHLA and S-DHLA are limited, the naturally occurring R-form is generally considered to be more biologically relevant and potent in its overall effects.[8]
| Antioxidant Assay | Analyte | Results | Reference |
| Radical Scavenging (various) | DHLA vs. LA | DHLA shows higher scavenging activity against peroxynitrite, galvinoxyl radical, ABTS cation radical, and DPPH radical compared to LA. The effectiveness of DHLA in protecting against AAPH-induced oxidation was about 2.2-fold higher than that of LA.[6] | [6] |
| Anti-inflammatory Activity (in vivo) | R-DHLA vs. Racemic DHLA | No statistically significant difference in anti-inflammatory activity was observed between the natural R and racemic this compound when injected intradermally. However, orally administered R-lipoate was significantly more protective against skin inflammation than S-lipoate.[9] | [9] |
Note: The table summarizes available comparative data. More research is needed to quantify the specific antioxidant capacities of the individual this compound stereoisomers.
Pro-oxidant Potential
Under certain conditions, particularly in the presence of transition metals, DHLA can exhibit pro-oxidant properties by reducing metal ions, which can then participate in the generation of hydroxyl radicals via the Fenton reaction.[7] The stereospecificity of this pro-oxidant activity has not been extensively studied.
Role in Cellular Signaling Pathways
Dihydrolipoic acid has been shown to modulate key cellular signaling pathways, primarily related to the cellular stress response and metabolism.
Nrf2/HO-1 Signaling Pathway
DHLA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[10] The activation of this pathway by DHLA contributes to its protective effects against oxidative stress and inflammation. The stereospecificity of Nrf2 activation by DHLA isomers is an area requiring further investigation.
Insulin (B600854) Signaling Pathway
Lipoic acid has been shown to improve insulin sensitivity, and this effect is likely mediated by both its oxidized and reduced forms. The precise mechanisms by which this compound stereoisomers influence the insulin signaling cascade are still under investigation. It is hypothesized that DHLA may impact downstream components of the insulin receptor signaling pathway, potentially through its antioxidant effects, thereby mitigating insulin resistance.
Experimental Protocols
Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
This spectrophotometric assay measures the DLDH-catalyzed reduction of NAD+ in the presence of dihydrolipoamide.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
EDTA (1.5 mM)
-
NAD+ solution (3 mM)
-
Dihydrolipoamide solution (3 mM)
-
Enzyme sample (e.g., mitochondrial extract, purified DLDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding the dihydrolipoamide solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of NADH formation.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Glutathione Reductase Activity Assay with Lipoic Acid Enantiomers
This assay measures the reduction of R- or S-lipoic acid by glutathione reductase, coupled to the oxidation of NADPH.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
EDTA (1 mM)
-
NADPH solution (0.2 mM)
-
R-(+)-lipoic acid or S-(-)-lipoic acid solution (varied concentrations for Km determination)
-
Purified glutathione reductase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NADPH.
-
Add the glutathione reductase enzyme to the mixture.
-
Initiate the reaction by adding the specific lipoic acid enantiomer solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of the lipoic acid enantiomer to determine the Km and Vmax values.
In Vitro Antioxidant Capacity Assays (ORAC/TEAC)
These assays can be adapted to compare the antioxidant capacity of R-DHLA and S-DHLA.
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals, typically using a fluorescent probe. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay: This assay is based on the ability of an antioxidant to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The reduction of the blue-green ABTS•+ is measured spectrophotometrically, and the antioxidant capacity is expressed as Trolox equivalents.
Conclusion and Future Directions
The stereochemistry of this compound is a critical determinant of its biological activity. The pronounced stereospecificity of key enzymes like dihydrolipoamide dehydrogenase (favoring the R-enantiomer) and glutathione reductase (favoring the S-enantiomer) highlights the distinct metabolic fates and potential therapeutic applications of R- and S-dihydrolipoate. While DHLA is established as a potent antioxidant and a modulator of the Nrf2 signaling pathway, a significant gap remains in the literature regarding the direct quantitative comparison of the biological activities of its individual stereoisomers.
Future research should focus on:
-
Determining the specific kinetic parameters (Km and Vmax) of dihydrolipoamide dehydrogenase with free R- and S-dihydrolipoate.
-
Quantitatively comparing the antioxidant capacities of R-DHLA and S-DHLA using standardized assays such as ORAC and TEAC.
-
Elucidating the differential effects of R-DHLA and S-DHLA on cellular signaling pathways, including Nrf2 and insulin signaling.
A deeper understanding of the stereospecific biological activities of this compound will be instrumental in the development of targeted therapeutic strategies for a range of oxidative stress-related and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ENZYME - 1.8.1.4 dihydrolipoyl dehydrogenase [enzyme.expasy.org]
- 4. A pH-Dependent Kinetic Model of Dihydrolipoamide Dehydrogenase from Multiple Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. performancelab.com [performancelab.com]
- 9. Antioxidant inhibition of skin inflammation induced by reactive oxidants: evaluation of the redox couple this compound/lipoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Dihydrolipoate in Oxidative Stress-Mediated Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent endogenous antioxidant with significant therapeutic potential in a range of diseases underpinned by oxidative stress. Its unique dithiol structure confers a high reductive capacity, enabling it to directly scavenge a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Beyond direct radical quenching, DHLA plays a pivotal role in the regeneration of other key endogenous antioxidants, including vitamins C and E, and glutathione, thereby amplifying the cellular antioxidant defense network. Furthermore, DHLA modulates critical signaling pathways, notably activating the Nrf2-dependent antioxidant response and inhibiting the pro-inflammatory NF-κB cascade. This comprehensive technical guide delineates the core mechanisms of DHLA's therapeutic actions, presents quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.
Core Mechanisms of Action
This compound exerts its therapeutic effects through a multi-faceted approach, primarily centered on its robust antioxidant and anti-inflammatory properties.
Potent Antioxidant and Redox Modulator
DHLA is a versatile antioxidant, functioning effectively in both aqueous and lipid cellular compartments. Its two free thiol groups are key to its enhanced antioxidant capacity compared to its oxidized form, ALA.[1]
-
Direct Radical Scavenging: DHLA directly neutralizes a variety of reactive species, including peroxyl radicals, hydroxyl radicals, and hypochlorous acid.[2]
-
Regeneration of Other Antioxidants: A cornerstone of DHLA's efficacy is its ability to regenerate other vital antioxidants. It can reduce the oxidized forms of vitamin C (ascorbyl radical) and vitamin E (tocopheroxyl radical), restoring their antioxidant potential.[1][3] This recycling mechanism enhances the overall antioxidant capacity of the cell.
-
Metal Chelation: DHLA can chelate redox-active transition metals such as iron and copper, preventing their participation in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals.[4]
Modulation of Key Signaling Pathways
DHLA influences cellular function by modulating critical signaling pathways that regulate the cellular response to oxidative stress and inflammation.
-
Nrf2/ARE Pathway Activation: DHLA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6]
-
NF-κB Pathway Inhibition: DHLA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[7] By preventing the degradation of the inhibitory protein IκBα, DHLA blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies investigating the therapeutic effects of this compound.
Table 1: Effects of this compound in Ischemia-Reperfusion Injury Models
| Model System | DHLA Concentration/Dose | Key Parameter Measured | Quantitative Outcome | Reference |
| Isolated Working Rat Hearts | 0.3 µM in perfusion buffer | Aortic flow recovery | Accelerated and stabilized recovery | [8][9] |
| pH during hypoxia | Maintained at 7.15 (vs. 6.98 in controls) | [8][9] | ||
| ATP synthesis | Increased | [8][9] | ||
| Exarticulated Rat Hind Limbs | 8.3 µM in reperfusate | Recovery of contractile function | 49% (vs. 34% in controls) | [8][9] |
| Muscle flexibility | Maintained (vs. 15% decrease in controls) | [8][9] | ||
| Creatine kinase release | Significantly lower than controls | [8][9] | ||
| In vivo Mouse & Rat Cerebral Ischemia | 50 and 100 mg/kg | Brain infarction volume | Reduced | [7] |
Table 2: Neuroprotective Effects of this compound
| Model System | DHLA Concentration/Dose | Key Parameter Measured | Quantitative Outcome | Reference |
| Primary Neuronal Cultures (Cyanide-induced hypoxia) | 10⁻⁹ - 10⁻⁷ M | Protein and ATP content | Increased compared to controls | [7] |
| Primary Neuronal Cultures (Glutamate-induced excitotoxicity) | 10⁻⁷ - 10⁻⁵ M | Number of damaged neurons | Decreased | [7] |
Table 3: Modulation of Signaling Pathways and Inflammatory Markers by this compound
| Model System | DHLA Dose | Pathway/Marker | Assay | Quantitative Outcome | Reference |
| LPS-induced sickness behavior in rats | 30 mg/kg | Nrf2/HO-1 | Western Blot | Increased expression of Nrf2 and HO-1 | [5] |
| NLRP3 Inflammasome | Western Blot | Decreased expression of NLRP3, caspase-1, and IL-1β | [5] | ||
| Jurkat cells | Preincubation | NF-κB DNA binding | EMSA | Potentiated okadaic acid-induced NF-κB activation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Assessment of Antioxidant Capacity
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DHLA in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add varying concentrations of DHLA to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
The IC50 value (the concentration of DHLA required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the DHLA concentration.
-
Measurement of Lipid Peroxidation
3.2.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Principle: This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant.
-
To a known volume of the supernatant, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Results are typically expressed as nmol of MDA per mg of protein.
-
Assessment of Mitochondrial Function
3.3.1. Measurement of Mitochondrial ATP Production
-
Principle: ATP levels can be measured using a luciferin (B1168401)/luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.
-
Protocol:
-
Isolate mitochondria from cells or tissues by differential centrifugation.
-
Resuspend the mitochondrial pellet in a respiration buffer.
-
Incubate the isolated mitochondria with a respiratory substrate (e.g., pyruvate, malate, succinate) and ADP in the presence or absence of DHLA.
-
At specific time points, lyse the mitochondria to release ATP.
-
Add the mitochondrial lysate to a reaction mixture containing luciferin and luciferase.
-
Measure the luminescence using a luminometer.
-
Quantify ATP concentration using a standard curve prepared with known concentrations of ATP.
-
3.3.2. Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
-
Principle: Mitochondrial ROS, primarily superoxide (B77818) and hydrogen peroxide, can be measured using fluorescent probes. For example, MitoSOX™ Red is a fluorescent dye that specifically targets mitochondria and is oxidized by superoxide to produce red fluorescence.
-
Protocol:
-
Culture cells in a suitable medium and treat with or without DHLA.
-
Load the cells with MitoSOX™ Red reagent by incubating for 10-30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Induce oxidative stress if required (e.g., with antimycin A).
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader (excitation/emission ~510/580 nm).
-
The increase in red fluorescence is indicative of mitochondrial superoxide production.
-
Analysis of Nrf2 Pathway Activation
3.4.1. Western Blot for Nrf2 Nuclear Translocation and HO-1/NQO1 Expression
-
Principle: Western blotting allows for the detection and quantification of specific proteins. Activation of the Nrf2 pathway can be assessed by measuring the increase in Nrf2 protein in the nuclear fraction and the upregulation of its downstream target proteins, HO-1 and NQO1, in whole-cell lysates.
-
Protocol:
-
Treat cells with DHLA for various time points.
-
For Nrf2 translocation, perform nuclear and cytoplasmic fractionation of the cell lysates. For HO-1 and NQO1, use whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B for nuclear fraction, β-actin for whole-cell lysate).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.
-
Analysis of NF-κB Pathway Inhibition
3.5.1. Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: EMSA is used to detect protein-DNA interactions. It can assess the binding of activated NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus binding site. A decrease in the shifted band indicates inhibition of NF-κB activation.
-
Protocol:
-
Treat cells with an inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of DHLA.
-
Prepare nuclear extracts from the treated cells.
-
Synthesize and label a double-stranded DNA oligonucleotide probe containing the NF-κB consensus sequence (e.g., with ³²P or a non-radioactive label like biotin).
-
Incubate the nuclear extracts with the labeled probe in a binding buffer.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for ³²P) or a chemiluminescent detection method (for biotin).
-
A decrease in the intensity of the shifted band in the presence of DHLA indicates inhibition of NF-κB DNA binding.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Direct and indirect antioxidant mechanisms of this compound (DHLA).
Caption: Activation of the Nrf2 signaling pathway by this compound (DHLA).
Caption: Inhibition of the NF-κB signaling pathway by this compound (DHLA).
Caption: A generalized experimental workflow for evaluating the therapeutic potential of DHLA.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for a multitude of diseases characterized by oxidative stress and inflammation. Its multifaceted mechanism of action, encompassing direct antioxidant effects, regeneration of other antioxidants, and modulation of key cellular signaling pathways, positions it as a compelling candidate for further drug development. The quantitative data presented in this guide, derived from various preclinical models, provides a solid foundation for its therapeutic potential.
Future research should focus on well-designed clinical trials to translate these preclinical findings to human diseases. Key areas of investigation should include optimizing dosing regimens, evaluating long-term safety and efficacy, and identifying specific patient populations that would benefit most from DHLA therapy. Furthermore, exploring synergistic combinations of DHLA with other therapeutic agents could unlock new avenues for treating complex multifactorial diseases. The detailed experimental protocols and visualized pathways provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this remarkable molecule.
References
- 1. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous ascorbate regenerates vitamin E in the retina directly and in combination with exogenous dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces neuronal injury after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoate ameliorates ischemia-reperfusion in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoic acid reduces ischemia-reperfusion injury in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dihydrolipoate (DHLA) for Cell Culture Experiments
Introduction
Dihydrolipoate (DHLA), the reduced form of α-lipoic acid (ALA), is a potent dithiol antioxidant extensively utilized in cell culture studies to investigate its protective effects against oxidative stress and its role in cellular signaling.[1][2] Unlike ALA, DHLA possesses two free thiol groups, which contribute to its greater antioxidant capacity, enabling it to scavenge a wide array of reactive oxygen species (ROS), including hydroxyl radicals, hydrogen peroxide, and peroxynitrite.[1][3] DHLA is endogenously synthesized in mitochondria and can be taken up by cells from the culture medium, where it participates in various redox-dependent cellular processes.[4][5]
Mechanism of Action and Cellular Effects
DHLA's primary role is as a powerful antioxidant. It can directly neutralize ROS and regenerate other endogenous antioxidants like vitamins C and E, and glutathione (B108866).[6] However, its effects are concentration-dependent and can vary between cell types. While low concentrations are generally cytoprotective, higher concentrations have been shown to induce apoptosis, particularly in cancer cell lines and embryonic stem cells, sometimes acting as a pro-oxidant.[7][8][9][10]
DHLA modulates several key signaling pathways:
-
Nrf2/HO-1 Pathway: DHLA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6][11] Studies have shown that DHLA can promote the phosphorylation of ERK (extracellular signal-regulated kinase), leading to the translocation of Nrf2 to the nucleus.[2] There, Nrf2 induces the expression of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1), which plays a critical role in cellular defense against inflammation and oxidative stress.[2][12]
-
NLRP3 Inflammasome: By activating the Nrf2/HO-1 axis and reducing ROS levels, DHLA can inhibit the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key component of the innate immune system that can trigger inflammation.[7][2][12]
-
Mitochondrial Function: DHLA can interact with mitochondria, attenuating the generation of mitochondria-derived ROS.[13] However, at higher concentrations, it has also been reported to induce mitochondrial permeability transition, which can lead to apoptosis.[9][14][15]
Quantitative Data Summary
The effects of DHLA can vary significantly based on the cell type, concentration, and experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: DHLA Concentrations and Effects on Cell Viability
| Cell Type | DHLA Concentration | Incubation Time | Observed Effect | Reference |
| PC12 & Caco-2 | 50 µM | 48 hours | Protected against metal-induced (As, Cd, Pb) cytotoxicity.[6][11] | [6][11] |
| Mouse Embryonic Stem Cells (ESC-B5) | < 50 µM | Not Specified | No hazardous effects on viability or development.[10] | [10] |
| Mouse Embryonic Stem Cells (ESC-B5) | 50-100 µM | Not Specified | Induced apoptosis.[10] | [10] |
| Human promyelocytic leukemia (HL-60) | 0.5 mM | 24 hours | Reduced viable cell number significantly.[15] | [15] |
Table 2: DHLA Effects on Oxidative Stress Markers
| Cell Type | Stressor | DHLA Concentration | Outcome | Reference |
| PC12 & Caco-2 | Arsenic (As), Cadmium (Cd), Lead (Pb) (5 µM each) | 50 µM | Restored intracellular glutathione (GSH) levels.[6][11] | [6][11] |
| PC12 & Caco-2 | As, Cd, Pb (5 µM each) | 50 µM | Decreased lactate (B86563) dehydrogenase (LDH) activity (marker of cell damage).[6] | [6] |
| Rat Hippocampus (in vivo) | Lipopolysaccharide (LPS) | 30 & 60 mg/kg | Decreased ROS generation.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound (DHLA) Stock and Working Solutions
DHLA is highly susceptible to oxidation, especially in aqueous solutions.[16] Proper handling and storage are critical for maintaining its activity.
Materials:
-
Dihydrolipoic acid (neat oil)
-
Anhydrous Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
Procedure for Stock Solution (e.g., 30 mg/mL):
-
Allow the DHLA neat oil to come to room temperature.
-
In a sterile biological safety cabinet, dispense the desired volume of an organic solvent (e.g., ethanol or DMSO) into a sterile tube.[1]
-
Purge the solvent and the headspace of the tube with an inert gas to displace oxygen.
-
Add the DHLA oil to the solvent to achieve a concentration of approximately 30 mg/mL.[1] Mix thoroughly by vortexing until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile tubes.
-
Purge the headspace of each aliquot with inert gas before sealing tightly.
-
Storage: Store stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[7][16] Avoid repeated freeze-thaw cycles.[7]
Procedure for Working Solution:
-
Aqueous solutions of DHLA are unstable and should be prepared fresh immediately before each experiment. Do not store aqueous solutions for more than one day. [1][16]
-
Thaw an aliquot of the DHLA stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium or buffer (e.g., PBS) to the final desired concentration.
-
For example, to achieve a final concentration of 50 µM DHLA (MW: 208.3 g/mol ) in 10 mL of medium:
-
Calculate the required volume of a 30 mg/mL stock solution.
-
(50 x 10⁻⁶ mol/L) * (208.3 g/mol ) = 0.0104 g/L = 10.4 µg/mL
-
(10.4 µg/mL * 10 mL) / (30,000 µg/mL) = 0.00347 mL = 3.47 µL
-
Add 3.47 µL of the 30 mg/mL stock solution to 10 mL of medium.
-
-
Mix gently by inversion and add to the cell culture immediately.
Protocol 2: Assessment of DHLA-Mediated Cytoprotection via MTT Assay
This protocol determines the ability of DHLA to protect cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).
Materials:
-
Cells of interest (e.g., PC12, Caco-2) plated in a 96-well plate
-
Complete cell culture medium
-
DHLA working solution (prepared as in Protocol 1)
-
Oxidative stressor (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with a fresh medium containing the desired concentration of DHLA (e.g., 50 µM).[6] Include a "vehicle control" group treated with the same concentration of the solvent (e.g., ethanol) used for the DHLA stock. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells at a pre-determined cytotoxic concentration. Do not add the stressor to the "untreated control" and "DHLA only" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours).[6]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: Analysis of Nrf2 Pathway Activation by Western Blot
This protocol outlines the steps to determine if DHLA activates the Nrf2 signaling pathway by assessing the expression of key proteins.
Materials:
-
Cells cultured in 6-well plates
-
DHLA working solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with DHLA at the desired concentrations for various time points (e.g., 0, 1, 3, 6, 12 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). An increase in the levels of p-ERK, Nrf2, and HO-1 would indicate activation of the pathway.[2]
Visualizations
Caption: Workflow for DHLA preparation and cell treatment.
Caption: DHLA-mediated activation of the Nrf2 signaling pathway.
Caption: The dual antioxidant and pro-oxidant roles of DHLA.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrolipoic Acid | C8H16O2S2 | CID 421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha-lipoic acid reduction by mammalian cells to the dithiol form, and release into the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoic (Thioctic) Acid, in Cell Culture [sigmaaldrich.com]
- 6. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydro-alpha-lipoic acid has more potent cytotoxicity than alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrolipoic acid-coated gold nanocluster bioactivity against senescence and inflammation through the mitochondria-mediated JNK/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Optimal Concentration of Dihydrolipoate for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Dihydrolipoate (DHLA) for in vitro studies. DHLA, the reduced form of alpha-lipoic acid (ALA), is a potent antioxidant with two free thiol groups, contributing to its enhanced antioxidant and redox-regulating properties.[1] Understanding the appropriate concentration is critical, as its effects can range from antioxidant and cytoprotective to pro-oxidant and cytotoxic depending on the concentration and cell type.
Data Presentation: this compound Concentrations in In Vitro Studies
The following table summarizes quantitative data on DHLA concentrations used in various in vitro models, providing a starting point for experimental design.
| Cell Type/System | Concentration Range | Observed Effect | Reference |
| Mouse Embryonic Stem Cells (ESC-B5) | 0 - 25 µM | No hazardous effects on viability, development, or differentiation. | [2] |
| Mouse Embryonic Stem Cells (ESC-B5) | 50 - 100 µM | Induction of apoptosis. | [2] |
| Human Cancer Cells (HL-60) | 50 - 100 µM | Induction of apoptosis and suppression of proliferation. | |
| PC12 and Caco-2 Cells | 50 µM | Protection against metal-induced cytotoxicity. | |
| Human Erythrocytes | 10 µM, 100 µM, 1 mM | Varied effects on total thiol levels, with pro-oxidant effects observed at 1 mM. | [3] |
| General Antioxidant Assays | 10 µM - 500 µM | Effective radical scavenging. | [4] |
| Liposomes | 500 µM | Pro-oxidant effect (accelerated iron-dependent lipid peroxidation). | [5][6] |
Key Signaling Pathways Modulated by this compound
DHLA has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.
.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments involving DHLA. It is crucial to note that DHLA is less stable than ALA and susceptible to oxidation. Prepare fresh solutions for each experiment and protect from light and air.
Protocol 1: Preparation of this compound Solutions for Cell Culture
Materials:
-
Dihydrolipoic acid (DHLA)
-
Ethanol (B145695), absolute
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, amber microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
Stock Solution Preparation:
-
Due to its oily nature and potential for oxidation, it is recommended to prepare a concentrated stock solution of DHLA in a solvent like ethanol.
-
In a sterile, amber microcentrifuge tube, dissolve a known weight of DHLA in absolute ethanol to create a high-concentration stock solution (e.g., 100 mM). Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C for short-term storage (up to one week). For longer-term storage, aliquoting and storage at -80°C is recommended to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare serial dilutions of the DHLA stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of ethanol) in your experiments.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of DHLA on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DHLA working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of DHLA (e.g., 1, 10, 25, 50, 100, 200 µM) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the antioxidant or pro-oxidant effects of DHLA.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
DHLA working solutions
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat the cells with various concentrations of DHLA for a predetermined time. In some wells, co-treat with an oxidative stress inducer to assess the protective effect of DHLA.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells twice with warm HBSS or PBS.
-
Add 10 µM DCFH-DA in HBSS or PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with HBSS or PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the relative change in intracellular ROS levels.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for investigating the effects of DHLA in vitro.
.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lipoic acid and dihydrolipoic acid on total erythrocytic thiols under conditions of restricted glucose in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Dihydrolipoate Quantification in Plasma by HPLC-ECD
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of dihydrolipoate (DHLA) in human plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method is crucial for pharmacokinetic studies, clinical monitoring, and research involving oxidative stress.
Introduction
This compound (DHLA), the reduced form of α-lipoic acid (LA), is a potent antioxidant with significant therapeutic potential. Accurate measurement of DHLA in biological matrices like plasma is essential for understanding its metabolism, bioavailability, and role in various physiological and pathological processes. HPLC with electrochemical detection (ECD) offers a sensitive and selective method for the simultaneous quantification of LA and DHLA.[1][2] The electrochemical detector is highly sensitive to the thiol groups in DHLA, allowing for low detection limits.[3][4]
Principle
The method involves the extraction of DHLA from plasma samples, followed by separation using reverse-phase HPLC. The analyte is then detected by an electrochemical detector, which measures the current generated by the oxidation of the thiol groups on DHLA at a specific potential.
Experimental Protocols
A reliable HPLC-ECD method for the assessment of lipoic acid (LA) and dihydrolipoic acid (DHLA) in plasma has been developed and validated.[1]
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane
-
Metaphosphoric acid
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
This compound (DHLA) standard
-
α-Lipoic acid (LA) standard
-
Naproxen sodium (Internal Standard)
-
Ultrapure water
-
Human plasma (EDTA)
Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector (ECD)
-
Reversed-phase C18 column (e.g., Discovery HS C18, 250 mm × 4.6 mm, 5 µm)[1]
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Sample Collection and Preparation
-
Collect whole blood in EDTA-containing tubes.
-
Immediately centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a new tube and acidify with 1 M metaphosphoric acid to a final concentration of 5% (v/v) to stabilize DHLA.[5]
-
Vortex the sample and store it at -80°C until analysis.[5]
Extraction Procedure (Liquid-Liquid Extraction)
-
Thaw the plasma sample on ice.
-
To 250 µL of plasma, add the internal standard (Naproxen sodium).[1]
-
Perform a single-step liquid-liquid extraction by adding dichloromethane.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue with the mobile phase.[1]
HPLC-ECD Analysis
-
Column: Discovery HS C18 RP column (250 mm × 4.6 mm, 5 μm)[1]
-
Mobile Phase: Acetonitrile: 0.05 M phosphate buffer (pH 2.4, adjusted with phosphoric acid) (52:48, v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 20 µL
-
ECD Detector Potential: 1.0 V (DC mode)[1]
-
Run Time: Approximately 9 minutes[1]
Data Presentation
The following tables summarize the quantitative data from a validated HPLC-ECD method for DHLA quantification.
Table 1: Linearity and Detection Limits
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | - | 3[1] | 10[1] |
| Lipoic Acid | 5 - 5000 | 0.5[1] | 3[1] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | 1.620 - 5.681[1] | - |
| Lipoic Acid | 0.829 - 3.097[1] | - |
Table 3: Recovery
| Analyte | Concentration Levels | Mean Recovery (%) |
| This compound | Three nominal concentrations | 93.00 - 97.10[1] |
| Lipoic Acid | Three nominal concentrations | 93.40 - 97.06[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of DHLA in plasma.
Caption: Workflow for DHLA quantification in plasma.
DHLA Redox Signaling Pathway
The diagram below shows the central role of the LA/DHLA redox couple in antioxidant regeneration.
Caption: Role of DHLA in antioxidant regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of the Endogenous Free α-Lipoic Acid and Dihydrolipoic Acid in Human Plasma and Erythrocytes by RP-HPLC Coupled with Electrochemical Detector | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography methods for determination of lipoic and dihydrolipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Dihydrolipoate's Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoate (DHLA), the reduced form of lipoic acid, is a potent biological antioxidant. Its ability to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) makes it a subject of significant interest in the study of oxidative stress-related pathologies and the development of novel therapeutic agents. These application notes provide detailed protocols for quantifying the radical scavenging activity of DHLA using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
DHLA exhibits its antioxidant properties through direct radical scavenging and by regenerating other key endogenous antioxidants, such as vitamin C and vitamin E.[1][2] This intricate interplay highlights the importance of a multi-assay approach to fully characterize its antioxidant potential.
Data Presentation
The radical scavenging activity of this compound (DHLA) has been evaluated using various assays. While specific IC50 and TEAC/ORAC values can vary depending on the experimental conditions, the following table summarizes the generally observed relative antioxidant capacity of DHLA in comparison to its oxidized form, lipoic acid (LA), and the standard antioxidant, Trolox.
| Assay | Analyte | Relative Radical Scavenging Activity | Notes |
| DPPH | This compound (DHLA) | Higher than Lipoic Acid | DHLA is a more potent scavenger of the DPPH radical compared to its oxidized form.[3] |
| Lipoic Acid (LA) | Lower than DHLA | ||
| Trolox | Standard Reference | ||
| ABTS | This compound (DHLA) | Higher than Lipoic Acid | DHLA demonstrates superior scavenging of the ABTS radical cation in comparison to LA.[3] |
| Lipoic Acid (LA) | Lower than DHLA | ||
| Trolox | Standard Reference | ||
| ORAC | Lipoic Acid (LA) | Poor | Lipoic acid shows limited scavenging activity against peroxyl radicals in the ORAC assay.[4] |
| Trolox | Standard Reference |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet-colored solution, by an antioxidant. In the presence of a hydrogen-donating antioxidant like DHLA, the DPPH radical is scavenged, leading to a color change to a pale yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle at 4°C.
-
This compound (DHLA) Stock Solution (1 mg/mL): Dissolve 10 mg of DHLA in 10 mL of a suitable solvent (e.g., methanol or ethanol).
-
Serial Dilutions of DHLA: Prepare a series of dilutions of the DHLA stock solution to obtain concentrations ranging from, for example, 10 to 500 µg/mL.
-
Positive Control (Trolox or Ascorbic Acid): Prepare a stock solution and serial dilutions of a standard antioxidant in the same manner as DHLA.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each DHLA dilution (and the positive control) into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.
-
For the blank, use 1.0 mL of the solvent instead of the sample solution.
-
Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determine the IC50 value (the concentration of DHLA required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the DHLA concentration.
-
ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration.
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound (DHLA) and Trolox Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Pipette 10 µL of each DHLA dilution (and Trolox standard) into separate wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, use 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula:
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of DHLA is then calculated from this curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from degradation is a measure of its radical scavenging activity.
Methodology:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (10 µM): Prepare in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
AAPH Solution (240 mM): Prepare fresh daily in the same buffer.
-
This compound (DHLA) and Trolox Solutions: Prepare stock solutions and serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of DHLA dilutions (or Trolox standards) to the appropriate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the concentration of Trolox.
-
The ORAC value of DHLA is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.
-
Mandatory Visualizations
Caption: General experimental workflows for the DPPH, ABTS, and ORAC assays.
Caption: this compound's role in the antioxidant regeneration network.
References
Application Notes and Protocols: Utilizing Dihydrolipoate to Investigate Mitochondrial Dysfunction In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related ailments. Dihydrolipoate (DHLA), the reduced form of lipoic acid, is a potent dithiol antioxidant and a key cofactor for mitochondrial dehydrogenase complexes.[1] Its dual role as both a protective antioxidant and a potential pro-oxidant makes it a valuable tool for studying mitochondrial function and dysfunction in vitro.[2][3]
These application notes provide detailed protocols for utilizing DHLA to probe various aspects of mitochondrial health in vitro, including reactive oxygen species (ROS) production, mitochondrial membrane potential, oxygen consumption, and ATP synthesis.
Pro-oxidant Effects of this compound on Mitochondria
Under certain conditions, DHLA can exhibit pro-oxidant properties, leading to mitochondrial dysfunction. This is particularly evident in its ability to stimulate the calcium-induced mitochondrial permeability transition (MPT).[4] The MPT is the opening of a non-specific pore in the inner mitochondrial membrane, leading to the collapse of the membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors. DHLA is thought to induce the MPT through the generation of reactive oxygen species.[4][5]
Antioxidant and Bioenergetic Roles of this compound
Conversely, DHLA is a crucial component of the cellular antioxidant defense system and a vital cofactor for key mitochondrial enzymes. It can regenerate other antioxidants like vitamins C and E and increase cellular glutathione (B108866) levels.[1] As a cofactor for the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, DHLA is essential for the Krebs cycle and ATP production.[1]
Data Presentation: Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the expected quantitative effects of DHLA on key parameters of mitochondrial function based on published literature. The specific values can vary depending on the cell type, experimental conditions, and the specific assay used.
Table 1: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Parameter | DHLA Concentration | Cell/Mitochondria Type | Observed Effect | Reference |
| Superoxide Anion Generation | 5 µM | Rat Liver Mitochondria | Concentration-dependent increase | [4] |
| H₂O₂ Production | 30 µM | Heart Mitochondria | Increased production with pyruvate/malate | [6] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Parameter | DHLA Concentration | Cell/Mitochondria Type | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Not Specified | Rat Liver Mitochondria | Slight reduction can delay DHLA-induced MPT | [4] |
| ΔΨm Collapse | Dependent on Ca²⁺ and ROS | Isolated Mitochondria | Induction of MPT leads to collapse | [7] |
Table 3: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Parameter | DHLA Concentration | Cell/Mitochondria Type | Observed Effect | Reference |
| State 3 Respiration | Not Specified | Isolated Mitochondria | Inhibition by DHLA metabolites under certain conditions | [8] |
| Basal Respiration | Not Specified | SH-SY5Y cells | Potential increase due to enhanced substrate availability | [9] |
Table 4: Effect of this compound on Cellular ATP Levels
| Parameter | DHLA Concentration | Cell/Mitochondria Type | Observed Effect | Reference |
| ATP Synthesis | Not Specified | Isolated Mitochondria | Inhibition by DHLA metabolites under certain conditions | [8] |
| Cellular ATP Levels | Not Specified | RPE cells | Moderate decrease can increase vulnerability to oxidative stress | [10] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest (e.g., HepG2, SH-SY5Y)
-
96-well black, clear-bottom plates
-
This compound (DHLA)
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Prepare fresh DHLA solutions in serum-free medium at various concentrations.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of serum-free medium containing the desired concentration of DHLA to each well. Include a vehicle control (medium without DHLA).
-
Incubate the cells for the desired treatment period (e.g., 1-24 hours) at 37°C.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the DHLA-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence.
Materials:
-
Cells of interest
-
Culture plates or coverslips for microscopy
-
This compound (DHLA)
-
TMRM (10 mM stock in DMSO)
-
Complete culture medium
-
PBS
-
Fluorescence microscope or plate reader (Excitation/Emission: ~548/573 nm)
Protocol:
-
Seed cells on coverslips or in appropriate culture plates.
-
Treat cells with various concentrations of DHLA for the desired time.
-
Prepare a 250 nM TMRM staining solution in complete medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the TMRM staining solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope or measure the fluorescence intensity with a plate reader.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) of living cells in real-time, providing a quantitative measure of mitochondrial respiration.
Materials:
-
Cells of interest (e.g., HepG2)
-
Seahorse XF Cell Culture Microplate
-
This compound (DHLA)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to attach and grow overnight.
-
On the day of the assay, treat the cells with different concentrations of DHLA for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C for at least one hour.
-
Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and perform the mitochondrial stress test.
Protocol 4: Determination of Cellular ATP Levels
Principle: This assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present in the sample.
Materials:
-
Cells of interest
-
96-well white, opaque plates
-
This compound (DHLA)
-
ATP assay kit (containing luciferase, luciferin, and cell lysis buffer)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white, opaque plate and culture overnight.
-
Treat cells with various concentrations of DHLA for the desired time.
-
At the end of the treatment, remove the medium.
-
Add cell lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions to release intracellular ATP.
-
Prepare the luciferase-luciferin reagent according to the kit's protocol.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
References
- 1. medium.com [medium.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. sartorius.com [sartorius.com]
- 4. Reactive oxygen species are involved in the stimulation of the mitochondrial permeability transition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. Testing the vicious cycle theory of mitochondrial ROS production: effects of H2O2 and cumene hydroperoxide treatment on heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial permeability transition: Recent progress and open questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retinoic acid-induced differentiation increases the rate of oxygen consumption and enhances the spare respiratory capacity of mitochondria in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moderately reduced ATP levels promote oxidative stress and debilitate autophagic and phagocytic capacities in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrolipoate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoate (the reduced form of lipoic acid) is a pivotal molecule in cellular metabolism, primarily known for its role as a cofactor in multienzyme complexes and its potent antioxidant properties. Its application in enzymatic assays is crucial for studying enzyme kinetics, screening for inhibitors, and understanding metabolic pathways. These notes provide detailed protocols and data for the enzymatic assay of Dihydrolipoamide (B1198117) Dehydrogenase (DLDH), a key enzyme that utilizes this compound as a substrate.
Dihydrolipoamide Dehydrogenase (DLDH) Assay
Dihydrolipoamide dehydrogenase (DLDH) is a flavoprotein enzyme that catalyzes the oxidation of dihydrolipoamide to lipoamide (B1675559), with the concomitant reduction of NAD+ to NADH.[1] This enzyme is a critical component of several mitochondrial multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex.[1][2]
Principle
The enzymatic activity of DLDH is typically measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[1] The reaction is initiated by the addition of dihydrolipoamide to a solution containing the enzyme and NAD+.
Quantitative Data Summary
The following table summarizes typical quantitative data for a DLDH spectrophotometric assay. Note that optimal conditions may vary depending on the source of the enzyme (e.g., mammalian, bacterial) and the specific experimental goals.
| Parameter | Value | Reference |
| Wavelength | 340 nm | [1] |
| Extinction Coefficient (NADH) | 6.22 mM⁻¹cm⁻¹ | [1] |
| pH | 7.8 - 8.0 | [1] |
| Temperature | Room Temperature (approx. 25°C) | [1] |
| Substrate: Dihydrolipoamide | 3.0 mM | [1] |
| Substrate: NAD+ | 3.0 mM | [1] |
| Buffer | 100 mM Potassium Phosphate | [1] |
| Other components | 1.0 mM EDTA | [1] |
Experimental Protocol: Spectrophotometric Assay of DLDH
This protocol is adapted from established methods for measuring DLDH activity in serum and other biological samples.[1]
Materials:
-
100 mM Potassium Phosphate buffer, pH 7.8
-
1.0 mM EDTA solution
-
3.0 mM Dihydrolipoamide solution (prepare fresh)
-
3.0 mM NAD+ solution
-
Enzyme sample (e.g., purified DLDH, serum, tissue homogenate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents:
-
Potassium Phosphate buffer (100 mM final concentration)
-
EDTA (1.0 mM final concentration)
-
NAD+ (3.0 mM final concentration)
-
Enzyme sample (e.g., 5 mg serum protein)[1]
-
-
Blank Measurement: Use a solution containing all assay components except for dihydrolipoamide as the blank.
-
Pre-incubation: Incubate the assay mixture for 15 minutes. This step is particularly important for serum samples to reduce potential interference from "nothing dehydrogenase" activity.[1]
-
Initiate the Reaction: Add dihydrolipoamide to the assay mixture to a final concentration of 3.0 mM to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at room temperature for 5 minutes. Record the change in absorbance over time.
-
Calculate Enzyme Activity: The rate of NADH formation can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6.22 mM⁻¹cm⁻¹. One unit of DLDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Dihydrolipoamide Dehydrogenase (DLDH) reaction pathway.
Caption: Experimental workflow for the spectrophotometric DLDH assay.
This compound in Other Enzyme Systems
This compound in Antioxidant Assays
This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species.[7][8] Its antioxidant activity is often evaluated using assays that measure the inhibition of lipid peroxidation or the scavenging of stable free radicals.[9] However, specific enzymatic assays that use this compound as a direct substrate to measure the activity of a particular "antioxidant enzyme" are less common. Instead, this compound's role is often assessed by its ability to regenerate other antioxidants, such as Vitamin E.[9]
Applications in Drug Development
The enzymatic assays described here are fundamental tools in drug development. They can be adapted for high-throughput screening of compound libraries to identify potential inhibitors or activators of DLDH and related enzymes. Understanding the interaction of drug candidates with these metabolic enzymes is crucial for assessing potential efficacy and off-target effects. The development of robust and reproducible enzymatic assays is a critical first step in the discovery of new therapeutics targeting metabolic pathways.
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrolipoyllysine-residue succinyltransferase - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. dihydrolipoyllysine-residue acetyltransferase(EC 2.3.1.12) - Creative Enzymes [creative-enzymes.com]
- 5. amsbio.com [amsbio.com]
- 6. Antioxidant inhibition of skin inflammation induced by reactive oxidants: evaluation of the redox couple this compound/lipoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of choline acetyl transferase by dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Dihydrolipoic Acid (DHLA) Conversion from Alpha-Lipoic Acid (ALA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lipoic acid (ALA), an organosulfur compound derived from octanoic acid, serves as a critical cofactor for mitochondrial enzyme complexes involved in energy metabolism.[1] Upon cellular uptake, ALA is reduced to its dithiol form, dihydrolipoic acid (DHLA).[2][3] The ALA/DHLA redox couple is a potent biological antioxidant system, capable of scavenging reactive oxygen species, chelating metals, and regenerating other endogenous antioxidants like Vitamin C, Vitamin E, and glutathione (B108866).[1][2] Given that DHLA is often considered the more potent antioxidant form, accurately quantifying its conversion from ALA is crucial for studies in oxidative stress, metabolic diseases, and drug development.[2][4]
This document provides detailed protocols for quantifying the conversion of ALA to DHLA in cell culture systems, including methods for sample preparation, enzymatic activity assays, and chromatographic analysis.
Cellular Uptake and Reduction Workflow
Alpha-lipoic acid is readily taken up by cells and subsequently reduced to DHLA by NADH- and NADPH-dependent enzymes.[4][5] The primary enzymes responsible for this conversion are dihydrolipoamide (B1198117) dehydrogenase (DLDH), thioredoxin reductase, and glutathione reductase.[4][6] Following its intracellular formation, a significant portion of DHLA is released into the extracellular medium.[4][7] This workflow is a key consideration for experimental design, as both the intracellular and extracellular fractions must be analyzed for a complete quantitative picture.
Caption: Cellular uptake of ALA, its enzymatic reduction to DHLA, and subsequent release.
Experimental Protocols
Protocol 1: In Vitro ALA to DHLA Conversion in Cultured Cells
This protocol details the treatment of a cell culture with ALA and the subsequent harvesting of both cell pellets and culture medium for analysis.
Materials:
-
Cultured cells (e.g., EA.hy926 endothelial cells, Jurkat T-lymphocytes, or other relevant cell lines)[7][8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Alpha-Lipoic Acid (ALA) stock solution (e.g., 100 mM in DMSO or ethanol)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to a confluence of 80-90%.
-
ALA Treatment:
-
Prepare working solutions of ALA in complete culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the ALA-containing or control medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours) at 37°C in a humidified 5% CO₂ incubator.[7][9]
-
Sample Collection:
-
Culture Medium: At the end of the incubation, carefully collect the culture medium from each well into separate labeled microcentrifuge tubes. This is the extracellular fraction .
-
Cell Pellet:
-
Gently wash the adherent cells twice with ice-cold PBS.
-
Add a small volume of PBS (e.g., 500 µL) to each well and detach the cells using a cell scraper.
-
Transfer the cell suspension to a labeled microcentrifuge tube. This is the intracellular fraction .
-
-
-
Sample Processing:
-
Centrifuge both the medium and cell suspension tubes at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet any cells or debris.
-
Transfer the supernatant from the medium sample to a new tube for analysis.
-
For the cell pellet, carefully remove the supernatant. The pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
-
Extraction for Analysis:
-
For the cell pellet, add an appropriate extraction solvent. A common choice is an acetonitrile/phosphoric acid solution.[10]
-
Vortex thoroughly to lyse the cells.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[11]
-
Collect the supernatant for HPLC analysis.
-
The extracellular medium fraction can often be analyzed directly or after a simple deproteinization step if it contains high serum concentrations.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC coupled with an electrochemical detector is a highly sensitive method for the simultaneous quantification of ALA and DHLA.[10]
Instrumentation & Reagents:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM, pH 2.5) are commonly used.[10][12] The exact ratio must be optimized for the specific column and system.
-
ALA and DHLA analytical standards
-
Extraction solvent: Acetonitrile–10% m-phosphoric acid solution (50:50 v/v)[10]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both ALA and DHLA in the mobile phase or a relevant matrix.
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and sample extracts onto the HPLC system.[13]
-
Chromatographic Separation: Perform an isocratic elution at a constant flow rate (e.g., 1.5 - 2.0 mL/min) and temperature (e.g., 35°C).[10]
-
Electrochemical Detection: Monitor the column eluent at a specific potential (e.g., +0.9 V) where both ALA and DHLA can be detected.[10]
-
Data Analysis:
-
Identify the peaks for DHLA and ALA based on the retention times of the analytical standards.
-
Integrate the peak areas for each analyte in both the standards and the samples.
-
Construct a standard curve by plotting peak area versus concentration for the standards.
-
Calculate the concentration of DHLA and ALA in the unknown samples using the linear regression equation from the standard curve.
-
Express the results as concentration (e.g., µM or ng/mL) or as a percentage conversion of the initial ALA added.
-
Caption: Workflow for sample preparation and analysis by HPLC-ECD.
Protocol 3: Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
This spectrophotometric assay measures the activity of DLDH, a key enzyme in ALA reduction, by monitoring the reduction of NAD⁺ to NADH.[14][15]
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.8, with 1.0 mM EDTA[15]
-
3 mM Dihydrolipoamide solution
-
3 mM NAD⁺ solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Lysate Preparation: Prepare cell or tissue extracts as described in Protocol 1 or other standard methods. Determine the total protein concentration of the lysate.
-
Reaction Mixture: In a cuvette, prepare the final reaction mixture (1 mL total volume) containing:
-
Assay Buffer
-
A specific amount of lysate (e.g., 50-100 µg of total protein)
-
3 mM NAD⁺
-
-
Blank Measurement: Use a solution containing all components except dihydrolipoamide as the blank.
-
Initiate Reaction: Start the reaction by adding 3 mM dihydrolipoamide to the cuvette.
-
Spectrophotometric Reading: Immediately monitor the increase in absorbance at 340 nm for 5 minutes.[15] The increase in absorbance corresponds to the formation of NADH.
-
Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). Express the activity as nmol of NADH formed per minute per mg of protein.
Quantitative Data Summary
The following tables summarize typical parameters and performance characteristics for the HPLC-based quantification of ALA and DHLA.
Table 1: Example HPLC-ECD Parameters for ALA and DHLA Quantification
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 2.4) (52:48, v/v) | |
| Flow Rate | 1.5 mL/min | |
| Column Temp. | 30°C | |
| Detector | Electrochemical (DC mode) | |
| Potential | +1.0 V | |
| Retention Time | < 9 minutes for both analytes |
Table 2: Method Performance and Linearity
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Alpha-Lipoic Acid | 500 pg/mL | 3 ng/mL | N/A | |
| Dihydrolipoic Acid | 3 ng/mL | 10 ng/mL | N/A | |
| Alpha-Lipoic Acid | 0.05 µg/mL (UV detection) | 0.15 µg/mL (UV detection) | 1.56 - 50 µg/mL | [12] |
| Alpha-Lipoic Acid | 0.08 nmol/mL | 0.12 nmol/mL | 0.12 - 5.0 nmol/mL | [16] |
Associated Signaling Pathways
The conversion of ALA to DHLA influences cellular redox status, which in turn modulates key signaling pathways involved in metabolism and cell survival, such as the PI3K/Akt and AMPK pathways.[17][18]
Caption: Modulation of PI3K/Akt and AMPK signaling by the ALA/DHLA redox couple.
References
- 1. Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 4. Uptake and Reduction of α-Lipoic Acid by Human Erythrocytes: Category: Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Lipoic Acid and Its Enantiomers Prevent Methemoglobin Formation and DNA Damage Induced by Dapsone Hydroxylamine: Molecular Mechanism and Antioxidant Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-lipoic acid reduction by mammalian cells to the dithiol form, and release into the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. afboard.com [afboard.com]
- 9. Bioconversion of α-linolenic acid into n-3 long-chain polyunsaturated fatty acid in hepatocytes and ad hoc cell culture optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of the Endogenous Free α-Lipoic Acid and Dihydrolipoic Acid in Human Plasma and Erythrocytes by RP-HPLC Coupled with Electrochemical Detector | Springer Nature Experiments [experiments.springernature.com]
- 11. assaygenie.kr [assaygenie.kr]
- 12. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Dihydrolipoamide dehydrogenase: activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
- 18. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]
Application Notes and Protocols: Evaluating the Effect of Dihydrolipoate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid, is a potent antioxidant with significant therapeutic potential. Its biological activity is intrinsically linked to its ability to modulate gene expression through various signaling pathways. This document provides a detailed experimental protocol for researchers to investigate the effects of DHLA on gene expression in a cellular context. The protocol outlines cell culture and treatment, RNA extraction, and subsequent gene expression analysis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq). Furthermore, it details the key signaling pathways influenced by DHLA, namely the Nrf2, NF-κB, and Histone Deacetylase (HDAC) inhibition pathways, providing a comprehensive guide for studying the molecular mechanisms of DHLA.
Introduction
This compound is a powerful antioxidant that plays a crucial role in cellular metabolism and defense against oxidative stress. Its ability to influence gene expression is a key aspect of its mechanism of action. DHLA has been shown to modulate the activity of several transcription factors and enzymes involved in gene regulation, leading to changes in the expression of genes related to inflammation, antioxidant response, and cell survival. Understanding the precise effects of DHLA on gene expression is vital for the development of novel therapeutic strategies for a range of diseases.
This application note provides a comprehensive set of protocols to enable researchers to:
-
Culture and treat cells with this compound in a controlled laboratory setting.
-
Isolate high-quality RNA for downstream gene expression analysis.
-
Quantify changes in the expression of specific target genes using RT-qPCR.
-
Perform a global analysis of gene expression changes using RNA-Seq.
-
Understand the key signaling pathways modulated by this compound.
Key Signaling Pathways Modulated by this compound
This compound influences gene expression primarily through three interconnected pathways:
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1.[3] Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a wide range of antioxidant and cytoprotective enzymes.[6][7][8] this compound has been shown to activate the Nrf2/HO-1 signaling pathway.[9][10][11]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation.[12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14][15] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[13] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[14] this compound has been shown to influence the DNA binding activity of NF-κB.[16]
-
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[17] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and enhanced gene transcription.[18] (R)-Dihydrolipoic acid has been identified as an inhibitor of HDAC6.[19] HDAC inhibition can lead to an increase in the expression of antioxidant enzymes like superoxide (B77818) dismutase.[20]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound. Specific cell lines and treatment conditions should be optimized based on the research question.
Materials:
-
Mammalian cell line of choice (e.g., Jurkat T cells, BV-2 microglial cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DHLA)
-
Vehicle control (e.g., DMSO or PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Protocol:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence (for adherent cells): Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, 24 hours). The optimal time should be determined empirically.[21]
-
Cell Harvesting: After the treatment period, harvest the cells for RNA extraction. For adherent cells, this will involve washing with PBS and then using a cell scraper or trypsinization. For suspension cells, centrifugation is sufficient.
RNA Extraction
This protocol describes the isolation of total RNA from cultured cells using a common commercially available RNA isolation kit.
Materials:
-
Harvested cell pellet
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Ethanol (70%)
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes
Protocol:
-
Follow the manufacturer's instructions provided with the RNA isolation kit.
-
Briefly, this typically involves lysing the cells in a specialized lysis buffer, homogenizing the lysate, and then passing it through a silica-based spin column that binds RNA.
-
Wash the column to remove contaminants.
-
Elute the purified RNA with RNase-free water.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method for quantifying the expression of specific genes.[22][23][24][25][26][27]
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Protocol:
-
Reverse Transcription (cDNA Synthesis): Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit according to the manufacturer's protocol.[24] This step involves mixing the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT)s, random primers, or a mix).[24]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA, qPCR master mix, and gene-specific primers in a PCR plate or tube. Include no-template controls and no-reverse-transcriptase controls.[27]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples. Normalize the expression of the target genes to one or more stable reference genes (e.g., GAPDH, ACTB).
Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.[23][28][29][30][31][32][33][34][35]
Materials:
-
High-quality total RNA (RIN > 8)
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Protocol:
-
Library Preparation:
-
RNA Fragmentation: Fragment the RNA to a suitable size.
-
cDNA Synthesis: Convert the fragmented RNA into first-strand and then second-strand cDNA.[30]
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.
-
Pathway and Gene Ontology Analysis: Perform functional analysis to identify the biological pathways and processes that are enriched in the differentially expressed genes.
-
Data Presentation
Quantitative data from RT-qPCR and RNA-Seq experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Relative Gene Expression by RT-qPCR
| Target Gene | Treatment Group | Fold Change (vs. Control) | p-value |
| NQO1 | DHLA (10 µM) | 3.5 | <0.01 |
| NQO1 | DHLA (50 µM) | 8.2 | <0.001 |
| HMOX1 | DHLA (10 µM) | 2.8 | <0.05 |
| HMOX1 | DHLA (50 µM) | 6.1 | <0.01 |
| IL-6 | DHLA (10 µM) | 0.6 | <0.05 |
| IL-6 | DHLA (50 µM) | 0.3 | <0.01 |
Table 2: Top Differentially Expressed Genes from RNA-Seq
| Gene Symbol | Log2 Fold Change | p-value | q-value (FDR) |
| GCLC | 2.5 | 1.2e-6 | 2.5e-5 |
| GCLM | 2.1 | 3.4e-6 | 5.1e-5 |
| NQO1 | 3.8 | 5.6e-8 | 1.1e-6 |
| HMOX1 | 3.1 | 8.9e-7 | 1.5e-5 |
| TNF | -1.8 | 2.1e-5 | 3.2e-4 |
| IL1B | -2.2 | 7.5e-6 | 9.8e-5 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's effect on gene expression.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound modulates the NF-κB signaling pathway.
Caption: this compound inhibits HDAC, leading to increased gene expression.
References
- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 3. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Redox regulation of NF-kappa B DNA binding activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HDACs and Their Inhibitors on Post-Translational Modifications: The Regulation of Cardiovascular Disease [mdpi.com]
- 18. Histone Deacetylase (HDAC) Inhibition as a Novel Treatment for Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Histone deacetylase (HDAC) inhibition improves myocardial function and prevents cardiac remodeling in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. elearning.unite.it [elearning.unite.it]
- 25. academic.oup.com [academic.oup.com]
- 26. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. idtdna.com [idtdna.com]
- 28. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Gene expression analysis | Profiling methods & how-tos [illumina.com]
- 30. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 31. researchgate.net [researchgate.net]
- 32. Introduction to Gene Expression Profiling | Thermo Fisher Scientific - US [thermofisher.com]
- 33. bio-rad.com [bio-rad.com]
- 34. rna-seqblog.com [rna-seqblog.com]
- 35. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
Dihydrolipoate Delivery Methods for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent antioxidant with significant therapeutic potential. Its two thiol groups make it a powerful scavenger of reactive oxygen species and a key player in the regeneration of other endogenous antioxidants. However, this same chemical feature also renders DHLA highly unstable and prone to oxidation, presenting a significant challenge for its delivery in in vivo animal studies. This document provides detailed application notes and protocols for the preparation and administration of DHLA to support preclinical research.
Key Considerations for DHLA Formulation
Due to its instability, the successful in vivo application of DHLA hinges on appropriate formulation and handling. Key considerations include:
-
Oxidation: DHLA readily oxidizes to ALA in the presence of oxygen. Formulations should be prepared fresh and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Solubility: DHLA is sparingly soluble in aqueous solutions. The use of co-solvents or suspension formulations is often necessary.
-
pH: The stability of DHLA is pH-dependent. Neutral to slightly acidic conditions are generally preferred.
-
Sterility: For parenteral routes of administration, the final formulation must be sterile.
In Vivo Delivery Methods and Protocols
Several administration routes have been utilized for DHLA in animal studies. The choice of method depends on the research question, the target tissue, and the desired pharmacokinetic profile.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.
Protocol:
-
Preparation of DHLA Suspension:
-
Weigh the required amount of DHLA powder in a sterile, conical tube.
-
Add a small volume of sterile, cold saline (0.9% NaCl) to create a paste.
-
Gradually add the remaining volume of cold, sterile saline while vortexing to form a homogenous suspension. A common dosage used in rats is 500 µmol/kg[1]. For studies in rats investigating neuroinflammation, DHLA has been administered daily via IP injection at doses of 30 mg/kg and 60 mg/kg.
-
Prepare the suspension immediately before use to minimize oxidation.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse or rat. For mice, this typically involves scruffing the neck to immobilize the head and body[2]. For rats, a two-handed restraint or a towel-wrapping technique may be used[3].
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder[2][3][4].
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 30-45° angle into the peritoneal cavity[2].
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the DHLA suspension slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Experimental Workflow for Intraperitoneal Administration of DHLA
Caption: Workflow for IP injection of DHLA.
Oral Gavage
Oral gavage allows for the direct and precise administration of a substance into the stomach.
Protocol:
-
Preparation of DHLA Suspension for Oral Gavage:
-
Similar to the IP formulation, prepare a suspension of DHLA in sterile saline or another appropriate vehicle like a 0.5% methylcellulose (B11928114) solution[5]. A dosage of 500 µmol/kg has been used in diabetic rats[1].
-
Ensure the suspension is homogenous by vortexing immediately before drawing it into the syringe.
-
-
Animal Restraint and Gavage Procedure:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle[6][7][8][9][10].
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth[6][9].
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced.
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, administer the suspension slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Observe the animal for any signs of respiratory distress.
-
Experimental Workflow for Oral Gavage Administration of DHLA
Caption: Workflow for oral gavage of DHLA.
Topical Application
Topical application is suitable for studying the effects of DHLA on the skin.
Protocol:
-
Preparation of DHLA Solution for Topical Application:
-
DHLA can be dissolved in a suitable vehicle for topical application. In one study, alpha-lipoic acid was dissolved in propylene (B89431) glycol for application to the skin of hairless mice[11]. Given DHLA's properties, a similar vehicle could be appropriate.
-
Prepare the solution fresh to prevent oxidation.
-
-
Application Procedure:
-
Shave the dorsal skin of the mouse one day prior to application.
-
Apply a defined volume and concentration of the DHLA solution evenly to the shaved area[1].
-
For studies on skin tumor promotion, DHLA was applied topically prior to the application of a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA)[1].
-
Experimental Workflow for Topical Application of DHLA
Caption: Workflow for topical DHLA application.
Quantitative Data Summary
| Administration Route | Animal Model | Dosage | Vehicle | Observed Effects | Reference |
| Intraperitoneal (IP) | Rat (Alloxan-induced diabetic) | 500 µmol/kg | Saline suspension | Near-normal blood glucose, acetoacetate, and liver glycogen (B147801) levels. | [1] |
| Intraperitoneal (IP) | Rat (LPS-induced neuroinflammation) | 30 mg/kg and 60 mg/kg (daily) | Not specified | Preventive effects on sickness behavior. | |
| Oral Gavage | Rat (Alloxan-induced diabetic) | 500 µmol/kg | Saline suspension | Significant reduction in blood sugar levels. | [1] |
| Topical Application | Mouse (Skin tumor promotion model) | Not specified | Not specified | Inhibition of TPA-induced skin inflammation and tumor formation. | [1] |
Signaling Pathways Modulated by Dihydrolipoate
DHLA has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Nrf2/HO-1/NLRP3 Signaling Pathway
DHLA can exert anti-inflammatory effects by activating the Nrf2/HO-1 pathway, which in turn inhibits the NLRP3 inflammasome.
Signaling Pathway Diagram: DHLA and the Nrf2/HO-1/NLRP3 Axis
Caption: DHLA activates the Nrf2/HO-1 pathway, leading to the inhibition of the NLRP3 inflammasome.
Inhibition of Pro-inflammatory Enzymes
DHLA has been demonstrated to inhibit the expression and activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.
Logical Relationship: DHLA's Anti-inflammatory Action
Caption: DHLA inhibits the pro-inflammatory enzymes iNOS and COX-2.
Conclusion
The in vivo delivery of this compound presents challenges due to its instability, but with appropriate formulation and handling, it can be effectively administered to animal models. The protocols outlined in this document for intraperitoneal, oral, and topical delivery provide a foundation for researchers to explore the therapeutic potential of this potent antioxidant. Further research is warranted to fully elucidate the pharmacokinetics of DHLA and to develop more advanced, stabilized formulations to enhance its bioavailability and efficacy.
References
- 1. Dihydrolipoic acid inhibits skin tumor promotion through anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. ias.ac.in [ias.ac.in]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Kinetic study of cutaneous and subcutaneous distribution following topical application of [7,8-14C]rac-alpha-lipoic acid onto hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Dihydrolipoate on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent endogenous antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.[1][2] Its role in cellular bioenergetics is of significant interest, particularly in the context of age-related diseases, metabolic disorders, and neurodegeneration.[2] DHLA's ability to scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamins C and E, underscores its importance in maintaining mitochondrial health.[1] However, under certain conditions, DHLA can also exhibit pro-oxidant properties.[3] This dual functionality necessitates a thorough understanding of its impact on mitochondrial respiration.
These application notes provide detailed protocols for assessing the effects of DHLA on key parameters of mitochondrial function, including oxygen consumption rate (OCR), ATP production, and ROS generation. The methodologies described are tailored for researchers, scientists, and drug development professionals seeking to elucidate the precise mechanism of action of DHLA and similar therapeutic compounds on mitochondrial bioenergetics.
Data Presentation
The following tables provide an illustrative summary of quantitative data from mitochondrial function assays. Note: The data presented in these tables are for illustrative purposes to demonstrate the typical output of these experiments and are not derived from actual experimental results for this compound.
Table 1: Illustrative Data for the Effect of this compound on Mitochondrial Respiration
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 100 ± 10 |
| DHLA (10 µM) | 165 ± 12 | 115 ± 9 | 330 ± 25 | 100 ± 12 |
| DHLA (50 µM) | 180 ± 15 | 130 ± 11 | 360 ± 30 | 100 ± 15 |
| DHLA (100 µM) | 140 ± 11 | 95 ± 7 | 280 ± 22 | 93 ± 11 |
Table 2: Illustrative Data for the Effect of this compound on Mitochondrial ATP Production and ROS Generation
| Treatment Group | Mitochondrial ATP Production Rate (nmol ATP/min/mg protein) | Mitochondrial Superoxide (B77818) Production (Relative Fluorescence Units) |
| Vehicle Control | 50 ± 4 | 1000 ± 80 |
| DHLA (10 µM) | 55 ± 5 | 850 ± 70 |
| DHLA (50 µM) | 60 ± 6 | 700 ± 60 |
| DHLA (100 µM) | 45 ± 4 | 1200 ± 100 |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol details the use of the Agilent Seahorse XF Cell Mito Stress Test to determine key parameters of mitochondrial respiration in response to DHLA.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
DHLA stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cell line of interest
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Preparation and Loading:
-
Prepare stock solutions of DHLA at various concentrations in the assay medium.
-
Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the Seahorse XF Cell Mito Stress Test Kit instructions.
-
Load the hydrated sensor cartridge with DHLA and the inhibitors in the appropriate injection ports.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Place the cell plate into the analyzer.
-
Run the pre-programmed "Cell Mito Stress Test" protocol. The instrument will sequentially inject the compounds and measure the OCR.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the key mitochondrial parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
-
Protocol 2: Measuring Mitochondrial ATP Production
This protocol describes a luminescence-based assay to quantify mitochondrial ATP production.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Mitochondrial respiration buffer
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP
-
DHLA stock solution
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or permeabilized cells and resuspend them in mitochondrial respiration buffer.
-
Reaction Setup:
-
In a 96-well plate, add the mitochondrial suspension.
-
Add the respiratory substrates.
-
Add different concentrations of DHLA or vehicle control.
-
Initiate the reaction by adding ADP.
-
-
ATP Measurement:
-
At specific time points, stop the reaction and measure the ATP concentration using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to calculate the concentration of ATP in the samples.
-
Express the rate of ATP production as nmol ATP/min/mg mitochondrial protein.
-
Protocol 3: Measuring Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to measure mitochondrial superoxide production.
Materials:
-
Isolated mitochondria or cultured cells
-
Mitochondrial respiration buffer or cell culture medium
-
Substrates for mitochondrial respiration
-
DHLA stock solution
-
MitoSOX™ Red or a similar mitochondria-specific superoxide indicator
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell/Mitochondria Preparation:
-
For cultured cells, seed them in a black, clear-bottom 96-well plate.
-
For isolated mitochondria, prepare a suspension in respiration buffer.
-
-
Treatment:
-
Treat the cells or isolated mitochondria with various concentrations of DHLA or vehicle control for the desired time.
-
-
Probe Loading:
-
Load the cells or mitochondria with MitoSOX™ Red according to the manufacturer's protocol.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~510 nm, emission ~580 nm) or visualize and quantify using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Express the results as relative fluorescence units (RFU) or as a fold change compared to the vehicle control.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of DHLA in mitochondrial metabolism.
Caption: Experimental workflow for Seahorse XF Mito Stress Test.
Caption: Dual antioxidant and pro-oxidant roles of DHLA.
References
- 1. The Effect of Alpha-Lipoic Acid on Mitochondrial Superoxide and Glucocorticoid-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Radiolabeled Dihydrolipoate for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolipoate (DHLA), the reduced form of lipoic acid (LA), is a potent antioxidant and a key cofactor in mitochondrial metabolism. Understanding its metabolic fate and distribution is crucial for elucidating its role in various physiological and pathological processes. Tracer studies employing radiolabeled DHLA are invaluable for these investigations. This document provides detailed protocols for the synthesis, purification, and characterization of radiolabeled this compound, specifically focusing on Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeling. Furthermore, it outlines methodologies for conducting in vitro and in vivo tracer studies to assess the biodistribution and metabolic profile of this important molecule.
Introduction
Radiolabeling is a fundamental technique in biomedical research and drug development, enabling the tracking and quantification of molecules within biological systems.[1] this compound, with its two thiol groups, plays a critical role in cellular redox chemistry and energy production.[2][3] By replacing a stable atom with a radioisotope, such as ¹⁴C or ³H, the journey of DHLA can be meticulously followed, providing insights into its absorption, distribution, metabolism, and excretion (ADME).
This application note details a robust two-stage strategy for producing radiolabeled DHLA:
-
Synthesis of Radiolabeled Lipoic Acid: Introduction of a ¹⁴C or ³H label into the lipoic acid structure.
-
Reduction to Radiolabeled this compound: Chemical reduction of the disulfide bond in the radiolabeled lipoic acid to yield the dithiol form.
The subsequent sections provide comprehensive experimental protocols, data presentation guidelines, and workflows to guide researchers in the successful application of radiolabeled DHLA in tracer studies.
Selection of Radionuclide
The choice between ¹⁴C and ³H depends on the specific requirements of the tracer study. Both are beta-emitters suitable for quantitative analysis using liquid scintillation counting.
| Radionuclide | Half-life | Maximum Specific Activity | Emission Energy (β max) | Key Advantages |
| Carbon-14 (¹⁴C) | 5730 years | ~62.4 mCi/mmol | 0.156 MeV | Metabolically stable label, lower potential for exchange. |
| Tritium (³H) | 12.3 years | ~28.8 Ci/mmol | 0.0186 MeV | Higher specific activity, lower energy emission (safer handling). |
Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded laboratory by trained personnel, following all institutional and national radiation safety regulations.
Protocol 1: Synthesis of [¹⁴C]-Lipoic Acid
This protocol is a conceptual multi-step synthesis adapted from known chemical syntheses of lipoic acid, incorporating a ¹⁴C-labeled precursor.[4][5] The key strategy is to introduce the ¹⁴C label early in the synthesis of the octanoic acid backbone.
Materials:
-
[¹⁴C]-Potassium cyanide (K¹⁴CN)
-
1-Bromo-3-chloropropane
-
Diethyl malonate
-
Sodium ethoxide
-
6,8-Dichloroethyl octanoate
-
Sodium disulfide (Na₂S₂)
-
Appropriate solvents (e.g., ethanol, toluene (B28343), diethyl ether)
-
Reagents for workup and purification (e.g., HCl, NaHCO₃, MgSO₄)
Methodology:
-
Synthesis of [¹⁴C]-labeled Diethyl Malonate Precursor:
-
React K¹⁴CN with a suitable precursor to incorporate the ¹⁴C label into a key intermediate for building the fatty acid chain. A common route involves the synthesis of a ¹⁴C-labeled alkyl halide followed by reaction with diethyl malonate.
-
-
Chain Elongation:
-
Utilize the ¹⁴C-labeled malonic ester in a series of alkylation reactions to construct the carbon backbone of octanoic acid.
-
-
Introduction of Halogens:
-
Chemically modify the ¹⁴C-octanoic acid derivative to introduce chloro or bromo groups at the 6 and 8 positions, creating a precursor analogous to 6,8-dichloroethyl octanoate.
-
-
Thiolation and Cyclization:
-
React the dihalogenated ¹⁴C-octanoate with sodium disulfide. This step introduces the two sulfur atoms and facilitates the formation of the 1,2-dithiolane (B1197483) ring.[6]
-
-
Hydrolysis:
-
Hydrolyze the ester group to yield [¹⁴C]-lipoic acid.
-
-
Purification:
-
Purify the final product using column chromatography followed by reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Synthesis of [³H]-Lipoic Acid
This protocol involves the catalytic tritiation of an unsaturated precursor of lipoic acid.
Materials:
-
An unsaturated precursor of lipoic acid (e.g., containing a double or triple bond in the side chain)
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Solvent (e.g., ethyl acetate, methanol)
-
Filtration apparatus (e.g., Celite pad)
Methodology:
-
Preparation of the Reaction Mixture:
-
In a specialized tritiation flask, dissolve the unsaturated lipoic acid precursor in an appropriate solvent.
-
Carefully add the Pd/C catalyst.
-
-
Tritiation Reaction:
-
Connect the flask to a tritium gas manifold.
-
Evacuate the flask and then introduce tritium gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
-
Workup:
-
Carefully remove the excess tritium gas according to safety procedures.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting [³H]-lipoic acid by reversed-phase HPLC.
-
Protocol 3: Reduction of Radiolabeled Lipoic Acid to this compound
This protocol describes the chemical reduction of the disulfide bond in radiolabeled lipoic acid to form radiolabeled this compound.
Materials:
-
Radiolabeled lipoic acid ([¹⁴C]-LA or [³H]-LA)
-
Sodium borohydride (B1222165) (NaBH₄)[7] or Tris(2-carboxyethyl)phosphine (TCEP)[8][9]
-
Sodium bicarbonate (NaHCO₃) solution (0.25 M) or appropriate buffer for TCEP
-
Hydrochloric acid (HCl) (e.g., 6 M)
-
Organic solvent for extraction (e.g., toluene, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Methodology using Sodium Borohydride:
-
Dissolution: Dissolve the radiolabeled lipoic acid in 0.25 M NaHCO₃ and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add an excess of NaBH₄ (e.g., 4 molar equivalents) to the solution while maintaining the temperature below 4 °C.
-
Reaction: Stir the mixture for 2 hours at 0-4 °C.
-
Quenching and Acidification: Carefully acidify the reaction mixture to pH 1 with HCl to quench the excess NaBH₄ and protonate the carboxylate and thiolates.
-
Extraction: Extract the radiolabeled this compound into an organic solvent like toluene or ethyl acetate.
-
Drying and Evaporation: Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a clear oil.
Methodology using TCEP:
-
Dissolution: Dissolve the radiolabeled lipoic acid in a suitable buffer (pH 7-8).
-
Reduction: Add a molar excess of TCEP (e.g., 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 15-30 minutes.
-
Purification: The resulting radiolabeled this compound can be purified directly by HPLC, as TCEP is water-soluble and does not typically interfere with subsequent sulfhydryl-specific reactions.[8]
Protocol 4: Purification and Characterization
Purification by HPLC:
-
System: A preparative or semi-preparative HPLC system equipped with a radiation detector (for radiochemical purity) and a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.[10][11][12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), is commonly used.
-
Detection: Monitor the elution profile by UV absorbance (around 210-220 nm for the carboxyl group) and radioactivity.
-
Fraction Collection: Collect the fractions corresponding to the radiolabeled this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.
Characterization:
-
Radiochemical Purity: Determined by analytical radio-HPLC. The purity should typically be >95%.
-
Specific Activity: Measured by liquid scintillation counting and quantified against a standard of known concentration (determined by UV-vis spectrophotometry or mass spectrometry).
-
Structural Confirmation (for non-radioactive standards):
Data Presentation
Quantitative data from the synthesis and characterization should be summarized in tables for clarity and comparison.
Table 1: Synthesis and Purification Summary
| Compound | Starting Material | Radionuclide | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity (Ci/mmol) |
| [¹⁴C]-Lipoic Acid | K¹⁴CN | ¹⁴C | Value | >95% | Value |
| [³H]-Lipoic Acid | Unsaturated Precursor | ³H | Value | >95% | Value |
| [¹⁴C]-Dihydrolipoate | [¹⁴C]-Lipoic Acid | ¹⁴C | >90% | >98% | Value |
| [³H]-Dihydrolipoate | [³H]-Lipoic Acid | ³H | >90% | >98% | Value |
*Values to be determined experimentally.
Table 2: Characterization Data (Non-radioactive Standard)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass (m/z) [M+H]⁺ |
| This compound | Characteristic peaks for CH-SH, CH₂-SH, and alkyl chain | Characteristic peaks for C-SH and alkyl chain | Expected value |
Application in Tracer Studies
Radiolabeled this compound can be used to investigate its metabolic fate and biodistribution in various biological systems.
Protocol 5: In Vitro Cell Uptake and Metabolism
Methodology:
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, neurons, adipocytes) in multi-well plates and grow to desired confluency.
-
Incubation: Add [¹⁴C]- or [³H]-DHLA to the cell culture medium at a known concentration and specific activity.
-
Time Course: Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
Harvesting:
-
Medium: Collect the extracellular medium.
-
Cells: Wash the cells with ice-cold PBS to remove extracellular tracer, then lyse the cells.
-
-
Analysis:
-
Measure the radioactivity in the medium and cell lysates using liquid scintillation counting to determine uptake.
-
Analyze cell lysates and medium by radio-HPLC to identify and quantify metabolites.
-
Protocol 6: In Vivo Biodistribution Study in Rodents
Methodology:
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Administration: Administer a known amount of [¹⁴C]- or [³H]-DHLA via the desired route (e.g., intravenous, oral).
-
Time Points: At predetermined time points (e.g., 15 min, 1 hr, 4 hr, 24 hr), euthanize a cohort of animals.
-
Tissue Collection: Collect blood and various organs of interest (e.g., liver, kidney, brain, heart, adipose tissue).
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
Perform extraction to separate the parent compound and its metabolites.
-
-
Quantification:
-
Measure the total radioactivity in an aliquot of each tissue homogenate using liquid scintillation counting.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Metabolite Profiling: Analyze tissue extracts by radio-HPLC to identify and quantify metabolites.
Visualizations
Diagrams
Caption: General workflow for the synthesis and application of radiolabeled this compound.
Caption: Experimental workflow for an in vivo biodistribution tracer study.
References
- 1. moravek.com [moravek.com]
- 2. Lipoic acid - Wikipedia [en.wikipedia.org]
- 3. Dihydrolipoic acid - Wikipedia [en.wikipedia.org]
- 4. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113754630A - Synthetic method of alpha-lipoic acid - Google Patents [patents.google.com]
- 6. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]
- 7. BioKB - Relationship - sodium borohydride - inhibits - lipoic acid [biokb.lcsb.uni.lu]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of lipoic acid and dihydrolipoic acid in human plasma and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]
- 13. 2D NMR of the metabolic antioxidant dihydrolipoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydrolipoate in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent endogenous antioxidant with significant neuroprotective properties. Its ability to scavenge reactive oxygen species (ROS), regenerate other antioxidants like vitamins C and E, and chelate metal ions makes it a promising therapeutic agent for neurodegenerative diseases and acute neuronal injury.[1] These application notes provide detailed protocols for assessing the neuroprotective effects of DHLA in various in vitro models of neuronal damage. The assays described herein are fundamental tools for researchers in neuroscience and drug development to quantify the efficacy of DHLA and elucidate its mechanisms of action.
Key Mechanisms of DHLA-Mediated Neuroprotection
DHLA exerts its neuroprotective effects through multiple mechanisms, primarily centered around its antioxidant and anti-inflammatory activities. Key signaling pathways modulated by DHLA include:
-
Nrf2/HO-1 Pathway: DHLA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][3] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1), which confers cytoprotection against oxidative stress.
-
Wnt/β-catenin Pathway: Emerging evidence suggests that DHLA can modulate the Wnt/β-catenin signaling pathway, which is crucial for neuronal development, synaptic plasticity, and cell survival.[4][5] Dysregulation of this pathway is implicated in several neurodegenerative diseases.
Data Presentation: Efficacy of this compound in Neuroprotection Assays
The following tables summarize quantitative data from representative studies investigating the neuroprotective effects of DHLA in various in vitro models of neurotoxicity.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
| DHLA Concentration (M) | Neurotoxin (Glutamate) | Assay | Endpoint | Result (% of Control) | Reference |
| 10⁻⁷ | 1 mM | Neuronal Viability | Decreased number of damaged neurons | Significant Protection | [6] |
| 10⁻⁶ | 1 mM | Neuronal Viability | Decreased number of damaged neurons | Significant Protection | [6] |
| 10⁻⁵ | 1 mM | Neuronal Viability | Decreased number of damaged neurons | Significant Protection | [6] |
Table 2: Protective Effect of this compound against Cyanide-Induced Hypoxic Damage in Primary Neuronal Cultures
| DHLA Concentration (M) | Neurotoxin (Cyanide) | Assay | Endpoint | Result (% of Control) | Reference |
| 10⁻⁹ | 1 mM | Protein Content | Increased protein content | Increased | [6] |
| 10⁻⁸ | 1 mM | Protein Content | Increased protein content | Increased | [6] |
| 10⁻⁷ | 1 mM | Protein Content | Increased protein content | Increased | [6] |
| 10⁻⁹ | 1 mM | ATP Content | Increased ATP content | Increased | [6] |
| 10⁻⁸ | 1 mM | ATP Content | Increased ATP content | Increased | [6] |
| 10⁻⁷ | 1 mM | ATP Content | Increased ATP content | Increased | [6] |
Table 3: Dose-Dependent Neuroprotection by this compound against H₂O₂-Induced Oxidative Stress
| DHLA Pre-treatment (4h) | Neurotoxin (H₂O₂) | Assay | Endpoint | Result | Reference |
| Various Concentrations | Subsequent exposure | MTT Assay | Cell Viability | Dose-dependent neuroprotection | [7] |
Experimental Protocols
Detailed methodologies for key neuroprotection assays are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Neuronal cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons)
-
96-well culture plates
-
This compound (DHLA)
-
Neurotoxic agent (e.g., glutamate, H₂O₂, MPP⁺)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol for Adherent Neuronal Cells:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
DHLA Pre-treatment: The following day, treat the cells with various concentrations of DHLA (e.g., 1 µM to 100 µM) for a predetermined duration (e.g., 4-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: After DHLA pre-treatment, expose the cells to a neurotoxic agent at a pre-determined toxic concentration for the desired time (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with DHLA alone, and cells treated with the neurotoxin alone.
-
MTT Incubation: Following the neurotoxin treatment, carefully remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10]
Materials:
-
Neuronal cells
-
24-well or 96-well plates (black, clear bottom for microscopy)
-
This compound (DHLA)
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCFH-DA stock solution (10-20 mM in DMSO)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat neuronal cells with DHLA and the oxidative stress inducer as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 10-50 µM) in serum-free medium immediately before use.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 500 µL of PBS to each well.[10] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration. Express the results as a fold change relative to the control group.
Detection of Apoptosis using TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12]
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
This compound (DHLA)
-
Apoptosis inducer (e.g., staurosporine, glutamate)
-
TUNEL assay kit (commercial kits are recommended)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with DHLA and an apoptosis inducer as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 20-40 minutes at room temperature.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization solution for 5-15 minutes on ice.[12]
-
Washing: Wash the cells twice with PBS.
-
Positive Control: Treat one sample with DNase I according to the kit manufacturer's instructions to induce DNA strand breaks.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.
-
Stop Reaction: Stop the reaction by washing the cells three times with PBS.
-
Detection: If using an indirect detection method (e.g., biotin-dUTP), incubate with a fluorescently labeled streptavidin conjugate.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-15 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: DHLA-mediated neuroprotective signaling pathways.
Experimental Workflow
Caption: General workflow for neuroprotection assays.
Logical Relationships in DHLA's Antioxidant Action
Caption: Antioxidant mechanisms of this compound.
References
- 1. Neuroprotection by the metabolic antioxidant alpha-lipoic acid [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of the Wnt canonical signaling in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How the Wnt signaling pathway protects from neurodegeneration: the mitochondrial scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces neuronal injury after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Dihydrolipoate oxidation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of dihydrolipoate (DHLA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound (DHLA)?
A1: The main challenge is the inherent instability of DHLA. Its two thiol groups are highly susceptible to oxidation, readily converting DHLA back to lipoic acid (LA). This rapid degradation can lead to inaccurate quantification and misinterpretation of experimental results.[1]
Q2: What are the main factors that cause DHLA oxidation?
A2: Several factors can accelerate DHLA oxidation, including:
-
Presence of Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Light, particularly UV, can promote the formation of reactive oxygen species that oxidize DHLA.[2][3]
-
Transition Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of DHLA's thiol groups.[4][5][6]
-
Neutral or Alkaline pH: DHLA is less stable at higher pH values.[2][4]
Q3: How can I prevent DHLA oxidation during sample collection and handling?
A3: To minimize oxidation, it is crucial to work quickly and control the sample environment. Key preventative measures include:
-
Use of Anticoagulants with Chelating Properties: For blood samples, using EDTA is recommended over heparin. EDTA chelates metal ions that catalyze oxidation.[1]
-
Immediate Processing and Acidification: Process samples immediately after collection in a cold environment (e.g., on ice). Acidifying the sample to a low pH (around 2.5-4) significantly improves stability.[1][4][7]
-
Protection from Light: Keep samples protected from light by using amber tubes or covering them with foil.[2]
-
Degassing Solvents: For preparing solutions, using solvents that have been degassed to remove dissolved oxygen can help.
-
Working Under an Inert Atmosphere: For highly sensitive experiments, working under an inert gas like argon or nitrogen can prevent exposure to oxygen.[8]
Q4: What is the best way to store samples containing DHLA?
A4: For optimal stability, acidified plasma or urine samples should be stored at -80°C.[1] Aqueous solutions of DHLA are not recommended for storage beyond one day.[9] It's also advisable to aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles, which can degrade DHLA.[1]
Q5: Can I use antioxidants to stabilize my DHLA samples?
A5: Yes, in addition to the measures above, other antioxidants can be used. For instance, butylated hydroxytoluene (BHT) can be added to extraction solvents to prevent lipid peroxidation, which can indirectly affect DHLA stability.[8] However, the primary methods for DHLA stabilization remain acidification and chelation of metal ions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or undetectable DHLA levels | Significant oxidation of DHLA to lipoic acid during sample handling and storage. | - Ensure immediate sample processing and acidification after collection.[1] - Use EDTA as the anticoagulant for blood samples.[1] - Store samples at -80°C and minimize freeze-thaw cycles.[1] - Protect samples from light.[2] |
| High variability in DHLA measurements between replicates | Inconsistent sample processing, leading to varying degrees of oxidation. | - Standardize the entire sample preparation protocol, from collection to analysis.[1] - Ensure precise and consistent timing for each step, especially the time between sample collection and acidification/freezing. |
| Loss of antioxidant activity in the sample | Degradation of DHLA due to improper storage conditions (exposure to oxygen, light, or elevated temperatures). | - Verify that storage conditions are optimal (-80°C, protected from light).[9] - Analyze a sample for the presence of lipoic acid to confirm oxidation. |
| Formation of precipitates in the sample upon acidification | Protein precipitation from the biological matrix (e.g., plasma). | - This is a normal and often necessary step for sample cleanup.[1][10] Centrifuge the sample to pellet the precipitated proteins and analyze the supernatant. |
Experimental Protocols
Protocol 1: Preparation of Stabilized Human Plasma for DHLA Analysis
This protocol outlines the steps for collecting and preparing human plasma to minimize DHLA oxidation prior to quantification by HPLC-ECD or LC-MS.
Materials:
-
Vacutainer tubes containing K₂EDTA
-
Centrifuge capable of 4°C
-
Pipettes and sterile, amber microcentrifuge tubes
-
1M Metaphosphoric acid
-
Vortex mixer
-
-80°C freezer
-
Ice
Procedure:
-
Blood Collection: Collect whole blood directly into pre-chilled K₂EDTA-containing tubes.
-
Immediate Cooling: Place the blood collection tubes on ice immediately.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.[1]
-
Plasma Separation: Carefully transfer the supernatant (plasma) to a new, pre-chilled amber microcentrifuge tube.
-
Acidification: Immediately acidify the plasma by adding 1M metaphosphoric acid to a final concentration of 5% (v/v). For example, add 50 µL of 1M metaphosphoric acid to 950 µL of plasma.[1]
-
Vortexing: Vortex the acidified plasma gently for 10 seconds to ensure thorough mixing and to precipitate proteins.
-
Storage: Immediately store the acidified plasma at -80°C until analysis.
Visualizations
This compound Oxidation Pathway
Caption: The oxidation pathway of this compound to lipoic acid.
Experimental Workflow for Preventing DHLA Oxidation
Caption: Workflow for the prevention of DHLA oxidation during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting Dihydrolipoate instability in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with dihydrolipoate (DHLA) in cell culture media. Given its inherent instability, proper handling and preparation are crucial for reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLA), and how does it differ from alpha-lipoic acid (LA)?
This compound (DHLA) is the reduced form of alpha-lipoic acid (LA). In cell culture, cells readily take up LA and intracellularly reduce it to DHLA, which is then released into the culture medium. DHLA is considered the more potent antioxidant form. However, this reduced state also makes it highly susceptible to oxidation and degradation in the experimental setting.
Q2: Why is my DHLA solution unstable in cell culture media?
The instability of DHLA in cell culture media is primarily due to its rapid oxidation back to lipoic acid. Several factors can accelerate this degradation:
-
Presence of Metal Ions: Cell culture media contain metal ions (e.g., iron, copper) that can catalyze the oxidation of DHLA.[1] This interaction is pH-dependent and more pronounced at physiological pH.
-
Exposure to Oxygen: As a potent reducing agent, DHLA readily reacts with dissolved oxygen in the culture media.
-
Light Exposure: DHLA is sensitive to light, particularly UV irradiation, which can cause its decomposition.
-
Temperature: Higher temperatures, such as those in a cell culture incubator (37°C), can increase the rate of chemical reactions, including the oxidation of DHLA.
Q3: What are the consequences of DHLA instability in my experiments?
DHLA degradation can lead to several issues:
-
Inconsistent Results: The actual concentration of active DHLA can vary between experiments and even over the duration of a single experiment, leading to poor reproducibility.
-
Misinterpretation of Data: If DHLA degrades, the observed cellular effects may be due to a lower-than-expected DHLA concentration, the presence of its oxidized form (lipoic acid), or its degradation byproducts.
-
Unexpected Cytotoxicity: At higher concentrations (typically above 50 µM), DHLA can exhibit pro-oxidant and cytotoxic effects, potentially leading to apoptosis.[1][2][3][4] If the degradation rate is not accounted for, researchers might use a higher initial concentration that results in toxicity.
Q4: Can I use alpha-lipoic acid (LA) instead of DHLA?
Since cells convert LA to DHLA, using LA can be a more stable alternative for providing DHLA to your cell culture system. However, the conversion rate can vary between cell types, and the direct effects of LA itself might differ from those of DHLA. If your experimental question specifically requires the direct application of the reduced form, then using DHLA with appropriate precautions is necessary.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
This is the most common issue arising from DHLA instability.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| DHLA Degradation in Stock Solution | - Prepare fresh DHLA stock solution for each experiment. - Store stock solution under an inert gas (argon or nitrogen) at -80°C for short-term storage. - Avoid repeated freeze-thaw cycles. |
| DHLA Oxidation in Culture Media | - Prepare the final dilution of DHLA in media immediately before adding it to the cells. - Minimize the exposure of the media containing DHLA to air. - Consider using deoxygenated media or buffers for the initial dilution. |
| Variability in Media Composition | - Use the same lot of basal media and serum for a set of experiments to minimize variations in metal ion content. |
| Light-Induced Degradation | - Protect DHLA stock solutions and media containing DHLA from light by using amber tubes or wrapping containers in foil. |
Problem 2: Unexpected cellular toxicity or apoptosis.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Effective Concentration of DHLA | - Be aware that DHLA can be cytotoxic at concentrations above 50 µM in some cell lines.[2][3] - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. |
| Pro-oxidant Activity | - The presence of transition metals in the media can lead to DHLA acting as a pro-oxidant. - Consider using a chelating agent like EDTA in your initial DHLA stock solution to sequester metal ions. However, be mindful of the potential effects of the chelator on your cells. |
| Formation of Toxic Byproducts | - Degradation of DHLA could potentially lead to the formation of reactive species. - Ensure the use of freshly prepared solutions to minimize the presence of degradation products. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound (DHLA) Stock Solution
This protocol aims to minimize the initial degradation of DHLA during preparation.
Materials:
-
Dihydrolipoic acid (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Inert gas (Argon or Nitrogen)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Work in a Low-Light Environment: Minimize exposure to direct light throughout the procedure.
-
Inert Atmosphere: If possible, perform the initial weighing and dissolution in a glove box under an inert atmosphere. Alternatively, briefly flush the vial containing DHLA powder with argon or nitrogen before opening.
-
Dissolution:
-
Prepare a 100 mM stock solution by dissolving the DHLA powder in high-quality, anhydrous DMSO or ethanol.
-
Vortex gently until fully dissolved.
-
-
Sterile Filtration:
-
Immediately filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, amber microcentrifuge tube.[5] This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Before capping, flush the headspace of each aliquot with argon or nitrogen.
-
Store the aliquots at -80°C.
-
For use, thaw a single aliquot and dilute it in pre-warmed cell culture medium immediately before adding to the cells. Discard any unused portion of the thawed aliquot.
-
Protocol for Quantification of DHLA and Lipoic Acid in Cell Culture Media by HPLC-ECD
This protocol provides a method to assess the stability of DHLA in your specific experimental conditions.
Principle:
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a sensitive method for the simultaneous measurement of DHLA and its oxidized form, lipoic acid (LA).[6][7]
Sample Preparation:
-
At your desired time points, collect an aliquot of the cell culture medium from your experiment.
-
Immediately acidify the sample to stabilize DHLA (e.g., with a small volume of a suitable acid like perchloric acid).
-
Centrifuge to remove any precipitated proteins.
-
The supernatant can then be directly injected into the HPLC system or further purified using solid-phase extraction if necessary.
HPLC-ECD Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH ~2.5-3.0) in an isocratic elution. |
| Flow Rate | Typically around 1.0 mL/min. |
| Detector | Electrochemical detector with a dual-channel setup to detect both DHLA and LA. |
| Quantification | Use external standards of known concentrations of DHLA and LA to generate a standard curve for quantification. |
Data Analysis:
By measuring the concentrations of DHLA and LA at different time points, you can calculate the degradation rate of DHLA under your specific cell culture conditions.
Visualizations
Caption: Redox cycle of Lipoic Acid and this compound in cell culture.
Caption: Experimental workflow for preparing and using DHLA.
Caption: Troubleshooting flowchart for DHLA instability issues.
References
- 1. Dihydro-alpha-lipoic acid has more potent cytotoxicity than alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrolipoic Acid Induces Cytotoxicity in Mouse Blastocysts through Apoptosis Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-lipoic acid reduction by mammalian cells to the dithiol form, and release into the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydrolipoate Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of Dihydrolipoate (DHLA) in experimental settings. This compound, the reduced form of alpha-lipoic acid, is a potent antioxidant. However, at certain concentrations, it can exhibit pro-oxidant and cytotoxic effects. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize DHLA concentrations and avoid unintended cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of DHLA is highly dependent on the cell type and the specific experimental endpoint. As a general starting point for assessing its antioxidant effects, a concentration range of 1 µM to 50 µM is often used. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.
Q2: I am observing unexpected cell death after treating my cells with DHLA. What could be the cause?
A2: Unintended cytotoxicity with DHLA can arise from several factors:
-
Concentration: The concentration of DHLA may be too high for your specific cell line. DHLA has been shown to have cytotoxic effects at concentrations as low as 50 µM in some contexts.
-
Pro-oxidant Activity: Under certain in vitro conditions, DHLA can act as a pro-oxidant, leading to increased reactive oxygen species (ROS) and cellular damage.
-
Mitochondrial Permeability Transition: DHLA can induce the mitochondrial permeability transition pore (mPTP), leading to apoptosis.
-
Compound Stability: DHLA is susceptible to oxidation. Improper storage or handling can lead to degradation products that may be more toxic. Ensure you are using freshly prepared solutions.
Q3: How should I prepare and store this compound stock solutions?
A3: DHLA is sensitive to oxidation. It is recommended to prepare stock solutions in a solvent such as ethanol (B145695) or DMSO. For cell culture, prepare a concentrated stock solution and dilute it to the final working concentration in your culture medium immediately before use. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. Protect solutions from light.
Q4: Can I use antioxidants to counteract DHLA-induced cytotoxicity?
A4: Interestingly, studies have shown that general antioxidants may not prevent DHLA-induced cell death, suggesting a specific mechanism of action beyond simple oxidative stress.
Q5: What are the key signaling pathways affected by this compound?
A5: DHLA is known to modulate several important signaling pathways, including:
-
Nrf2/HO-1 Pathway: DHLA can activate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.
-
JNK/AP-1 Pathway: DHLA has been shown to attenuate the activation of the JNK/c-Jun pathway, which is involved in inflammatory responses.
-
Mitochondrial Pathways: DHLA can directly impact mitochondrial function by inducing the mitochondrial permeability transition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected non-toxic concentrations. | The DHLA concentration is too high for the specific cell line. | Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 500 µM) to determine the IC50 value for your cells. |
| The DHLA solution has degraded. | Prepare fresh DHLA solutions for each experiment from a new aliquot. | |
| Cells are overly sensitive. | Ensure optimal cell culture conditions, including cell density and media components. | |
| Inconsistent results between experiments. | Variability in DHLA solution preparation. | Standardize the protocol for preparing and handling DHLA solutions, minimizing exposure to light and air. |
| Differences in cell passage number or health. | Use cells within a consistent and low passage number range and ensure they are healthy and in the exponential growth phase before treatment. | |
| No observable antioxidant effect. | The DHLA concentration is too low. | Increase the DHLA concentration in a stepwise manner, while monitoring for cytotoxicity. |
| The experimental model is not sensitive to DHLA's antioxidant effects. | Consider using a positive control for antioxidant activity in your assay to validate the experimental setup. |
Quantitative Data Summary
The following table summarizes available data on the cytotoxic and biologically active concentrations of this compound. It is important to note that these values are cell-type specific and should be used as a reference for designing your own experiments.
| Cell Line/Model | Assay | Concentration | Effect |
| HL-60 | Viability Assay | 0.5 mM (500 µM) | Reduced viable cell number |
| HL-60 | Viability Assay | 1.0 mM (1000 µM) | Reduced viable cell number to 7% of control |
| Mouse Embryos (in vivo) | Developmental Assay | 100 µM in drinking water | Decreased early embryo development |
| Mouse Blastocysts (in vitro) | Implantation Assay | 50 µM | Increased resorption of post-implantation embryos |
Experimental Protocols
Below are detailed protocols for common assays used to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHLA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of DHLA in culture medium. Remove the existing medium from the wells and add 100 µL of the DHLA-containing medium. Include a vehicle control (medium with the same concentration of solvent used for DHLA).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHLA)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with serial dilutions of DHLA as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHLA)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DHLA for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Experimental Workflow for Determining DHLA Cytotoxicity
Caption: Workflow for assessing DHLA cytotoxicity.
DHLA and the Nrf2/HO-1 Signaling Pathway
Caption: DHLA activates the Nrf2/HO-1 pathway.
DHLA's Influence on the JNK/AP-1 Signaling Pathway```dot
Caption: DHLA can induce apoptosis via the mPTP.
Technical Support Center: Dihydrolipoate Interference in DCFDA-Based ROS Assays
Welcome to the technical support center for addressing challenges related to Dihydrolipoate (DHLA) interference in 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA)-based reactive oxygen species (ROS) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DCFDA-based ROS assay?
The DCFDA assay is a widely used method for detecting intracellular ROS. The underlying principle involves the cell-permeant molecule 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting H2DCFDA into the non-fluorescent and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of various reactive oxygen species, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][2] The resulting fluorescence intensity, typically measured at an excitation maximum of ~495 nm and an emission maximum of ~525 nm, is proportional to the overall intracellular ROS levels.[1][3]
Q2: What is this compound (DHLA) and why is it used in my experiments?
This compound (DHLA) is the reduced form of alpha-lipoic acid (LA) and is a potent antioxidant.[4][5] It is often used in research to study oxidative stress, mitochondrial function, and the therapeutic potential of antioxidants. DHLA can scavenge a variety of free radicals and may be investigated for its protective effects against cellular damage.[4][5]
Q3: How can this compound (DHLA) interfere with my DCFDA-based ROS assay?
DHLA can interfere with DCFDA-based ROS assays through two primary mechanisms:
-
Antioxidant Activity: As a powerful antioxidant, DHLA can directly scavenge ROS within the cell.[4][5] This will lead to a decrease in the available ROS to oxidize H2DCF to the fluorescent DCF, resulting in an underestimation of the actual intracellular ROS levels.
-
Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metal ions like iron, DHLA can act as a pro-oxidant.[1][6][7] It can reduce metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. This can lead to an artificial increase in the DCF signal, resulting in an overestimation of the cellular ROS levels.[6]
Q4: My DCFDA signal is lower than expected in the presence of DHLA. What could be the cause?
A lower-than-expected DCFDA signal in the presence of DHLA is most likely due to its potent antioxidant properties. DHLA is effectively scavenging the ROS in your experimental system, thus reducing the amount of ROS available to oxidize the DCFDA probe.
Q5: I am observing a higher DCFDA signal with DHLA treatment, even in my cell-free controls. Why is this happening?
An increased DCFDA signal, especially in cell-free controls, strongly suggests that DHLA is acting as a pro-oxidant in your assay medium.[1][6][7] This is likely due to the presence of transition metals in your buffer or media, which are being reduced by DHLA and subsequently catalyzing the oxidation of the DCFDA probe, independent of cellular ROS production.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | DHLA's antioxidant activity: DHLA is scavenging the ROS, leading to reduced probe oxidation. | - Perform a cell-free control experiment to assess the direct interaction between DHLA and a known ROS generator. - Consider using an alternative ROS detection method that is less susceptible to interference from thiol-containing antioxidants (see "Alternative Experimental Approaches" section). |
| Insufficient probe concentration or incubation time: The DCFDA probe may not be present in sufficient amounts or for a long enough duration to detect ROS. | - Optimize the DCFDA concentration (typically in the range of 5-25 µM). - Optimize the incubation time (usually 30-60 minutes).[8] | |
| High background fluorescence | DHLA's pro-oxidant activity: DHLA may be reducing trace metals in the media, leading to non-enzymatic probe oxidation. | - Perform a cell-free control with DHLA and DCFDA in your assay buffer to confirm this effect. - Use metal-free buffers and media, or add a metal chelator like deferoxamine (B1203445) to your assay medium. |
| Auto-oxidation of the DCFDA probe: The probe can oxidize spontaneously, especially when exposed to light. | - Prepare fresh DCFDA working solutions for each experiment. - Protect all solutions containing DCFDA from light by wrapping tubes and plates in foil. | |
| Inconsistent or variable results | Interaction of DHLA with media components: Components in the cell culture media may be interacting with DHLA to alter its redox properties. | - Whenever possible, conduct the final steps of the assay in a serum-free and phenol (B47542) red-free buffer, such as Hank's Balanced Salt Solution (HBSS).[8] |
| Variability in cell health or density: Differences in cell number or viability between wells can lead to inconsistent results. | - Ensure consistent cell seeding density. - Normalize the fluorescence signal to cell number or total protein content. A common method is to use a subsequent protein assay (e.g., Bradford or BCA) on the cell lysate from each well.[9][10] |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for DHLA Interference
This protocol is designed to determine if DHLA directly interacts with the DCFDA probe in your experimental buffer.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
This compound (DHLA)
-
Assay Buffer (e.g., phosphate-buffered saline, PBS, or Hank's Balanced Salt Solution, HBSS)
-
Positive Control (e.g., hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of H2DCFDA in sterile DMSO.
-
Prepare a working solution of H2DCFDA by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the assay buffer immediately before use. Protect from light.
-
Prepare solutions of DHLA at various concentrations in the assay buffer.
-
Set up the 96-well plate according to the following layout (example):
-
Wells A1-A3: Buffer only (Blank)
-
Wells B1-B3: H2DCFDA working solution only
-
Wells C1-C3: H2DCFDA + H₂O₂ (Positive Control)
-
Wells D1-D3: H2DCFDA + DHLA (Concentration 1)
-
Wells E1-E3: H2DCFDA + DHLA (Concentration 2)
-
Wells F1-F3: H2DCFDA + DHLA (Concentration 3)
-
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
Analyze the data: Subtract the blank reading from all other readings. Compare the fluorescence of the DHLA-containing wells to the "H2DCFDA only" wells. A significant increase suggests pro-oxidant activity, while no change indicates no direct interaction under these conditions.
Protocol 2: Standard Intracellular ROS Detection using DCFDA
This protocol provides a general procedure for measuring intracellular ROS in adherent cells.
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom plate
-
H2DCFDA
-
DHLA or other treatment compounds
-
Serum-free, phenol red-free cell culture medium or HBSS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of H2DCFDA in sterile DMSO.
-
Prepare a working solution of H2DCFDA (e.g., 10-20 µM) by diluting the stock in pre-warmed serum-free medium or HBSS immediately before use.[11]
-
Wash the cells once with pre-warmed serum-free medium or HBSS.
-
Load the cells with the H2DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed serum-free medium or HBSS to remove excess probe.
-
Add your experimental treatments (including DHLA and appropriate controls) diluted in serum-free medium or HBSS.
-
Incubate for the desired treatment period.
-
Measure the fluorescence immediately using a microplate reader (Ex/Em ~495/525 nm) or visualize using a fluorescence microscope.
Alternative Experimental Approaches
Given the potential for interference, it is often advisable to use alternative methods to confirm results obtained with the DCFDA assay in the presence of DHLA.
| Alternative Method | Principle | Advantages in the Context of DHLA | Disadvantages |
| Dihydroethidium (DHE) | A fluorescent probe that is relatively specific for superoxide (B77818). | Less likely to be directly reduced by DHLA. DHE's reaction with superoxide is distinct from the general oxidative stress measured by DCFDA. | Primarily detects superoxide; will not measure other ROS like hydrogen peroxide. |
| MitoSOX™ Red | A derivative of DHE that specifically targets mitochondria. | Useful for investigating the effect of DHLA on mitochondrial superoxide production. | Specific to mitochondrial superoxide. |
| Genetically Encoded ROS Sensors (e.g., HyPer, roGFP) | Fluorescent proteins that are engineered to be sensitive to specific redox changes (e.g., H₂O₂). | Highly specific to a particular ROS and can be targeted to specific cellular compartments. Less prone to artifacts from small molecule interactions. | Requires transfection and expression of the sensor in the cells of interest. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | A technique that directly detects molecules with unpaired electrons (i.e., free radicals) using spin traps. | Considered the gold standard for specific radical detection. Can provide definitive identification of the ROS species being affected by DHLA. | Requires specialized and expensive equipment and expertise. |
Visualizing Experimental Workflows and Pathways
DCFDA Assay Workflow
References
- 1. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doc.abcam.com [doc.abcam.com]
- 3. abpbio.com [abpbio.com]
- 4. morelife.org [morelife.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redox environment in stem and differentiated cells: A quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
minimizing the pro-oxidant effects of Dihydrolipoate in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the pro-oxidant effects of Dihydrolipoate (DHLA) in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DHLA, helping you to identify and resolve potential pro-oxidant effects.
Q1: I'm observing unexpected cytotoxicity or a decrease in cell viability after treating my cells with DHLA. What could be the cause?
A1: Unexpected cytotoxicity with DHLA is often linked to its pro-oxidant activity, which can be triggered by several factors:
-
Presence of Transition Metals: Trace amounts of transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) in your cell culture medium or reagents can react with DHLA in a Fenton-like reaction to produce highly reactive hydroxyl radicals. This can lead to oxidative stress and cell death.[1][2]
-
DHLA Concentration: High concentrations of DHLA can favor pro-oxidant effects. It's crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Autoxidation of DHLA: DHLA is highly susceptible to oxidation, especially when exposed to air and light.[3] Degraded DHLA may not possess the desired antioxidant activity and could contribute to cellular stress.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to oxidative stress. What is a safe concentration for one cell line may be toxic to another.
Troubleshooting Steps:
-
Chelate Transition Metals: Add a chelating agent like deferoxamine (B1203445) (DFO) or EDTA to your culture medium to sequester free iron and copper ions.
-
Optimize DHLA Concentration: Perform a dose-response experiment to find the highest concentration of DHLA that does not cause toxicity in your specific cell line.
-
Ensure Proper DHLA Handling: Prepare fresh DHLA solutions for each experiment, protect them from light, and store them under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C for long-term storage.[3]
-
Vehicle Control: Always include a vehicle-only control (the solvent used to dissolve DHLA) to ensure that the observed cytotoxicity is not due to the solvent itself.[4]
Q2: My results are inconsistent across experiments when using DHLA. What could be the reason for this variability?
A2: Inconsistent results are a common challenge and can often be traced back to the stability of DHLA and the composition of the cell culture medium.
-
DHLA Stock Solution Degradation: DHLA in solution, particularly aqueous solutions, is unstable and can oxidize over time, leading to a loss of potency and variable experimental outcomes.[3]
-
Batch-to-Batch Variation in Serum: Fetal Bovine Serum (FBS) is a complex mixture of components, and its composition can vary between lots.[4] Some lots may contain higher levels of transition metals or other components that could interact with DHLA.
-
Culture Medium Components: Some components in cell culture media can have antioxidant properties themselves, potentially masking or interfering with the effects of DHLA.[5]
Troubleshooting Steps:
-
Fresh DHLA Solutions: Always prepare fresh DHLA solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Test New Serum Lots: Before starting a new series of experiments, test a new lot of FBS to ensure it does not cause unexpected effects on your cells in the presence of DHLA.
-
Consistent Media Formulation: Use a consistent and well-defined media formulation for all your experiments. Be aware of the potential antioxidant properties of your basal medium.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind DHLA's pro-oxidant effect?
A1: The pro-oxidant activity of DHLA is primarily driven by its interaction with transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺). DHLA can reduce these metal ions (e.g., Fe³⁺ to Fe²⁺). The reduced metal ion can then react with hydrogen peroxide (H₂O₂), which is present in biological systems, to generate highly reactive and damaging hydroxyl radicals (•OH) through the Fenton reaction. This redox cycling of transition metals by DHLA can lead to a significant increase in oxidative stress.[1][2]
Q2: How can I prevent the autoxidation of DHLA in my stock solutions?
A2: To maintain the stability and potency of your DHLA stock solutions, follow these guidelines:[3]
-
Storage of Solid DHLA: Store solid DHLA under an inert atmosphere (nitrogen or argon) in a dry, dark environment. For short-term storage, 0-4°C is recommended, and for long-term storage, -20°C is best.[3]
-
Solvent Choice: Dissolve DHLA in organic solvents like DMSO or ethanol (B145695) for better stability.
-
Storage of Stock Solutions: Store stock solutions at -80°C for long-term stability (up to a year).
-
Aqueous Solutions: Avoid storing DHLA in aqueous solutions for more than a day. If you need to use an aqueous buffer, first dissolve the DHLA in a small amount of a compatible organic solvent and then dilute it with the buffer immediately before use.[3]
-
Light and Air Sensitivity: Protect all DHLA solutions from light and air to minimize oxidation.
Q3: What is the role of pH in the pro-oxidant activity of DHLA?
A3: The pH of the experimental environment can influence the stability of the complex formed between DHLA and transition metals. At a lower pH (below 6), the complex between DHLA and copper is more stable. As the pH increases to physiological levels, the complex can become less stable and more susceptible to oxidation, leading to the release of the metal ion and the promotion of pro-oxidant reactions.[6]
Q4: Can I use any chelator to minimize DHLA's pro-oxidant effects?
A4: While several chelators can be used, their effectiveness and potential side effects can vary. Deferoxamine (DFO) is a high-affinity iron chelator and is often used to prevent iron-driven oxidative damage.[7][8] EDTA is another common chelator, but it's important to note that under certain conditions, some chelators can paradoxically enhance the production of hydroxyl radicals.[9] Therefore, it is crucial to test the chosen chelator in your specific experimental system to ensure it has the desired inhibitory effect on DHLA's pro-oxidant activity.
Quantitative Data Summary
The following tables summarize quantitative data on the factors influencing DHLA's pro-oxidant activity.
Table 1: Effect of DHLA and Transition Metals on LDL Peroxidation
| Condition | DHLA Concentration (µM) | Copper (Cu²⁺) Concentration (µM) | Outcome |
| Control | 0 | 5 | LDL peroxidation occurs |
| DHLA Treatment | 5 | 5 | Inhibition of LDL peroxidation by chelating Cu²⁺ |
| DHLA Treatment | >5 | 5 | Saturation of inhibitory effect |
| DHLA in excess of Cu²⁺ | - | - | DHLA acts as an antioxidant by chelating copper |
| Cu²⁺ in excess of DHLA | - | - | DHLA can act as a pro-oxidant by reducing Cu²⁺ |
Data synthesized from literature describing the interaction of DHLA and copper in LDL oxidation models.[6]
Table 2: General Guidelines for Metal Chelator Concentrations in Cell Culture
| Chelator | Recommended Starting Concentration | Notes |
| Deferoxamine (DFO) | 10-100 µM | High affinity for iron. Effective at preventing iron-mediated oxidative stress.[7][8] |
| EDTA | 10-100 µM | Broad-spectrum metal chelator. Effects should be validated as it can sometimes promote radical formation.[9] |
These are general starting concentrations and should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stable this compound (DHLA) Solutions
Objective: To prepare DHLA solutions with minimized oxidation for use in cell culture experiments.
Materials:
-
Dihydrolipoic acid (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Inert gas (Nitrogen or Argon)
-
0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile, amber microcentrifuge tube, weigh the desired amount of solid DHLA under a stream of inert gas to minimize exposure to air.
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Mixing: Gently vortex the tube until the DHLA is completely dissolved.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, amber tube.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Protocol 2: Assessing DHLA-Induced Reactive Oxygen Species (ROS) Production
Objective: To measure the generation of intracellular ROS in response to DHLA treatment, with and without a transition metal.
Materials:
-
Cells of interest
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Dihydroethidium (DHE)
-
DHLA stock solution
-
Iron (II) sulfate (B86663) (FeSO₄) or Copper (II) sulfate (CuSO₄) solution
-
Deferoxamine (DFO) solution (optional)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (optional): If using a chelator, pre-incubate the cells with DFO (e.g., 100 µM) for 1-2 hours before adding DHLA.
-
Staining: Remove the culture medium and wash the cells with warm PBS. Add the fluorescent probe (e.g., 10 µM H₂DCFDA) diluted in serum-free medium and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS.
-
Treatment: Add fresh culture medium containing the different treatment conditions:
-
Vehicle control (medium with DMSO)
-
DHLA alone (at various concentrations)
-
Transition metal alone (e.g., 10 µM FeSO₄)
-
DHLA + Transition metal
-
DHLA + Transition metal + DFO
-
-
Incubation: Incubate the plate for the desired time (e.g., 1-4 hours) at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader (for H₂DCFDA, excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
Protocol 3: Determining Cell Viability after DHLA Treatment
Objective: To assess the cytotoxic effects of DHLA in the presence of transition metals.
Materials:
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DHLA stock solution
-
Iron (II) sulfate (FeSO₄) or Copper (II) sulfate (CuSO₄) solution
-
Deferoxamine (DFO) solution (optional)
-
Cell culture medium
-
96-well plates
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the different treatment conditions as described in Protocol 2.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[10]
Visualizations
Caption: Mechanism of DHLA-induced pro-oxidant effect.
Caption: Troubleshooting workflow for unexpected DHLA cytotoxicity.
Caption: General experimental workflow for assessing DHLA effects.
References
- 1. Dual Role of Selected Antioxidants Found in Dietary Supplements: Crossover between Anti- and Pro-oxidant Activities in the Presence of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dihydrolipoate (DHLA) Solubility for Aqueous Solutions
Welcome to the Technical Support Center for dihydrolipoate (DHLA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the limited aqueous solubility of DHLA. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful preparation of aqueous DHLA solutions for your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound (DHLA) and why is its solubility in aqueous solutions a concern?
A1: Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (ALA) and a potent antioxidant.[1] Its structure, containing two thiol groups, makes it a powerful antioxidant and metal chelator.[2][3] However, DHLA is sparingly soluble in aqueous buffers, which can pose a significant challenge for its use in many biological and pharmaceutical applications that require aqueous environments.[4]
Q2: I'm observing a precipitate after diluting my DHLA stock solution into an aqueous buffer. What is the cause?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like DHLA. It occurs when a concentrated stock solution, typically prepared in an organic solvent like ethanol (B145695) or DMSO, is introduced into an aqueous medium where DHLA has significantly lower solubility. The abrupt change in the solvent environment causes the DHLA to aggregate and precipitate.
Q3: How stable is DHLA in aqueous solutions?
A3: DHLA is highly susceptible to oxidation, especially in aqueous solutions at physiological pH, in the presence of oxygen, and transition metal ions.[5] It is recommended that aqueous solutions of DHLA be prepared fresh and used within the same day.[4] Storage of aqueous DHLA solutions is not advised due to its instability.
Q4: Can I use the same solubilization methods for DHLA as I do for alpha-lipoic acid (ALA)?
A4: While both ALA and DHLA have limited aqueous solubility, their chemical properties differ due to DHLA's free thiol groups. Methods like pH adjustment and the use of co-solvents are generally applicable to both. However, the optimal conditions and the effectiveness of certain techniques, like cyclodextrin (B1172386) complexation, may vary. It's important to consider DHLA's higher susceptibility to oxidation when choosing and implementing a solubilization method.
Troubleshooting Guide: DHLA Precipitation
This guide provides a systematic approach to diagnosing and resolving common issues with DHLA precipitation in aqueous solutions.
Problem: DHLA precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Solubility | DHLA is sparingly soluble in aqueous buffers.[4] |
| Incorrect Solvent Addition | Adding the aqueous buffer to the concentrated DHLA stock can cause localized high concentrations and precipitation. |
| Action: Always add the DHLA stock solution to the aqueous buffer, not the other way around. | |
| Protocol: While gently vortexing or stirring the aqueous buffer, add the DHLA stock solution dropwise to ensure rapid and even dispersion. | |
| Low Temperature | The solubility of many compounds, including DHLA, can decrease at lower temperatures. |
| Action: Gently warm the aqueous buffer. | |
| Protocol: Use a water bath to warm your buffer to the experimental temperature (e.g., 37°C) before adding the DHLA stock solution. Avoid excessive heat, which could accelerate degradation. | |
| High Concentration | The final concentration of DHLA may exceed its solubility limit in the chosen aqueous system. |
| Action: Reduce the final concentration of DHLA. | |
| Protocol: If your experiment allows, lower the target concentration of DHLA in the final aqueous solution. |
Problem: My DHLA solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Oxidation | DHLA is prone to oxidation, which can alter its structure and solubility. This is accelerated by oxygen and metal ions.[5] |
| Action: Prepare solutions fresh and use them immediately. De-gas buffers and use chelating agents. | |
| Protocol: Prepare your DHLA solution immediately before your experiment. Use buffers that have been de-gassed by sparging with an inert gas like nitrogen or argon. Consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation. | |
| pH Shift | A change in the pH of the solution can affect the ionization state and solubility of DHLA. |
| Action: Ensure your buffer has sufficient buffering capacity. | |
| Protocol: Use a buffer with a pKa close to the desired pH of your experiment and at a concentration sufficient to resist pH changes upon the addition of the DHLA stock solution. |
Data Presentation: DHLA Solubility
The following table summarizes the known solubility of DHLA in various solvents. Note that comprehensive quantitative data for DHLA in a wide range of aqueous systems is limited in the literature.
| Solvent System | Approximate Solubility | Reference |
| Ethanol | ~ 30 mg/mL | [4][6] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | [4][6] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [6] |
| 1:8 Ethanol:PBS (pH 7.2) | ~ 0.25 mg/mL | [4][6] |
Experimental Protocols
Method 1: Co-Solvent Dilution (Recommended Standard Protocol)
This is the most common and straightforward method for preparing aqueous solutions of DHLA.
Materials:
-
This compound (DHLA)
-
Ethanol (anhydrous, high purity)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2), de-gassed if possible
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Prepare Stock Solution: Dissolve DHLA in ethanol to create a concentrated stock solution (e.g., 10-30 mg/mL). Ensure the DHLA is completely dissolved. It is recommended to purge the solvent with an inert gas before dissolving the DHLA.[4]
-
Prepare Aqueous Buffer: Transfer the required volume of your aqueous buffer to a sterile tube. If possible, pre-warm the buffer to your experimental temperature.
-
Dilution: While gently vortexing or stirring the aqueous buffer, slowly add the required volume of the DHLA stock solution drop-by-drop to achieve your desired final concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation.
-
Immediate Use: Use the freshly prepared aqueous DHLA solution immediately. Do not store.[4]
Method 2: pH Adjustment
Increasing the pH of the solution can deprotonate the carboxylic acid group of DHLA, forming a more soluble carboxylate salt.
Materials:
-
DHLA
-
Aqueous buffer
-
Base solution (e.g., 1 M NaOH)
-
pH meter
Protocol:
-
Initial Suspension: Suspend DHLA in your desired aqueous buffer at the target concentration.
-
pH Adjustment: While stirring, slowly add small aliquots of the base solution (e.g., 1 M NaOH) to the DHLA suspension.
-
Monitor pH and Dissolution: Continuously monitor the pH and observe for the dissolution of DHLA. Continue adding the base until the DHLA is fully dissolved.
-
Final pH Adjustment: Carefully adjust the pH to your desired experimental value. Be aware that lowering the pH again may cause precipitation.
-
Immediate Use: Use the freshly prepared solution immediately.
Visualizations
Caption: Recommended workflow for preparing aqueous DHLA solutions.
Caption: Troubleshooting logic for DHLA precipitation issues.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIHYDROLIPOIC ACID CAS#: 462-20-4 [m.chemicalbook.com]
- 3. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and challenges encountered during kinetic studies of dihydrolipoate-related enzymes, such as dihydrolipoamide (B1198117) dehydrogenase (DLDH).
Frequently Asked Questions (FAQs)
Q1: My baseline absorbance is high and drifting in my DLDH assay using DTNB. What are the potential causes and solutions?
A high and drifting baseline in a DLDH assay utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be attributed to several factors:
-
Spontaneous Oxidation of Dihydrolipoic Acid (DHLA): DHLA, the substrate, is susceptible to spontaneous, non-enzymatic oxidation, which can reduce DTNB and lead to a high background signal.[1][2]
-
Non-Enzymatic Reduction of DTNB by DHLA: DHLA can directly reduce DTNB without enzymatic catalysis, contributing to the background signal.[3]
-
Contaminants in Reagents: The presence of reducing agents in your buffer or other reagents can also lead to DTNB reduction.
Solutions:
-
Prepare DHLA Fresh: Always prepare DHLA solutions immediately before use.
-
Degas Buffers: Use degassed buffers to minimize dissolved oxygen that can promote DHLA oxidation.
-
Include a Blank Control: Run a control reaction containing all components except the enzyme to measure the rate of non-enzymatic DTNB reduction. Subtract this rate from your enzyme-catalyzed reaction rate.
-
Optimize pH: DHLA stability can be pH-dependent. Investigate the optimal pH for your enzyme that minimizes spontaneous substrate degradation.
Q2: The reaction rate in my kinetic assay is non-linear. What could be causing this?
Non-linear reaction rates are a common issue in enzyme kinetics and can stem from several sources:[4][5]
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.[4]
-
Product Inhibition: The accumulation of reaction products, such as NADH in the case of DLDH, can inhibit enzyme activity.[6][7]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents.[5]
-
Substrate Instability: The substrate, DHLA, may be degrading during the assay, leading to a decreasing reaction rate.[1][2]
Solutions:
-
Optimize Enzyme Concentration: Perform an enzyme titration to find a concentration that yields a linear response over the desired time course.[4]
-
Measure Initial Velocity: Focus on measuring the initial rate of the reaction before significant product accumulation or substrate depletion occurs.[8]
-
Check Enzyme Stability: Prepare fresh enzyme solutions and ensure proper storage conditions. Consider adding stabilizing agents like BSA or glycerol (B35011) if necessary.[5]
-
Verify Substrate Stability: Prepare fresh substrate solutions and protect them from light and oxygen.
Q3: I am observing a lag phase in my reaction progress curve. What does this indicate?
A lag phase, a period of slow initial activity followed by an increase in reaction rate, can be caused by:
-
Slow Enzyme Activation: The enzyme may require a conformational change or the binding of a cofactor to become fully active.
-
Substrate Isomerization: The substrate may exist in an inactive form that must be converted to an active form for the enzyme to act upon it.
-
Presence of a Reversible Inhibitor: A loosely bound inhibitor might be present, and its dissociation over time leads to an increase in enzyme activity.
Solutions:
-
Pre-incubate Enzyme: Pre-incubate the enzyme with all reaction components except the substrate that initiates the reaction to allow for activation.
-
Check Substrate Purity: Ensure the purity and isomeric state of your substrate.
-
Purify Enzyme and Reagents: If an inhibitor is suspected, further purification of the enzyme or reagents may be necessary.
Q4: What are the pro-oxidant activities of DHLA and how can they interfere with my assay?
While DHLA is a potent antioxidant, it can also exhibit pro-oxidant properties under certain conditions.[9] It can stimulate the production of superoxide (B77818) anions in mitochondria and promote the mitochondrial permeability transition.[9] In your assay, this could lead to:
-
Increased Oxidative Stress: This can potentially damage the enzyme and lead to a loss of activity.
-
Interference with Redox-Sensitive Dyes: If you are using a redox-sensitive fluorescent or colorimetric probe, the pro-oxidant activity of DHLA could interfere with your signal.
Solutions:
-
Use Chelating Agents: The pro-oxidant activity of DHLA can be influenced by the presence of transition metals.[10] Including a chelating agent like EDTA in your assay buffer can help mitigate these effects.
-
Choose Assays Carefully: Be mindful of the potential for interference when selecting your detection method. Direct measurement of NADH production at 340 nm is often less susceptible to these artifacts than assays relying on redox-sensitive dyes.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in this compound-related enzyme kinetic studies.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous substrate (DHLA) degradation | Prepare DHLA solution fresh for each experiment. Use degassed buffers. |
| Non-enzymatic reaction between substrate and detection reagent (e.g., DTNB) | Run a "no-enzyme" control and subtract the background rate. | |
| Contaminated reagents | Use high-purity water and reagents. Test individual components for background signal. | |
| No or Low Enzyme Activity | Inactive enzyme | Verify enzyme activity with a positive control. Use a fresh enzyme stock. Ensure proper storage conditions. |
| Suboptimal assay conditions (pH, temperature) | Optimize pH and temperature for your specific enzyme. | |
| Incorrect substrate or cofactor concentration | Verify the concentrations of all substrates and cofactors. | |
| Presence of inhibitors in the sample or reagents | Perform a dilution series of the sample to check for inhibitors. Consider sample purification. | |
| Non-Linear Reaction Rate | Substrate depletion | Decrease the enzyme concentration or the reaction time. |
| Product inhibition (e.g., by NADH) | Measure the initial velocity of the reaction.[6] | |
| Enzyme instability | Prepare fresh enzyme solutions. Add stabilizing agents (e.g., BSA, glycerol). | |
| Poor Reproducibility | Inconsistent pipetting | Use calibrated pipettes and proper pipetting techniques. |
| Temperature fluctuations | Ensure all reagents and the reaction plate are at the correct and stable temperature. | |
| Reagent degradation | Prepare fresh reagents for each experiment, especially unstable ones like DHLA and NADH. |
Experimental Protocols
Key Experiment: Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay
This protocol describes a standard spectrophotometric assay for measuring DLDH activity by monitoring the production of NADH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5) containing 1 mM EDTA
-
NAD+ solution (30 mM stock)
-
Dihydrolipoamide (Dihydrolipoic acid amide) solution (30 mM stock, freshly prepared)
-
Purified DLDH enzyme
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
3 mM NAD+
-
Your enzyme sample (diluted in potassium phosphate buffer)
-
Make up the final volume with buffer, leaving space for the substrate addition.
-
-
Equilibrate: Incubate the plate or cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding dihydrolipoamide to a final concentration of 3 mM.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the initial rate of reaction (ΔA340/min) from the linear portion of the progress curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into units of enzyme activity (µmol/min).
Controls:
-
No-Enzyme Control: A reaction mixture containing all components except the enzyme to measure the non-enzymatic background rate.
-
No-Substrate Control: A reaction mixture containing all components except dihydrolipoamide to ensure the enzyme is not causing a change in absorbance in the absence of its substrate.
Visualizations
Caption: A flowchart for troubleshooting common issues in enzyme kinetic assays.
Caption: The Ping-Pong Bi-Bi kinetic mechanism of dihydrolipoamide dehydrogenase.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) by lysate of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipoamide dehydrogenase from Escherichia coli. Steady-state kinetics of the physiological reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoamide dehydrogenase from Azotobacter vinelandii: site-directed mutagenesis of the His450-Glu455 diad. Kinetics of wild-type and mutated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Mobile Phase for Dihydrolipoate Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of dihydrolipoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and how can I resolve this?
-
Answer: Peak asymmetry is a common issue in HPLC.[1]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica-based column.[1][2] Basic compounds are particularly susceptible to this. To mitigate tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol (B1196071) groups, thereby reducing secondary interactions.[2]
-
Use a different buffer: Buffers can influence peak shape. Experiment with different buffer systems (e.g., phosphate (B84403), acetate) and concentrations.
-
Column Choice: Consider using a column with high-purity silica (B1680970) or an end-capped column to minimize accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or sample concentration.
-
-
Peak Fronting: This is less common than tailing and can be an indication of:
-
Sample Overload: Similar to tailing, injecting too concentrated a sample can cause fronting.[1][3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the mobile phase.[4]
-
Column Degradation: A void or channel in the column packing can also cause fronting.[2]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be the cause?
-
Answer: Drifting retention times can compromise the reliability of your analysis.[5] Several factors can contribute to this issue:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[5] Insufficient equilibration can lead to a gradual shift in retention times.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents or changes in pH. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time variability. Check for leaks, air bubbles in the pump head, and worn pump seals.[4][6]
-
Temperature Fluctuations: Column temperature can affect retention. Using a column oven will provide a stable temperature environment.[6]
-
Issue 3: Ghost Peaks or Spurious Peaks
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?
-
Answer: Ghost peaks are extraneous peaks that can interfere with the analysis.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during gradient elution.[4] Use high-purity HPLC-grade solvents and reagents.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol.
-
This compound Degradation: this compound is susceptible to oxidation back to lipoic acid. This degradation can occur in the sample vial or during analysis, leading to an extra peak. It is crucial to prevent the oxidation of this compound.[7] Consider using antioxidants or deoxygenated solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC mobile phase for this compound separation?
A1: A common starting point for reversed-phase HPLC of this compound and related compounds is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[8][9] A typical initial condition could be a mixture of phosphate buffer (pH 2.5-4.5) and acetonitrile (B52724). The ratio of the aqueous to the organic phase will determine the retention time and should be optimized.
Q2: How does the pH of the mobile phase affect the separation of this compound?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte.[10][11] For this compound, which has carboxylic acid functional groups, a lower pH (e.g., below its pKa) will keep it in its non-ionized form, leading to increased retention on a reversed-phase column. Adjusting the pH can be a powerful tool to optimize selectivity between this compound and other components in the sample.[11]
Q3: Which organic modifier is better for this compound separation: acetonitrile or methanol (B129727)?
A3: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC.[10] Acetonitrile generally has a lower viscosity and UV cutoff compared to methanol. The choice between the two can affect the selectivity of the separation. It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific sample matrix.
Q4: Should I use isocratic or gradient elution for this compound analysis?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample.[12]
-
Isocratic elution (constant mobile phase composition) is simpler and often sufficient if you are analyzing this compound in a relatively clean sample matrix.
-
Gradient elution (varying mobile phase composition over time) is advantageous for complex samples containing compounds with a wide range of polarities. It can help to improve peak shape and reduce analysis time.[12]
Q5: How can I prevent the on-column oxidation of this compound to lipoic acid?
A5: Preventing the oxidation of this compound is crucial for accurate quantification.[7]
-
Deoxygenate the Mobile Phase: Sparging the mobile phase with an inert gas like helium or nitrogen can help remove dissolved oxygen.
-
Use Fresh Samples and Solvents: Prepare samples immediately before analysis and use freshly prepared mobile phases.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample or mobile phase may be considered, but its compatibility with the HPLC system and detection method must be verified.
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention and Peak Shape (Hypothetical Data)
| Mobile Phase Composition (Aqueous:Organic) | Retention Time (min) | Tailing Factor | Resolution (from Lipoic Acid) |
| 70:30 (Phosphate Buffer pH 3.0 : Acetonitrile) | 8.5 | 1.8 | 1.9 |
| 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile) | 5.2 | 1.3 | 2.5 |
| 50:50 (Phosphate Buffer pH 3.0 : Acetonitrile) | 3.1 | 1.1 | 2.8 |
| 60:40 (Phosphate Buffer pH 3.0 : Methanol) | 6.8 | 1.5 | 2.2 |
Table 2: Influence of Mobile Phase pH on this compound Separation (Hypothetical Data)
| Mobile Phase pH (60:40 Buffer:Acetonitrile) | Retention Time (min) | Tailing Factor |
| 2.5 | 6.1 | 1.1 |
| 3.5 | 5.4 | 1.3 |
| 4.5 | 4.7 | 1.6 |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Component: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Organic Component: Acetonitrile.
-
-
Elution: Isocratic elution with a mobile phase ratio of 60:40 (Aqueous:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualization
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. bvchroma.com [bvchroma.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. High-performance liquid chromatography methods for determination of lipoic and dihydrolipoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. drawellanalytical.com [drawellanalytical.com]
how to prevent Dihydrolipoate degradation during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dihydrolipoate (DHLA) during long-term storage. DHLA's potent antioxidant properties are of significant interest, but its inherent instability, primarily due to oxidation, presents a challenge for its application in experimental and therapeutic contexts. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your DHLA samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (DHLA) degradation?
A1: The primary cause of DHLA degradation is oxidation. DHLA is the reduced form of lipoic acid (LA) and is highly susceptible to oxidation, which converts it back to LA. This process is accelerated by exposure to oxygen, transition metal ions, light, and elevated temperatures.[1][2][3]
Q2: What are the ideal short-term and long-term storage temperatures for DHLA?
A2: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is crucial to minimize the rate of degradation.
Q3: How does pH affect the stability of DHLA in solution?
A3: DHLA is more stable in acidic to neutral solutions. Alkaline conditions can accelerate its degradation. Therefore, it is advisable to maintain the pH of DHLA solutions in the slightly acidic to neutral range (pH 4-7) for improved stability.[4][5]
Q4: Can I use antioxidants to stabilize my DHLA solutions?
A4: Yes, the addition of other antioxidants can help protect DHLA from degradation. DHLA itself is a potent antioxidant and can regenerate other antioxidants like Vitamin C and Vitamin E.[6] However, creating a synergistic antioxidant environment may enhance its stability.
Q5: Is it necessary to store DHLA under an inert atmosphere?
A5: Yes, to minimize oxidation, it is highly recommended to store DHLA, especially in solution, under an inert atmosphere. This can be achieved by purging the container with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of DHLA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of DHLA potency or inconsistent experimental results. | Oxidation of DHLA to Lipoic Acid (LA). | Store DHLA solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh solutions before use whenever possible. Purge solution vials with an inert gas (nitrogen or argon) before sealing. |
| Change in the physical appearance of the DHLA solution (e.g., color change, precipitation). | Degradation of DHLA and formation of insoluble byproducts. Interaction with container materials. | Ensure the use of high-purity solvents and reagents. Store solutions in amber glass vials to protect from light. Evaluate the compatibility of the storage container with DHLA solutions. |
| Variability between different batches of stored DHLA. | Inconsistent storage conditions (temperature fluctuations, exposure to air). Presence of metal ion contaminants. | Maintain a consistent and validated storage protocol for all batches. Use chelating agents like EDTA in buffers to sequester metal ions that can catalyze oxidation.[3] |
| Rapid degradation of DHLA even under recommended storage conditions. | Contamination of the sample with oxidizing agents. High residual moisture content in lyophilized powder. | Ensure all glassware and equipment are thoroughly cleaned and free of oxidizing residues. For lyophilized DHLA, ensure the secondary drying process is adequate to minimize residual moisture. |
Quantitative Data on DHLA Stability
While specific kinetic data for this compound degradation under a wide range of conditions is not extensively published, the following table summarizes the key factors influencing its stability and provides general recommendations. The primary degradation pathway is the oxidation of DHLA back to Lipoic Acid (LA).
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated Temperature (>25°C) | Accelerates oxidation rate. | Store at low temperatures (-20°C or -80°C for long-term). |
| Refrigerated (2-8°C) | Slows degradation for short-term storage. | Suitable for working solutions for a limited time. | |
| pH | Alkaline (pH > 7) | Increases rate of degradation.[4] | Maintain solutions in a slightly acidic to neutral pH range (4-7). |
| Acidic (pH < 7) | Generally improves stability. | Use buffered solutions in the acidic to neutral range. | |
| Oxygen | Presence of Air | Promotes rapid oxidation. | Store under an inert atmosphere (Nitrogen or Argon). |
| Light | Exposure to UV or ambient light | Can induce photo-degradation.[7] | Store in amber vials or protect from light. |
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | Catalyze oxidation reactions.[3] | Use high-purity reagents and consider adding a chelating agent (e.g., EDTA). |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions using HPLC-UV
This protocol outlines a method to quantify the degradation of DHLA in solution over time under different storage conditions.
1. Materials and Reagents:
-
This compound (DHLA) standard
-
Lipoic Acid (LA) standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
High-purity water
-
Amber HPLC vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a solution of 50 mM potassium phosphate buffer, adjust the pH to 2.5 with orthophosphoric acid, and mix with acetonitrile in a 50:50 (v/v) ratio.[8] Filter and degas the mobile phase before use.
-
Standard Solutions: Prepare stock solutions of DHLA and LA in methanol or acetonitrile. Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve.
4. Sample Preparation and Storage:
-
Prepare DHLA solutions at the desired concentration in the buffer or solvent of interest.
-
Aliquot the solutions into amber vials.
-
For anaerobic conditions, purge the vials with nitrogen or argon gas before sealing.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C, protected from light or exposed to light).
5. HPLC Analysis:
-
Set the HPLC flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to monitor at a wavelength suitable for both DHLA and LA (e.g., 210 nm or 330 nm for LA, though DHLA has weaker UV absorbance).[8]
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the stored samples at specified time points (e.g., 0, 1, 7, 14, 30 days).
-
Record the peak areas for DHLA and its primary degradation product, LA.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration for both DHLA and LA standards.
-
Determine the concentration of DHLA and LA in the stored samples at each time point using the calibration curves.
-
Calculate the percentage of DHLA remaining at each time point to assess its stability under the tested conditions.
Protocol 2: Evaluation of Antioxidant Efficacy in Stabilizing DHLA
This protocol describes a method to assess the ability of an antioxidant to prevent the degradation of DHLA.
1. Materials and Reagents:
-
This compound (DHLA)
-
Antioxidant to be tested (e.g., Ascorbic Acid, Trolox)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Procedure:
-
Prepare a stock solution of DHLA in methanol.
-
Prepare a stock solution of the antioxidant to be tested in methanol.
-
Prepare a stock solution of DPPH in methanol (typically around 0.1 mM).
-
Prepare the following sets of solutions in test tubes:
-
Control: DHLA solution without the test antioxidant.
-
Test: DHLA solution with varying concentrations of the test antioxidant.
-
Blank: Methanol only.
-
-
Incubate the "Control" and "Test" solutions under conditions that promote degradation (e.g., at room temperature with exposure to air for a set period).
-
After the incubation period, take an aliquot from each tube and add it to a solution of DPPH.
-
Allow the reaction to proceed in the dark for 30 minutes.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[9]
4. Data Analysis:
-
The scavenging of the DPPH radical by the remaining DHLA will result in a decrease in absorbance.
-
Calculate the percentage of DPPH scavenging activity for the control and test samples.
-
A higher DPPH scavenging activity in the "Test" samples compared to the "Control" indicates that the added antioxidant has protected DHLA from degradation.
Visualizations
This compound Degradation Pathway
Caption: Primary oxidative degradation pathway of this compound (DHLA) to Lipoic Acid (LA) and further oxidation products.
Experimental Workflow for DHLA Stability Assessment
Caption: A logical workflow for designing and conducting a stability study of this compound (DHLA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Matrix Effects in Mass Spectrometry Analysis of Dihydrolipoate
Welcome to the Technical Support Center for the mass spectrometry analysis of dihydrolipoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects during their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data summaries, and workflow visualizations.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix. In the analysis of this compound from biological samples like plasma or tissue homogenates, endogenous components such as salts, lipids, and proteins can co-elute with the analyte.[1][2] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][3] This is a significant concern because it can lead to inaccurate and irreproducible quantification of this compound, compromising the validity of experimental results.[4]
Q2: My this compound signal is very low and inconsistent. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity for this compound is a classic symptom of matrix effects, specifically ion suppression. This compound, being a thiol, is also susceptible to oxidation to lipoic acid, which can further complicate analysis. The inherent complexity of biological matrices often leads to significant ion suppression, which can vary between different samples, leading to poor precision and accuracy.[5][6]
Q3: How can I determine if matrix effects are impacting my this compound analysis?
A3: A standard method to assess matrix effects is the post-extraction spike experiment.[4][7] This involves comparing the signal response of this compound in a pure solvent (neat solution) to its response in an extract of a blank matrix sample to which the analyte has been added after the extraction process. The ratio of the peak area in the matrix extract to the peak area in the neat solution provides a quantitative measure of the matrix effect. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[7]
Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?
A4: There are three main strategies to combat matrix effects in the analysis of this compound:
-
Effective Sample Preparation: To remove interfering components from the sample matrix before LC-MS/MS analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][8]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.[6]
-
Compensation using an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[9]
Q5: Is derivatization a useful technique for this compound analysis?
A5: Yes, derivatization can be a very effective strategy. This compound's thiol groups can be derivatized to improve its chromatographic properties and ionization efficiency.[10] Derivatization can shift the analyte to a region of the chromatogram with fewer matrix interferences and can also introduce a chemical moiety that is more readily ionized, thereby increasing signal intensity.[9][10] For thiols like this compound, N-ethylmaleimide (NEM) is a commonly used derivatizing agent.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity/High Ion Suppression for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | The sample matrix contains a high concentration of interfering substances like phospholipids (B1166683) and salts.[1] Solution: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing a wider range of interferences compared to protein precipitation.[1] |
| Poor Ionization Efficiency | This compound may not ionize efficiently under the current mass spectrometry source conditions. Solution 1: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Solution 2: Consider derivatizing the thiol groups of this compound to enhance its ionization efficiency.[10] |
| Suboptimal Chromatographic Separation | This compound is co-eluting with a significant amount of matrix components. Solution: Modify the LC method. Try a different column chemistry (e.g., HILIC if using reversed-phase), adjust the mobile phase composition, or modify the gradient to better separate this compound from the matrix interferences.[6] |
| Analyte Degradation | This compound is a thiol and is susceptible to oxidation. Solution: Ensure proper sample handling and storage. Consider immediate derivatization after sample collection to protect the thiol groups. |
Issue 2: Poor Reproducibility and Accuracy in this compound Quantification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | The extent of ion suppression varies from sample to sample.[5] Solution: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for this compound. This will compensate for sample-to-sample variations in matrix effects.[9] |
| Inconsistent Sample Preparation | The efficiency of the sample preparation method is not consistent across all samples. Solution: Ensure the sample preparation protocol is well-defined and followed precisely for every sample. Automating the sample preparation process can improve consistency. |
| Calibration Issues | Using a calibration curve prepared in a neat solvent will not account for matrix effects. Solution: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract. This will help to compensate for consistent matrix effects. |
Comparison of Matrix Effect Mitigation Strategies
The following table provides a qualitative comparison of common strategies for mitigating matrix effects in the analysis of this compound.
| Strategy | Effectiveness in Removing Interferences | Impact on Analyte Signal | Pros | Cons |
| Protein Precipitation (PPT) | Fair | May still have significant ion suppression | Simple, fast, and inexpensive. | Limited removal of phospholipids and other small molecule interferences.[1] |
| Liquid-Liquid Extraction (LLE) | Good | Can reduce ion suppression | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Very Good | Often significantly reduces ion suppression | Highly effective at removing a broad range of interferences, leading to cleaner extracts.[1] | More complex and costly than PPT; requires method development. |
| Derivatization | Indirectly reduces interference by shifting retention time | Can significantly enhance signal intensity | Improves chromatographic behavior and ionization efficiency.[10] | Adds an extra step to the sample preparation workflow; requires careful optimization. |
| Stable Isotope-Labeled Internal Standard | Does not remove interferences | Compensates for signal suppression/enhancement | The "gold standard" for accurate quantification; corrects for variations in matrix effects and recovery.[9] | Can be expensive and may not be commercially available for all analytes. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma
-
Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard for this compound.
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add the stable isotope-labeled internal standard. Dilute the sample with 200 µL of 2% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 3: Derivatization of this compound with N-Ethylmaleimide (NEM)
-
Derivatization Reaction: To the plasma sample (or sample extract), add a solution of N-ethylmaleimide (NEM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 20 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing compound like β-mercaptoethanol if necessary.
-
Sample Cleanup: Proceed with either Protocol 1 (PPT) or Protocol 2 (SPE) to clean up the derivatized sample before LC-MS/MS analysis. The derivatized this compound will have different chromatographic properties, so the LC method will need to be adjusted accordingly.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. ddtjournal.com [ddtjournal.com]
- 10. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
selecting the appropriate solvent for Dihydrolipoate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and handling of dihydrolipoate (DHLA) stock solutions. Find answers to frequently asked questions and troubleshooting tips to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound (DHLA)?
A1: Dihydrolipoic acid is readily soluble in organic solvents.[1] For initial stock solutions, the following solvents are recommended:
In these organic solvents, DHLA can typically be dissolved at concentrations of approximately 30 mg/mL.[1]
Q2: How can I prepare a DHLA solution for use in aqueous buffers or cell culture media?
A2: DHLA is only sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous system, a two-step process is recommended:
-
First, dissolve the DHLA in a small amount of a water-miscible organic solvent like ethanol (B145695).[1][2]
-
Then, dilute this initial stock solution with the aqueous buffer or cell culture medium of your choice to the final working concentration.[1]
Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:8 solution of ethanol to PBS (pH 7.2).[1]
Q3: My DHLA solution is unstable and loses potency. What is the cause?
A3: The primary cause of DHLA instability is oxidation. The two thiol groups in the DHLA molecule are highly susceptible to oxidation, which converts it to its oxidized form, α-lipoic acid (ALA).[2] This process is accelerated by:
-
Exposure to atmospheric oxygen
-
Elevated temperatures
-
Exposure to light[2]
Q4: What are the optimal storage conditions for DHLA stock solutions?
A4: To ensure the stability of your DHLA solutions, proper storage is critical.
-
Organic Stock Solutions (DMSO, Ethanol, etc.): These should be stored at -80°C for long-term stability, where they can remain stable for up to a year.[2] For shorter periods (up to one month), storage at -20°C is also acceptable.[4]
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Storage of aqueous DHLA solutions for more than one day is not advised due to rapid degradation.[1][2]
-
Solid Form: Solid DHLA should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a dark, dry place.[1][2]
Troubleshooting Guide
Issue: this compound fails to dissolve completely in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or you may be attempting to dissolve it directly in an aqueous buffer.
-
Solution:
-
Ensure you are using an appropriate organic solvent (DMSO, ethanol, DMF) for your primary stock.
-
If using an organic solvent, gentle warming or sonication may aid dissolution.[5]
-
For aqueous applications, always dissolve in a small volume of a compatible organic solvent first before diluting with your aqueous buffer.[2]
-
Issue: I observe a change in the color or clarity of my DHLA solution over time.
-
Possible Cause: This could be an indication of degradation or precipitation. As DHLA oxidizes, the chemical properties of the solution may change.
-
Solution:
-
Discard the solution, as its potency is likely compromised.
-
When preparing a new solution, ensure the solvent is purged with an inert gas (like nitrogen or argon) to remove dissolved oxygen.[1]
-
Always store aliquots of your stock solution at -80°C to minimize freeze-thaw cycles and exposure to air.[4]
-
Quantitative Data Summary
The following table summarizes the solubility and recommended storage conditions for this compound in various solvents.
| Solvent | Solubility | Short-Term Storage | Long-Term Storage | Stability Notes |
| Ethanol | ~30 mg/mL[1] | -20°C (up to 1 month) | -80°C (up to 1 year)[2] | Good choice for subsequent dilution into aqueous buffers.[1] |
| DMSO | ~30 mg/mL[1] | -20°C (up to 1 month)[4] | -80°C (up to 1 year)[2] | A common solvent for creating high-concentration stocks. |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | -20°C | -80°C | Use with appropriate safety precautions. |
| Methanol | Soluble[2][3] | -20°C | -80°C | Used in some analytical procedures for stock preparation.[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[1] | Not Recommended | Not Recommended | Aqueous solutions are unstable and should be made fresh.[1][2] |
| Ethanol:PBS (1:8, pH 7.2) | ~0.25 mg/mL[1] | Not Recommended | Not Recommended | Prepare immediately before use. Do not store for more than one day.[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 100 mM stock solution of this compound (MW: 208.3 g/mol ) in ethanol.
Materials and Equipment:
-
Dihydrolipoic acid (neat oil or solid)
-
Anhydrous ethanol (purged with inert gas)
-
Inert gas (Argon or Nitrogen) with tubing
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Before starting, ensure your workspace is clean. Purge the anhydrous ethanol by bubbling argon or nitrogen gas through it for 10-15 minutes to remove dissolved oxygen.
-
Weighing DHLA: Accurately weigh out 20.83 mg of dihydrolipoic acid. If it is supplied as an oil, this should be done carefully to ensure accuracy.
-
Solvent Addition: Add the weighed DHLA to a sterile microcentrifuge tube or vial. Add 1 mL of the purged anhydrous ethanol to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved.
-
Inert Atmosphere: Briefly flush the headspace of the tube with the inert gas before sealing it tightly to minimize oxygen exposure.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Flush the headspace of each aliquot with inert gas before sealing. Store the aliquots at -80°C.
Visual Guides
Caption: Workflow for DHLA stock solution preparation.
Caption: Redox relationship of DHLA and ALA.
References
Technical Support Center: Overcoming Poor Reproducibility in Dihydrolipoate Experiments
Welcome to the technical support center for Dihydrolipoate (DHLA) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
I. FAQs: Quick Solutions to Common Problems
Q1: My DHLA solution seems to lose its activity over a short period. What is happening and how can I prevent this?
A1: Dihydrolipoic acid (DHLA) is the reduced form of α-lipoic acid and is highly susceptible to oxidation, which is the primary cause of its instability. When exposed to oxygen in the air, DHLA is readily oxidized back to α-lipoic acid or can form other disulfide-containing species, leading to a rapid loss of its antioxidant activity. To mitigate this, it is crucial to prepare fresh solutions for each experiment and minimize their exposure to air. For longer-term storage of stock solutions, it is advisable to use deoxygenated solvents, purge the vial with an inert gas like argon or nitrogen, and store at -80°C.
Q2: I am observing inconsistent results in my antioxidant capacity assays (e.g., DPPH, ABTS, FRAP) with DHLA. What are the potential sources of this variability?
A2: Inconsistent results in antioxidant assays with DHLA can stem from several factors:
-
DHLA Oxidation: As mentioned above, the rapid oxidation of DHLA is a major contributor to variability. Ensure your DHLA solution is freshly prepared and handled properly.
-
Pipetting Errors: Inaccurate pipetting of either DHLA or the assay reagents can lead to significant variations in results.
-
Temperature Fluctuations: The rates of both the antioxidant reaction and DHLA degradation can be temperature-dependent. Ensure all solutions are equilibrated to the recommended assay temperature.
-
Reaction Time: The kinetics of the reaction between DHLA and the radical species (like DPPH or ABTS) are critical. Ensure you are using a consistent and appropriate incubation time for your measurements.
Q3: Can DHLA act as a pro-oxidant in some experimental conditions?
A3: Yes, under certain in vitro conditions, DHLA can exhibit pro-oxidant properties.[1][2][3] This dual role is a critical consideration for experimental design and data interpretation. For instance, in the presence of transition metal ions like iron or copper, DHLA can reduce these metals, which in turn can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[4] This pro-oxidant activity is influenced by the concentration of DHLA, the presence of metal ions, and the overall redox environment of the experimental system.
Q4: Does DHLA interfere with common colorimetric or fluorometric assays?
A4: While specific studies on DHLA interference are limited, compounds with similar structures, such as polyphenols, have been shown to interfere with fluorescence-based assays by either quenching or enhancing the fluorescence signal.[5][6] It is plausible that DHLA, particularly if it degrades, could interfere with absorbance-based assays if the degradation products are colored. To mitigate this, it is essential to run proper controls, including a sample containing DHLA without the assay probe, to check for any background absorbance or fluorescence.
Q5: Is DHLA prone to aggregation in solution, and could this affect my experiments?
A5: There is limited direct evidence of DHLA self-aggregation in common experimental solutions. However, the formation of insoluble aggregates is a known issue for some small molecules in solution, which can be influenced by factors like concentration, pH, and the presence of other solutes.[7] If you observe any precipitation or turbidity in your DHLA solutions, it is advisable to prepare fresh solutions and consider centrifugation to remove any potential aggregates before use.
II. Troubleshooting Guides
Guide 1: Inconsistent Antioxidant Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicates | 1. Inconsistent pipetting.2. DHLA solution degradation during the experiment.3. Temperature fluctuations. | 1. Use calibrated pipettes and practice consistent pipetting technique.2. Prepare fresh DHLA solution immediately before use and keep it on ice.3. Ensure all reagents and plates are at the specified assay temperature. |
| Lower than expected antioxidant activity | 1. DHLA has oxidized.2. Incorrect concentration of DHLA or assay reagents.3. Suboptimal reaction time. | 1. Prepare fresh DHLA solution under inert gas if possible.2. Double-check all calculations and reagent preparation steps.3. Perform a time-course experiment to determine the optimal incubation time. |
| No antioxidant activity detected | 1. Complete oxidation of DHLA.2. Omission of a critical reagent.3. Incorrect wavelength used for measurement. | 1. Prepare a fresh batch of DHLA and verify its quality.2. Carefully review the experimental protocol to ensure all steps were followed correctly.3. Confirm the correct absorbance/fluorescence wavelength for the specific assay. |
Guide 2: Suspected Pro-oxidant Effects
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased oxidative stress markers in the presence of DHLA | 1. Presence of transition metal contaminants.2. High concentration of DHLA. | 1. Use metal-free buffers and reagents.2. Perform a dose-response experiment to identify a concentration range where DHLA acts as an antioxidant. |
| Unexpected cell toxicity | 1. Pro-oxidant activity leading to cellular damage. | 1. Co-incubate with a metal chelator (e.g., EDTA) to see if the effect is mitigated.2. Measure ROS production to confirm pro-oxidant activity. |
III. Data Presentation: DHLA Stability
| Parameter | Condition | Effect on DHLA Stability | Recommendation |
| Temperature | Elevated temperature | Increases rate of oxidation | Prepare and store DHLA solutions at low temperatures (e.g., on ice during use, -80°C for stock). |
| pH | Alkaline pH | May accelerate degradation | Prepare DHLA in slightly acidic to neutral buffers (pH ~6-7.4), if compatible with the experiment. |
| Oxygen Exposure | Presence of air | Primary driver of oxidation | Prepare solutions with deoxygenated solvents and work under an inert atmosphere (e.g., nitrogen or argon) when possible. |
| Light Exposure | UV or prolonged light exposure | Can potentially contribute to degradation | Store DHLA solutions in amber vials or protect from light. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound (DHLA) Solution
This protocol is designed to minimize the oxidation of DHLA during preparation.
Materials:
-
Dihydrolipoic acid (solid)
-
Anhydrous, deoxygenated solvent (e.g., ethanol (B145695) or DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with screw caps
Procedure:
-
Deoxygenate the Solvent: Bubble inert gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Weigh DHLA: In a controlled environment with minimal air exposure (e.g., a glove box or under a stream of inert gas), accurately weigh the required amount of solid DHLA.
-
Dissolution: Add the deoxygenated solvent to the solid DHLA. Gently swirl or sonicate briefly until fully dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into small-volume, amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly.
-
Storage: For short-term storage (a few hours), keep the vials on ice and protected from light. For longer-term storage, store at -80°C.
-
Working Solution Preparation: Thaw a single aliquot of the stock solution immediately before use. Dilute to the final working concentration using deoxygenated buffer or medium.
Protocol 2: DPPH Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow form, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (spectrophotometric grade)
-
DHLA working solution
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of your DHLA working solution at various concentrations.
-
Include wells for a positive control (e.g., ascorbic acid) at various concentrations.
-
Include a blank well containing 100 µL of the solvent used for your samples.
-
-
Initiate Reaction: Add 100 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value (the concentration of DHLA that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the DHLA concentration.
-
Protocol 3: ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ will reduce it to its colorless neutral form, causing a decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
DHLA working solution
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Prepare ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of your DHLA working solution at various concentrations.
-
Include wells for a positive control (e.g., Trolox) at various concentrations.
-
Include a blank well containing 10 µL of the solvent.
-
-
Initiate Reaction: Add 190 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured by the change in absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
DHLA working solution
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations in water.
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of your DHLA working solution at various concentrations.
-
Add 10 µL of each ferrous sulfate standard to separate wells.
-
Add 10 µL of water to a blank well.
-
-
Initiate Reaction: Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the DHLA samples by comparing their absorbance to the standard curve. The results are expressed as Fe²⁺ equivalents.
-
V. Mandatory Visualizations
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence interference of polyphenols in assays screening for dipeptidyl peptidase IV inhibitory activity [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of alpha-lipoic acid and its reduced form by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrolipoate (DHLA) Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and antioxidant activity of Dihydrolipoate (DHLA), with a focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is Dihydrolipoic Acid (DHLA) and why is its stability important?
A1: Dihydrolipoic acid (DHLA) is the reduced form of α-lipoic acid (ALA) and a potent antioxidant.[1][2] Its stability is crucial for maintaining its therapeutic efficacy in pharmaceutical formulations and for obtaining accurate results in experimental settings. Degradation of DHLA can lead to a loss of antioxidant capacity and the formation of inactive or potentially interfering byproducts.
Q2: How does pH affect the stability of DHLA?
A2: The stability of DHLA is significantly influenced by pH. Generally, DHLA is more susceptible to oxidation and degradation in neutral to alkaline conditions, while it exhibits greater stability in acidic environments. This is due to the increased susceptibility of the thiol groups to oxidation at higher pH. For optimal stability during storage of biological samples containing DHLA, immediate acidification to a pH between 2.5 and 3.0 is recommended.
Q3: How does pH impact the antioxidant activity of DHLA?
A3: The antioxidant activity of DHLA is also pH-dependent. Theoretical studies suggest that the deprotonated form of DHLA, which is more prevalent in aqueous solutions at physiological and higher pH, exhibits enhanced free radical scavenging activity.[3][4] This implies that while stability may be compromised at higher pH, the antioxidant potency of the remaining DHLA might be increased. Therefore, the choice of pH for an experiment may involve a trade-off between stability and activity.
Q4: What are the common challenges encountered when working with DHLA?
A4: Common challenges include its rapid oxidation, especially when exposed to air and light, its instability in certain pH ranges, and potential interactions with metal ions. These factors can lead to inconsistent experimental results and a shortened shelf-life of DHLA-containing solutions.
Q5: What is the Nrf2/HO-1 signaling pathway and how is it related to DHLA?
A5: The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress. DHLA has been shown to activate this pathway, leading to the expression of antioxidant and anti-inflammatory enzymes like heme oxygenase-1 (HO-1). This activation contributes to the protective effects of DHLA against cellular damage.
Troubleshooting Guides
Issue 1: Inconsistent results in antioxidant activity assays.
| Possible Cause | Troubleshooting Step |
| DHLA Degradation | Prepare fresh DHLA solutions for each experiment. Protect solutions from light and air by using amber vials and purging with an inert gas (e.g., nitrogen or argon). |
| pH of Assay Buffer | Ensure the pH of your assay buffer is accurately measured and controlled. Consider performing the assay at different pH values to determine the optimal condition for your specific experimental setup. |
| Metal Ion Contamination | Use metal-free water and reagents. Consider adding a chelating agent like EDTA to your buffers to sequester any contaminating metal ions that can catalyze DHLA oxidation. |
| Inaccurate Concentration | Verify the concentration of your DHLA stock solution using a validated analytical method, such as HPLC with UV or electrochemical detection. |
Issue 2: Rapid loss of DHLA concentration in prepared solutions.
| Possible Cause | Troubleshooting Step |
| Oxidation | Store stock solutions under an inert atmosphere at low temperatures (-20°C or -80°C). Minimize headspace in storage vials. |
| Inappropriate pH | Adjust the pH of the solution to an acidic range (e.g., pH 4-5) for improved stability if compatible with your experimental design. |
| Photodegradation | Protect all DHLA-containing solutions from light by using amber glassware or wrapping containers in aluminum foil. |
Data Presentation
Table 1: Representative pH-Dependent Stability of this compound (DHLA) in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Remaining DHLA (%) |
| 4.0 | 25 | 24 | 95 |
| 7.0 | 25 | 24 | 60 |
| 9.0 | 25 | 24 | 25 |
This table presents hypothetical data based on the known trends of increased degradation of DHLA at neutral and alkaline pH. Actual degradation rates should be determined experimentally.
Table 2: Representative pH-Dependent Antioxidant Activity of this compound (DHLA) using DPPH Radical Scavenging Assay
| pH | IC50 (µM) |
| 5.0 | 15 |
| 7.4 | 8 |
| 9.0 | 5 |
This table presents hypothetical data based on the principle that the deprotonated form of DHLA, more prevalent at higher pH, is a more potent electron donor and thus a more effective antioxidant. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of DHLA Stability by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify DHLA concentration over time at different pH values.
1. Materials:
-
Dihydrolipoic acid (DHLA) standard
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Phosphate (B84403) buffer solutions (pH 4.0, 7.0, and 9.0)
-
Orthophosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or electrochemical detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (e.g., 50 mM, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v). Degas the mobile phase before use.
-
DHLA Stock Solution: Accurately weigh and dissolve DHLA in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the DHLA stock solution with the respective pH buffers (4.0, 7.0, and 9.0) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 215 nm or electrochemical detector set at an appropriate potential.
4. Stability Study Procedure:
-
Prepare the DHLA test solutions in the different pH buffers as described above.
-
Immediately after preparation (t=0), inject a sample of each test solution into the HPLC system and record the peak area of DHLA.
-
Store the remaining test solutions at a controlled temperature (e.g., 25°C) and protect them from light.
-
At predetermined time intervals (e.g., 1, 4, 8, 12, and 24 hours), inject samples from each test solution into the HPLC.
-
Calculate the percentage of DHLA remaining at each time point relative to the initial concentration at t=0.
Protocol 2: Measurement of DHLA Antioxidant Activity using DPPH Assay
This protocol describes the measurement of the radical scavenging activity of DHLA at different pH values using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
1. Materials:
-
Dihydrolipoic acid (DHLA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
Buffer solutions (e.g., acetate (B1210297) buffer for acidic pH, phosphate buffer for neutral pH, and borate (B1201080) buffer for alkaline pH)
-
96-well microplate reader or spectrophotometer
2. Preparation of Solutions:
-
DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
DHLA Stock Solution: Prepare a stock solution of DHLA in methanol or ethanol.
-
DHLA Test Solutions: Prepare a series of dilutions of DHLA in the desired pH buffers.
3. Assay Procedure:
-
In a 96-well plate, add a specific volume of each DHLA dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include control wells containing the buffer and DPPH solution without DHLA.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each DHLA concentration using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Determine the IC50 value, which is the concentration of DHLA required to scavenge 50% of the DPPH radicals, for each pH condition.
Visualizations
Caption: Experimental workflow for assessing DHLA stability at different pH values.
Caption: Simplified signaling pathway of DHLA-mediated Nrf2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing sources of contamination in Dihydrolipoate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize sources of contamination in Dihyd rolipoate (DHLA) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oxidation of Dihydrolipoate (DHLA)
Q1: My DHLA solution has a slight yellow tint. Is this normal?
A1: A slight yellow color in DHLA solutions can be an initial sign of oxidation. DHLA is the reduced form of α-lipoic acid and is highly susceptible to oxidation, which can lead to the formation of lipoic acid and other degradation products.[1][2] It is crucial to handle and store DHLA solutions under conditions that minimize exposure to oxygen.
Q2: I'm observing a decrease in the expected biological activity of my DHLA solution. Could oxidation be the cause?
A2: Yes, a loss of biological activity is a strong indicator of DHLA degradation, with oxidation being the primary cause.[3] The antioxidant and other biological properties of DHLA are attributed to its free thiol groups, which are lost upon oxidation.[2] To confirm this, you can perform analytical tests such as HPLC to assess the purity of your solution.
Q3: How can I prevent the oxidation of my DHLA solutions?
A3: To minimize oxidation, several precautions should be taken:
-
Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.[1]
-
Inert Atmosphere: Handle the DHLA oil and its solutions under an inert atmosphere (e.g., in a glove box).
-
Storage: Store DHLA as a neat oil at -20°C for long-term stability.[1] Aqueous solutions of DHLA are not recommended for storage for more than one day.[1] If you must store a solution, prepare small aliquots and store them at -80°C under an inert gas.
-
Antioxidants: While DHLA is itself a potent antioxidant, for certain applications, the addition of other stabilizing agents could be considered, though this would need to be validated for your specific experimental setup.
Troubleshooting Guide: Suspected DHLA Oxidation
| Symptom | Possible Cause | Recommended Action |
| Yellowing of solution | Oxidation of DHLA | Prepare fresh solution using deoxygenated solvents and store under inert gas. |
| Decreased biological activity | Loss of active, reduced DHLA | Quantify DHLA concentration and purity using HPLC. Prepare fresh solutions for experiments. |
| Appearance of new peaks in HPLC chromatogram | Formation of oxidation products (e.g., lipoic acid) | Characterize degradation products using LC-MS. Optimize handling and storage procedures to prevent oxidation. |
Section 2: Heavy Metal Contamination
Q1: Could heavy metal contamination affect my experiments involving DHLA?
A1: Yes, heavy metal ions can catalyze the oxidation of DHLA and may interfere with its biological activity by forming complexes with the thiol groups.[4][5] Heavy metal contamination can originate from various sources, including reagents, water, and laboratory equipment.[6][7]
Q2: How can I detect heavy metal contamination in my DHLA solutions?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for detecting and quantifying trace amounts of heavy metals.[8]
Q3: What are the best practices to minimize heavy metal contamination?
A3: To minimize heavy metal contamination:
-
Use High-Purity Reagents: Utilize reagents and solvents that are certified to have low heavy metal content.
-
High-Purity Water: Use water purified by systems that remove trace metals, such as Milli-Q or equivalent.
-
Properly Cleaned Glassware: Use glassware that has been acid-washed to remove any trace metal residues.
-
Chelating Agents: In some instances, the addition of a chelating agent like EDTA could be used to sequester metal ions, but its compatibility with the experimental system must be verified.[9]
Troubleshooting Guide: Suspected Heavy Metal Contamination
| Symptom | Possible Cause | Recommended Action |
| Rapid degradation of DHLA solution | Catalytic oxidation by metal ions | Test for heavy metals using ICP-MS. Use high-purity reagents and acid-washed glassware. |
| Inconsistent experimental results | Interference of metal ions with DHLA activity | Analyze all components of the solution for metal contamination. |
Section 3: Microbial Contamination
Q1: Is my DHLA solution at risk of microbial contamination?
A1: While pure organic solvents are less prone to microbial growth, aqueous solutions of DHLA, especially if they contain buffers and other nutrients, can support the growth of bacteria and fungi.[10][11] Microbial contamination can alter the pH of the solution and introduce enzymes that may degrade DHLA.
Q2: What are the signs of microbial contamination?
A2: Signs of microbial contamination include turbidity (cloudiness) in the solution, formation of a pellet upon centrifugation, or a noticeable change in pH.
Q3: How can I prevent microbial contamination?
A3: To prevent microbial contamination:
-
Sterile Technique: Use sterile filtration for aqueous solutions (0.22 µm filter).
-
Aseptic Handling: Handle solutions in a sterile environment, such as a laminar flow hood.
-
Proper Storage: Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for longer-term) to inhibit microbial growth. However, for DHLA, long-term storage of aqueous solutions is not recommended due to the risk of oxidation.[1]
-
Prepare Fresh: The best practice is to prepare aqueous DHLA solutions fresh before each experiment.[1]
Troubleshooting Guide: Suspected Microbial Contamination
| Symptom | Possible Cause | Recommended Action |
| Cloudiness or visible particles in the solution | Bacterial or fungal growth | Discard the solution. Prepare a fresh, sterile-filtered solution using aseptic techniques. |
| Unexpected pH shift | Microbial metabolism | Monitor the pH of your solutions. Prepare fresh solutions if a significant change is observed. |
Experimental Protocols
Protocol 1: Purity Analysis of DHLA by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a DHLA solution and detecting the presence of its primary oxidation product, α-lipoic acid.
Materials:
-
DHLA solution (to be analyzed)
-
α-Lipoic acid standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Preparation:
-
Prepare a stock solution of α-lipoic acid standard in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the DHLA solution to be analyzed in the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared standard and sample solutions.
-
Run a gradient elution method, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute both DHLA and α-lipoic acid.
-
Monitor the elution at a wavelength of approximately 210 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to DHLA and α-lipoic acid by comparing their retention times with the standard.
-
Calculate the purity of the DHLA solution and the concentration of the α-lipoic acid impurity.
-
Protocol 2: Forced Degradation Study for DHLA
This protocol is designed to intentionally degrade DHLA under various stress conditions to understand its stability profile.[12][13]
Materials:
-
DHLA stock solution
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Acid Hydrolysis: Mix the DHLA stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the DHLA stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the DHLA stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Heat the DHLA stock solution at an elevated temperature (e.g., 60°C).
-
Sample Analysis: At various time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and alkaline samples. Analyze all samples by HPLC to determine the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for experiments using DHLA solutions.
Caption: Key preventative measures for DHLA solution contamination.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0012210) [hmdb.ca]
- 3. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy Metals and Human Health: Possible Exposure Pathways and the Competition for Protein Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial contamination of enteral feeding solution and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infection control of parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
optimizing incubation times for Dihydrolipoate treatment in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydrolipoate (DHLA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for DHLA treatment?
The optimal incubation time for DHLA treatment is highly dependent on the specific research question, cell type, and the endpoint being measured. Short-term incubations (e.g., 30 minutes to a few hours) are often sufficient for studying acute antioxidant effects and signaling events. For cytotoxicity or longer-term metabolic studies, incubation times of 24 to 72 hours may be necessary.[1][2][3] It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup.
Q2: What is a typical concentration range for DHLA treatment?
The effective concentration of DHLA can vary significantly between cell lines. For antioxidant and cytoprotective effects, concentrations in the range of 50 µM have been used.[4][5] However, at higher concentrations (50-100 µM and above), DHLA can induce apoptosis and cytotoxicity in some cell types, such as mouse embryonic stem cells.[6][7] A dose-response experiment is essential to identify the optimal, non-toxic concentration for your cells.
Q3: My cells are dying after DHLA treatment. What could be the cause?
Cell death following DHLA treatment can be attributed to several factors:
-
High Concentrations: DHLA can exhibit pro-oxidant activity and induce apoptosis at higher concentrations.[6][7][8]
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to DHLA.
-
Contamination: Ensure your DHLA stock solution and cell culture are free from contamination.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve DHLA, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.1-0.5%).[9]
Q4: I am not observing any effect from my DHLA treatment. What should I check?
If you are not seeing the expected effects of DHLA, consider the following:
-
DHLA Stability: DHLA is prone to oxidation. Ensure your stock solution is fresh and has been stored properly (protected from light and oxygen). The stability of DHLA in your specific cell culture medium over the incubation period should also be considered.
-
Concentration: The concentration of DHLA may be too low to elicit a response in your cell type.
-
Incubation Time: The incubation time may be too short for the desired effect to manifest.
-
Cellular Uptake: While generally taken up by cells, the efficiency can vary.[10]
-
Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough.
Q5: How should I prepare and store DHLA stock solutions?
Due to its susceptibility to oxidation, it is recommended to prepare fresh DHLA solutions for each experiment. If a stock solution is necessary, dissolve DHLA in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration, aliquot into small, single-use volumes, and store at -80°C, protected from light and moisture.[3] When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before adding it to the cells.[9]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| DHLA Stock Degradation | Prepare fresh stock solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. |
| Variability in Cell Health | Ensure cells are in the logarithmic growth phase and have consistent passage numbers across experiments. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate techniques to ensure accurate dispensing of DHLA. |
Issue 2: High background signal in antioxidant assays.
| Potential Cause | Troubleshooting Step |
| Reaction of DHLA with Assay Reagents | Run a cell-free control with DHLA and the assay reagents to determine any direct interaction. |
| Phenol (B47542) Red Interference | Some assays are sensitive to pH indicators. Consider using a phenol red-free medium for the duration of the experiment.[11] |
| Autoxidation of DHLA in Medium | Minimize the time between adding DHLA to the medium and performing the assay. Consider gassing the medium with nitrogen to reduce oxygen levels. |
Experimental Protocols
Protocol 1: Determining Optimal DHLA Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Prepare DHLA Dilutions: Prepare a series of DHLA concentrations in complete cell culture medium. A common starting range is 10 µM to 200 µM. Include a vehicle control (medium with the same concentration of solvent used for the highest DHLA concentration).[3]
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different DHLA concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
Assess Cell Viability: Use a suitable cell viability assay, such as MTT or resazurin, to determine the effect of different DHLA concentrations.[2]
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Seed cells in multiple plates or wells at the same density and allow them to adhere.
-
DHLA Treatment: Treat the cells with a predetermined optimal (non-toxic) concentration of DHLA.
-
Incubation and Analysis: At various time points (e.g., 1, 4, 8, 12, 24, 48 hours), harvest the cells or perform the desired assay to measure the endpoint of interest (e.g., gene expression, protein phosphorylation, antioxidant capacity).
-
Data Analysis: Plot the measured effect against the incubation time to determine the point of maximum effect or the time required to achieve the desired outcome.
Quantitative Data Summary
Table 1: Reported Effective Concentrations of DHLA in Cell Culture
| Cell Type | Concentration | Observed Effect | Reference |
| PC12 and Caco-2 cells | 50 µM | Cytoprotection against metal-induced toxicity | [4][5] |
| Mouse embryonic stem cells (ESC-B5) | < 50 µM | No hazardous effects on viability or differentiation | [6][7] |
| Mouse embryonic stem cells (ESC-B5) | 50-100 µM | Induction of apoptosis | [6][7] |
| HL-60 cells | Not specified | Higher cytotoxicity than alpha-lipoic acid | [12] |
Table 2: Example Time-Course for Cytotoxicity Assays
| Compound | Cell Line | Incubation Times | Assay | Reference |
| Dihydroguaiaretic Acid | Cancer cell lines | 24, 48, 72 hours | MTT, Resazurin | [2] |
| Dihydrotachysterol3 | Various cell lines | 24, 48, 72 hours | MTS, MTT | [3] |
Visualizations
Caption: Workflow for optimizing DHLA concentration and incubation time.
Caption: DHLA's concentration-dependent effects on cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. Alpha-lipoic acid reduction by mammalian cells to the dithiol form, and release into the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydro-alpha-lipoic acid has more potent cytotoxicity than alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for Dihydrolipoate Analysis: HPLC-ECD vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of dihydrolipoate (DHLA), the reduced form of the potent antioxidant α-lipoic acid (ALA), is crucial for understanding its therapeutic potential and metabolic fate. This guide provides a comprehensive comparison of the validation of a High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method for DHLA analysis against two common alternatives: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and HPLC with Fluorescence Detection (HPLC-FLD).
This document delves into the performance characteristics of each method, supported by experimental data, and outlines detailed protocols to aid in the selection and validation of the most suitable analytical approach for your research needs.
Method Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for HPLC-ECD, LC-MS/MS, and HPLC-FLD for the analysis of this compound and its oxidized form, lipoic acid. The data presented is compiled from various studies and provides a comparative snapshot of what can be achieved with each technique.
Table 1: Performance Characteristics of Analytical Methods for this compound (DHLA) and Lipoic Acid (LA) Analysis
| Parameter | HPLC-ECD | LC-MS/MS | HPLC-FLD |
| Analyte | DHLA & LA | LA | DHLA & LA |
| Linearity Range | 0.25–1,000 ng/mL (DHLA) 0.1–500 ng/mL (LA)[1] | 5–1000 ng/mL[2][3] | Not explicitly stated, but described as "highly sensitive"[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2][3] | Not available |
| Limit of Detection (LOD) | 3 ng/mL (DHLA) 0.5 ng/mL (LA)[5] | Not explicitly stated, but LLOQ is 5 ng/mL[2][3] | Not explicitly stated |
| Limit of Quantification (LOQ) | 10 ng/mL (DHLA) 3 ng/mL (LA)[5] | 5 ng/mL[2][3] | Not available |
| Accuracy (Recovery) | 93.00–97.10% (DHLA) 93.40–97.06% (LA)[5] | 87.40–114.40%[2] | Not explicitly stated |
| Precision (RSD%) | 1.620–5.681% (DHLA) 0.829–3.097% (LA)[5] | 0.93–13.77%[2] | Not explicitly stated |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide a detailed breakdown of the experimental protocols for each of the compared analytical methods.
HPLC-ECD Method for this compound and Lipoic Acid
This method allows for the simultaneous determination of both the reduced (DHLA) and oxidized (LA) forms of lipoic acid in plasma.
Sample Preparation (Liquid-Liquid Extraction) [5]
-
To 250 µL of plasma, add an internal standard (e.g., naproxen (B1676952) sodium).
-
Perform a single-step liquid-liquid extraction using dichloromethane.
-
Separate the organic layer and dry it under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions [5]
-
Column: Discovery HS C18 RP column (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile: 0.05 M phosphate (B84403) buffer (pH 2.4 with phosphoric acid) (52:48, v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30°C
-
Detector: Electrochemical detector in DC mode
-
Detector Potential: 1.0 V
LC-MS/MS Method for Lipoic Acid
This highly sensitive and specific method is suitable for pharmacokinetic studies. While the cited study focuses on lipoic acid, the methodology is readily adaptable for this compound.
Sample Preparation (Liquid-Liquid Extraction) [2][3]
-
To 200 µL of rat plasma, add an internal standard (e.g., rosiglitazone).
-
Perform a one-step liquid-liquid extraction into ethyl acetate.
-
Separate the organic layer and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions [2][3]
-
Column: Hichrom RPB column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 M formic acid:acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: API-3000 LC-MS/MS
-
Ionization Mode: Electrospray Ionization (ESI), with both positive and negative ion acquisition. Lipoic acid is typically monitored in negative polarity.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
HPLC with Fluorescence Detection for this compound and Lipoic Acid
This method requires a derivatization step to make the analytes fluorescent, offering high sensitivity.
Sample Preparation and Derivatization [4]
-
Acidify plasma or urine samples and extract with an organic solvent.
-
Protect the free sulfhydryl groups of DHLA by treatment with ethylchloroformate.
-
Convert the carboxylic acid function of both LA and the protected DHLA into fluorescent amide derivatives using 2-(4-aminophenyl)-6-methylbenzothiazole (B1219440) in the presence of a coupling agent and a base catalyst.
Chromatographic Conditions [4]
-
Column: Ultrasphere C8 reversed-phase column
-
Mobile Phase: Acetonitrile-water (80:20, v/v), isocratic elution
-
Detector: Fluorescence detector
-
Excitation Wavelength: 343 nm
-
Emission Wavelength: 423 nm
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9][10]
Logical Relationships in Method Selection
The choice between HPLC-ECD, LC-MS/MS, and HPLC-FLD depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Conclusion
The validation of an analytical method is a critical step in ensuring the reliability and accuracy of experimental data. For the analysis of this compound, HPLC-ECD presents a robust, sensitive, and reliable method that can simultaneously quantify both the reduced and oxidized forms of lipoic acid. While LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples, the instrumentation may not be as readily available. HPLC with fluorescence detection provides a highly sensitive alternative, though it requires a derivatization step.
Ultimately, the choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational information to make an informed decision and to properly validate the chosen method in accordance with international guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lipoic acid and dihydrolipoic acid in human plasma and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. database.ich.org [database.ich.org]
A Comparative Analysis of the Antioxidant Capacity of Dihydrolipoate and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Dihydrolipoate (DHLA) and Trolox, two potent antioxidants frequently utilized in research and clinical settings. This document outlines their mechanisms of action, presents available quantitative data from antioxidant assays, and provides detailed experimental protocols for key assays.
Introduction to this compound and Trolox
This compound (DHLA) , the reduced form of alpha-lipoic acid (ALA), is a powerful and versatile antioxidant.[1] Its two thiol groups are key to its potent antioxidant activity, allowing it to neutralize a wide range of reactive oxygen species (ROS).[2] DHLA is unique in that it is effective in both aqueous and lipid environments, enabling it to protect both cellular membranes and the cytoplasm from oxidative damage.[2]
Trolox , a water-soluble analog of vitamin E, is widely used as a standard in antioxidant capacity assays.[3] Its chromanol ring is the primary site of its antioxidant activity, where it can donate a hydrogen atom to scavenge peroxyl radicals. Due to its stability and consistent performance, Trolox serves as a benchmark for evaluating the antioxidant potential of various compounds.[3]
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies providing quantitative antioxidant values for DHLA and Trolox under identical experimental conditions are limited in publicly available literature. However, existing research indicates that DHLA possesses a strong antioxidant capacity, often suggested to be comparable to that of Trolox. One study noted that DHLA provided more effective protection of red cell membranes than lipoic acid and was "comparable to Trolox for its antioxidant potency".[2] Another study highlighted that the abilities of DHLA to scavenge peroxynitrite, galvinoxyl radical, ABTS cation radical, and DPPH radical were higher than those of its oxidized form, lipoic acid.[4]
To provide a framework for comparison, the following table includes reported antioxidant capacity values for Trolox in common assays. The values for DHLA are noted as "Data Not Available" to emphasize the need for direct comparative studies.
| Antioxidant Assay | Parameter | This compound (DHLA) | Trolox | Reference |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Data Not Available | 3.765 ± 0.083 | [5] |
| ABTS Radical Cation Scavenging Assay | IC50 (µg/mL) | Data Not Available | 2.926 ± 0.029 | [5] |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data Not Available | Standard Reference | [6] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC Value | Data Not Available | Standard Reference (1.0) | [3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance relative to Trolox.
Mechanisms of Antioxidant Action
This compound (DHLA) exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: DHLA can directly neutralize a variety of reactive oxygen species, including hydroxyl radicals and peroxyl radicals.[2]
-
Regeneration of Other Antioxidants: A key feature of DHLA is its ability to regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione, from their oxidized states. This recycling activity enhances the overall antioxidant capacity of the cell.
-
Metal Chelation: DHLA can chelate transition metals like iron and copper, preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.
Trolox primarily acts as a chain-breaking antioxidant:
-
Hydrogen Atom Donation: The hydroxyl group on the chromanol ring of Trolox readily donates a hydrogen atom to peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.
-
Formation of a Stable Radical: Upon donating a hydrogen atom, the Trolox molecule forms a stable phenoxyl radical that is less reactive and does not propagate the oxidative chain reaction.
Experimental Protocols
Detailed methodologies for three common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695).
-
Prepare a series of dilutions of the test compounds (DHLA and Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the standard (Trolox) or the test compound (DHLA) to the wells.
-
A control well should contain the DPPH solution and the solvent without any antioxidant.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. The antioxidant capacity is expressed as Trolox Equivalents (TE).
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of Trolox (as the standard) and the test compound (DHLA).
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
-
Measurement and Calculation:
-
Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).
-
A standard curve is generated by plotting the inhibition of absorbance against the concentration of Trolox.
-
The TEAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox equivalents per gram or millimole of the sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of AAPH in the same buffer.
-
Prepare a series of dilutions of Trolox (as the standard) and the test compound (DHLA).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution to each well.
-
Add the different concentrations of the standard or test compound to the wells.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
The Area Under the Curve (AUC) for each sample is calculated.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is created by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is expressed as Trolox equivalents.
-
Visualizing Antioxidant Mechanisms and Experimental Workflow
Caption: Antioxidant Mechanisms of DHLA and Trolox.
Caption: DPPH Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrolipoate's Potent Free Radical Scavenging Capabilities: A Kinetic Analysis
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of antioxidants is paramount. This guide provides a comparative analysis of the reaction kinetics of dihydrolipoate (DHLA) with various physiologically relevant free radicals. The data presented herein, summarized for clarity, underscores the potent and broad-spectrum antioxidant capacity of DHLA.
Dihydrolipoic acid (DHLA), the reduced form of lipoic acid, is a powerful antioxidant capable of neutralizing a variety of reactive oxygen species (ROS). Its efficacy stems from the two thiol groups in its structure, which can readily donate hydrogen atoms to neutralize free radicals. This guide delves into the reaction kinetics of DHLA with three key free radicals: the superoxide (B77818) radical (O₂•⁻), the peroxyl radical (ROO•), and the hydroxyl radical (•OH).
Comparative Reaction Kinetics
The second-order rate constants for the reaction of DHLA with different free radicals provide a quantitative measure of its scavenging efficiency. A higher rate constant signifies a faster and more efficient reaction, indicating a greater potential to mitigate oxidative stress.
| Free Radical | Abbreviation | Second-Order Rate Constant (k) M⁻¹s⁻¹ |
| Superoxide Radical | O₂•⁻ | 3.3 x 10⁵ |
| Trichloromethylperoxyl Radical | CCl₃O₂• | Data suggests it is a good scavenger, but a specific rate constant is not readily available in the reviewed literature. |
| Peroxyl Radical | ROO• | DHLA is an efficient scavenger of peroxyl radicals, though a specific rate constant for a generic peroxyl radical is not consistently reported.[1] |
| Hydroxyl Radical | •OH | DHLA is known to be a powerful scavenger of hydroxyl radicals, but a specific, experimentally determined rate constant is not consistently available in the reviewed literature.[2] |
Table 1: Comparison of the second-order rate constants for the reaction of this compound (DHLA) with various free radicals.
Reaction Pathway of DHLA with a Free Radical
The general mechanism by which DHLA scavenges a free radical involves the donation of a hydrogen atom from one of its thiol groups. This process neutralizes the free radical and results in the formation of a dihydrolipoyl radical, which is subsequently stabilized.
Figure 1: General reaction pathway of DHLA with a free radical.
Experimental Protocols
The determination of the reaction kinetics of DHLA with free radicals relies on specialized experimental techniques capable of generating and detecting these highly reactive species. The following are detailed methodologies for key experiments cited in the literature.
Electron Spin Resonance (ESR) Spectroscopy for Superoxide Radical Scavenging
This method is used to detect and quantify the superoxide radicals and to determine the rate constant of their reaction with DHLA.
Materials:
-
This compound (DHLA) solution
-
Xanthine Oxidase
-
Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
Phosphate (B84403) buffer (pH 7.4)
-
Electron Spin Resonance (ESR) spectrometer
Procedure:
-
A reaction mixture is prepared containing xanthine and xanthine oxidase in a phosphate buffer to generate superoxide radicals.
-
The spin trap, DMPO, is added to the mixture. DMPO reacts with the short-lived superoxide radicals to form a more stable spin adduct that can be detected by ESR.
-
The ESR spectrum of the DMPO-superoxide adduct is recorded as a baseline.
-
A known concentration of DHLA is introduced into the reaction mixture.
-
The ESR spectra are recorded at various time intervals after the addition of DHLA.
-
The decrease in the intensity of the ESR signal of the spin adduct over time is monitored. This decrease is proportional to the rate at which DHLA scavenges the superoxide radicals.
-
By applying competition kinetics, where DHLA and the spin trap compete for the superoxide radicals, the second-order rate constant for the reaction between DHLA and the superoxide radical can be calculated.[3]
Pulse Radiolysis for Hydroxyl and Peroxyl Radical Reactions
Pulse radiolysis is a powerful technique for generating specific free radicals and studying their subsequent reactions on a very fast timescale.
Materials:
-
This compound (DHLA) solution
-
Saturated nitrous oxide (N₂O) solution (for generating •OH)
-
Specific precursors for generating peroxyl radicals (e.g., by irradiating oxygen-saturated solutions of appropriate precursors)
-
Phosphate buffer
-
Pulse radiolysis setup with a linear accelerator and a fast detection system (e.g., kinetic spectrophotometry)
Procedure for Hydroxyl Radical Reaction:
-
A solution of DHLA in a phosphate buffer is saturated with N₂O.
-
The solution is subjected to a short pulse of high-energy electrons from a linear accelerator. This pulse of electrons causes the radiolysis of water, and in the presence of N₂O, the primary solvated electrons are converted to hydroxyl radicals.
-
The formation and decay of transient species are monitored by kinetic spectrophotometry. The reaction of •OH with DHLA leads to the formation of a transient radical species with a characteristic absorption spectrum.
-
The rate of formation of this transient species is measured at different concentrations of DHLA.
-
The second-order rate constant for the reaction of DHLA with the hydroxyl radical is determined from the pseudo-first-order kinetics observed at each DHLA concentration.
Procedure for Peroxyl Radical Reaction:
-
A suitable organic precursor in an oxygen-saturated solution is used to generate peroxyl radicals upon irradiation. For instance, the trichloromethylperoxyl radical (CCl₃O₂•) can be generated from carbon tetrachloride.
-
The experimental setup is similar to that for the hydroxyl radical, with the solution containing the peroxyl radical precursor and DHLA being subjected to a pulse of electrons.
-
The decay of the peroxyl radical signal or the formation of a product is monitored over time using kinetic spectrophotometry.
-
The rate constant for the reaction between DHLA and the specific peroxyl radical is determined from the kinetic data.[2]
Experimental Workflow for Kinetic Analysis
The general workflow for determining the kinetic parameters of DHLA's reaction with free radicals involves several key stages, from radical generation to data analysis.
Figure 2: General experimental workflow for kinetic analysis.
Conclusion
The available kinetic data, particularly for the superoxide radical, demonstrates that this compound is a highly efficient free radical scavenger. While specific rate constants for its reactions with peroxyl and hydroxyl radicals require further consistent experimental determination, the existing evidence strongly supports its role as a potent and versatile antioxidant. The detailed experimental protocols provided herein offer a foundation for further research into the kinetic properties of this important molecule, which is crucial for the development of novel therapeutic strategies against oxidative stress-related diseases.
References
Dihydrolipoate vs. N-acetylcysteine: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, both dihydrolipoate (DHLA) and N-acetylcysteine (NAC) are prominent thiol-containing compounds recognized for their capacity to counteract oxidative stress. While both molecules offer significant cytoprotective effects, their mechanisms of action, radical scavenging capabilities, and influence on cellular signaling pathways exhibit notable differences. This guide provides a comprehensive, data-driven comparison of the antioxidant efficacy of DHLA and NAC to inform research and development in therapeutics targeting oxidative stress-related pathologies.
Executive Summary
This compound, the reduced form of alpha-lipoic acid, demonstrates potent direct radical scavenging activity against a wide array of reactive oxygen species (ROS) and is capable of regenerating other key endogenous antioxidants. N-acetylcysteine, a precursor to the essential intracellular antioxidant glutathione (B108866) (GSH), primarily exerts its effects indirectly by bolstering the cellular glutathione pool. While NAC also possesses some direct radical scavenging ability, it is generally considered less potent in this regard compared to DHLA. Both compounds, however, modulate critical signaling pathways involved in the cellular antioxidant response, namely the Keap1-Nrf2 and NF-κB pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the antioxidant effects of DHLA and NAC. It is important to note that a direct head-to-head comparison of in vitro radical scavenging activity (IC50 values) from a single study is limited in the current literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vivo Comparative Antioxidant Efficacy
| Parameter | N-acetylcysteine (1200 mg/day) | Alpha-Lipoic Acid (600 mg/day) | Control (Placebo) | Reference |
| Change in Total Antioxidant Status (TAS) | ▲ ~38% | ▲ ~9% | No significant change | [1] |
| Reduction in Protein Carbonylation (PC) | ▼ ~28% | ▼ ~30% | No significant change | [1] |
| Reduction in Lipid Peroxidation (TBARS) | ▼ ~40% | ▼ ~40% | No significant change | [1] |
| Change in Reduced Glutathione (GSH) | ▲ ~33% | No significant change | No significant change | [1] |
This study was conducted in physically active males over 8 days. Alpha-lipoic acid is the precursor to this compound.
Table 2: In Vitro Radical Scavenging Activity (IC50 Values)
| Compound | DPPH Assay | ABTS Assay | Reference |
| This compound (DHLA) | Higher than Lipoic Acid | Higher than Lipoic Acid | [2][3] |
| N-acetylcysteine (NAC) | Variable, often requiring high concentrations | Data not readily available for direct comparison | [4] |
Mechanisms of Antioxidant Action
This compound (DHLA)
DHLA is a powerful antioxidant due to its two thiol groups, which can donate electrons to neutralize a wide range of free radicals, including:
-
Hypochlorous acid
-
Hydroxyl radicals
-
Peroxyl radicals
-
Trichloromethylperoxyl radicals
Furthermore, DHLA plays a crucial role in regenerating other vital antioxidants, such as vitamin E (α-tocopherol) and vitamin C (ascorbic acid), thereby enhancing the overall antioxidant capacity of the cell. However, it is worth noting that under certain conditions, particularly in the presence of metal ions like iron, DHLA can exhibit pro-oxidant properties.
N-acetylcysteine (NAC)
The primary antioxidant mechanism of NAC is indirect.[5] It readily enters cells and is deacetylated to form L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a cornerstone of the cellular antioxidant defense system, directly neutralizing ROS and acting as a cofactor for antioxidant enzymes like glutathione peroxidase. While NAC can directly scavenge some free radicals, its efficacy in this regard is generally considered to be less pronounced than that of DHLA. Recent evidence also suggests that NAC's antioxidant effects may be partially mediated through the production of hydrogen sulfide (B99878) (H₂S).
Modulation of Signaling Pathways
Both DHLA and NAC influence key signaling pathways that regulate the cellular response to oxidative stress.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.
-
DHLA: Studies have shown that DHLA can activate the Nrf2/HO-1 signaling pathway, contributing to its anti-inflammatory and neuroprotective effects.
-
NAC: NAC has been demonstrated to increase the expression of Nrf2, thereby enhancing the endogenous antioxidant defense system.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrolipoate and Glutathione Antioxidant Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two critical endogenous antioxidant systems: the dihydrolipoate/lipoic acid (DHLA/LA) redox couple and the glutathione (B108866) (GSH/GSSG) system. Understanding the distinct and overlapping mechanisms of these pathways is paramount for developing novel therapeutic strategies targeting oxidative stress-related diseases.
At a Glance: Key Performance Indicators
The following table summarizes key quantitative parameters for this compound and glutathione, offering a direct comparison of their antioxidant capacities.
| Parameter | This compound (DHLA) | Glutathione (GSH) | Significance |
| Standard Redox Potential (E°') | -0.32 V | -0.24 V to -0.26 V | A lower redox potential indicates a stronger reducing agent. DHLA is thermodynamically a more potent reductant than GSH. |
| Reaction with Hydroxyl Radical (•OH) | Effective scavenger | Rate constant: ~3.48 x 10⁸ to 7.90 x 10⁸ M⁻¹s⁻¹ (pH dependent) | Both are potent scavengers of the highly reactive hydroxyl radical. |
| Reaction with Peroxyl Radicals (ROO•) | Efficient direct scavenger | Slower reaction compared to other antioxidants | DHLA is a direct chain-breaking antioxidant against lipid peroxidation. |
| Reaction with Superoxide (B77818) (O₂•⁻) | Does not react at significant rates | Does not react at significant rates | Both rely on enzymatic pathways (e.g., SOD) for superoxide detoxification. |
| Metal Chelation | Yes (Fe³⁺, Cu²⁺) | Limited | DHLA can chelate transition metals, preventing them from catalyzing the formation of the hydroxyl radical via the Fenton reaction. |
| Regeneration of Other Antioxidants | Vitamin C, Vitamin E, Coenzyme Q10, and Glutathione | Vitamin C and Vitamin E (indirectly) | DHLA plays a central role in recycling a wide network of antioxidants. |
| Solubility | Amphiphilic (soluble in both water and lipid phases) | Water-soluble | DHLA can exert its antioxidant effects in both cytosolic and membranous compartments. |
| Cellular Concentration | Low (µM range) | High (mM range) | GSH is the most abundant intracellular low-molecular-weight thiol. |
Delving Deeper: The Antioxidant Pathways
The this compound/Lipoic Acid Pathway
Alpha-lipoic acid (LA) is readily reduced to its more potent dithiol form, dihydrolipoic acid (DHLA), by mitochondrial dihydrolipoyl dehydrogenase and cytoplasmic glutathione reductase. The DHLA/LA system is often referred to as a "universal antioxidant" due to its amphiphilic nature and its central role in the antioxidant network.
Key Functions:
-
Direct Radical Scavenging: DHLA is a potent scavenger of hydroxyl and peroxyl radicals.
-
Regeneration of Other Antioxidants: A key function of DHLA is its ability to regenerate other crucial antioxidants, including glutathione, vitamin C, and vitamin E, thereby restoring their antioxidant capacity.
-
Metal Chelation: DHLA can chelate redox-active transition metals like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.
-
Modulation of Signaling Pathways: Lipoic acid can activate the Nrf2/ARE signaling pathway, leading to the increased expression of antioxidant enzymes, including those involved in glutathione synthesis.
cross-validation of different methods for Dihydrolipoate quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent methods for the quantification of dihydrolipoate (DHLA), the reduced form of lipoic acid. Understanding the nuances of each technique is critical for researchers in fields ranging from metabolic studies to antioxidant research and drug development. This document outlines the experimental protocols, performance characteristics, and underlying principles of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enzymatic assays, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison at a Glance
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the specific research question. Below is a summary of the key performance characteristics of each method.
| Parameter | HPLC-ECD | Enzymatic Assay (DLDH-based) | LC-MS/MS |
| Principle | Electrochemical detection of DHLA after chromatographic separation. | Spectrophotometric measurement of NADH produced from the enzymatic oxidation of DHLA by dihydrolipoamide (B1198117) dehydrogenase (DLDH). | Mass spectrometric detection and quantification of DHLA and its fragments after chromatographic separation. |
| Selectivity | High | Moderate to High (dependent on substrate specificity of the enzyme) | Very High |
| Sensitivity | High | Moderate | Very High |
| Limit of Detection (LOD) | ~3 ng/mL[1] | Not explicitly defined for substrate quantification; dependent on enzyme kinetics and spectrophotometer sensitivity. | ~0.1 ng/mL (for related analytes)[2] |
| Limit of Quantification (LOQ) | ~10 ng/mL[1] | Not explicitly defined for substrate quantification. | ~0.5 ng/mL (for related analytes)[2] |
| Linearity Range | 5 - 1000 ng/mL (for related analytes)[3][4] | Dependent on enzyme saturation kinetics. | 0.5 - 100 ng/mL (for related analytes)[2] |
| Precision (%RSD) | Intra-day: 1.620 - 5.681%[1] | Generally <5% for enzymatic assays[5] | Intra-day: <7% (for related analytes)[4] |
| Inter-day: 1.620 - 5.681%[1] | Inter-day: <7% (for related analytes)[4] | ||
| Sample Throughput | Moderate | High (plate-based assays) | High |
| Cost | Moderate | Low | High |
| Advantages | Good sensitivity and selectivity, relatively cost-effective. | High throughput, low cost, simple instrumentation. | Highest sensitivity and selectivity, structural confirmation. |
| Disadvantages | Susceptible to electrode fouling, requires specialized detector. | Indirect measurement, potential for interference from other enzyme substrates or inhibitors. | High initial instrument cost, requires significant expertise. |
Experimental Protocols
Detailed methodologies for each quantification technique are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample matrices.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers a robust and sensitive approach for the direct quantification of this compound.
Sample Preparation (Plasma)
-
To 250 µL of plasma, add an appropriate internal standard.
-
Perform a single-step liquid-liquid extraction by adding dichloromethane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M, pH 2.4)[1].
-
Flow Rate: 1.0 - 1.5 mL/min[1].
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Electrochemical Detection
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Potential: Apply a potential of +1.0 V[1].
-
Data Acquisition: Monitor the current generated by the oxidation of DHLA.
Enzymatic Assay using Dihydrolipoamide Dehydrogenase (DLDH)
This spectrophotometric assay provides an indirect measure of this compound concentration by quantifying the enzymatic reaction product.
Principle
Dihydrolipoamide dehydrogenase (DLDH) catalyzes the oxidation of this compound to lipoamide, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm[6].
Assay Protocol
-
Prepare a reaction mixture containing:
-
Pre-incubate the mixture for 15 minutes to minimize interference from "nothing dehydrogenase" activity in biological samples[6].
-
Initiate the reaction by adding a known amount of purified dihydrolipoamide dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)[6].
-
Quantify the initial this compound concentration by comparing the reaction rate to a standard curve prepared with known concentrations of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for this compound quantification, making it ideal for complex biological matrices and low-concentration samples. The following protocol is based on methods for the related compound, lipoic acid, and can be adapted for this compound[3][4].
Sample Preparation (Plasma)
-
To 200 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled DHLA).
-
Perform a liquid-liquid extraction with ethyl acetate[3].
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer and evaporate to dryness under nitrogen at 40°C[3].
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase: A gradient of 0.05 M formic acid in water and acetonitrile[3].
-
Flow Rate: 1.0 mL/min[3].
-
Injection Volume: 10-20 µL.
Tandem Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The deprotonated molecule of this compound [M-H]⁻.
-
Product Ions: Specific fragment ions of this compound.
-
Optimization: Optimize collision energy and other MS parameters to achieve the best signal-to-noise ratio for the selected transitions.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Thiol Wars: A Comparative Guide to the Cytoprotective Effects of Dihydrolipoate and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
In the cellular battlefield against oxidative stress, a class of molecules known as thiols stands as a primary line of defense. Their sulfhydryl groups are potent reducing agents, capable of neutralizing reactive oxygen species (ROS) and protecting cellular components from damage. Among these, dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid, is a powerful antioxidant. This guide provides an objective comparison of the cytoprotective effects of DHLA and other commonly used thiols—N-acetylcysteine (NAC), glutathione (B108866) (GSH), and dithiothreitol (B142953) (DTT)—supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of Thiol Cytoprotective Effects
The following table summarizes quantitative data from various studies, offering a comparative look at the efficacy of these thiols in mitigating cellular damage. It is important to note that experimental conditions such as cell type, the nature of the oxidative insult, and concentration of the thiol can significantly influence the observed effects.
| Thiol Compound | Assay | Cell Type | Oxidative Insult | Key Findings | Reference(s) |
| This compound (DHLA) | Radical Scavenging | N/A (Chemical Assay) | DPPH, ABTS radicals | DHLA showed significantly higher radical scavenging activity compared to its oxidized form, lipoic acid.[1] | [1] |
| Cell Viability | Erythrocytes | AAPH-induced hemolysis | DHLA was more effective than lipoic acid in protecting against hemolysis.[1] | [1] | |
| N-acetylcysteine (NAC) | Cell Viability (MTS) | HK-2 | t-Butylhydroquinone (TGHQ) | 1mM NAC almost completely suppressed TGHQ-induced cytotoxicity.[2] | [2] |
| ROS Production | HK-2 | t-Butylhydroquinone (TGHQ) | NAC abolished TGHQ-induced ROS production, independent of GSH synthesis.[2] | [2] | |
| Cell Viability | Murine Oligodendrocytes | H₂O₂ | NAC attenuated H₂O₂-induced cell death and decreased ROS levels.[3] | [3] | |
| Cell Viability (LDH) | Mouse Hepatocytes | Acetaminophen (B1664979) | NAC decreased plasma membrane damage.[4] | [4] | |
| Glutathione (GSH) | Cell Viability (MTS) | HK-2 | t-Butylhydroquinone (TGHQ) | 1mM GSH almost completely suppressed TGHQ-induced cytotoxicity.[2] | [2] |
| ROS Production | HK-2 | t-Butylhydroquinone (TGHQ) | GSH suppressed TGHQ-induced ROS production.[2] | [2] | |
| Cell Viability (MTT) | RAW 264.7 | H₂O₂ | Pre-treatment with GSH significantly increased cell viability in H₂O₂-treated cells.[5] | [5] | |
| Apoptosis | RAW 264.7 | H₂O₂ | GSH suppressed H₂O₂-induced apoptosis.[5] | [5] | |
| Dithiothreitol (DTT) | Cell Viability (MTS) | HK-2 | t-Butylhydroquinone (TGHQ) | 0.5mM DTT almost completely suppressed TGHQ-induced cytotoxicity.[2] | [2] |
| Cell Viability | L929 Fibroblasts | UVA Radiation | 50 and 100 µM DTT led to greater cell viability following UVA irradiation.[6] | [6] | |
| ROS Production | L929 Fibroblasts | UVA Radiation | DTT pre-treatment prevented the increase in intracellular ROS production.[6] | [6] | |
| Cell Viability (LDH) | Mouse Hepatocytes | Acetaminophen | DTT decreased plasma membrane damage and was protective even when added after the initial insult.[4] | [4] | |
| Cytotoxicity (IC50) | MCF7 | In combination with cobalamins | The IC50 of DTT alone was 0.93 ± 0.04 mM.[7] | [7] |
Note: Thiol-containing antioxidants have been shown to interfere with MTT assays by directly reducing the MTT tetrazolium salt to formazan (B1609692), which can lead to an overestimation of cell viability.[8][9] Alternative assays like MTS or LDH release are recommended when evaluating these compounds.
Signaling Pathways in Thiol-Mediated Cytoprotection
The cytoprotective effects of these thiols are not solely due to direct ROS scavenging. They also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.
This compound (DHLA): DHLA is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, DHLA promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). This leads to an enhanced cellular antioxidant defense.
DHLA-mediated activation of the Nrf2/HO-1 pathway.
N-acetylcysteine (NAC): The cytoprotective mechanisms of NAC are multifaceted. While it serves as a precursor for GSH synthesis, its protective effects can also be independent of this role.[2] NAC can directly scavenge ROS and modulate signaling pathways such as the ERK1/2 pathway.[2] Furthermore, NAC can induce the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme.[3]
Multiple cytoprotective mechanisms of NAC.
Glutathione (GSH): As the most abundant intracellular thiol, GSH is a cornerstone of cellular antioxidant defense.[10] It directly neutralizes ROS and is a critical cofactor for enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).[11] Similar to DHLA, exogenous GSH can also activate the Nrf2/HO-1 pathway to bolster cytoprotection.[5]
Dithiothreitol (DTT): DTT is a potent reducing agent widely used in laboratory settings to maintain the reduced state of proteins. Its cytoprotective effects are primarily attributed to its ability to scavenge ROS and reduce oxidized protein thiols.[4][6] However, it's worth noting that under certain conditions, particularly in the presence of transition metals, DTT can exhibit pro-oxidant activity by generating hydrogen peroxide.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the desired concentrations of thiol compounds and/or the oxidative stressor for the specified duration. Include untreated and vehicle-treated controls.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Workflow for the MTS cell viability assay.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described for the cell viability assay.
-
DCFH-DA Loading: Remove the treatment media and wash the cells with pre-warmed, serum-free medium or PBS. Add 100 µL of 10-25 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[13][14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration and express ROS levels as a percentage of the control.
Workflow for the DCFH-DA intracellular ROS assay.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a fluorogenic or colorimetric substrate.
Protocol (Fluorometric):
-
Cell Lysis: After treatment, harvest cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample. Add reaction buffer containing DTT.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation of ~380 nm and an emission of ~440-460 nm.[15]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Workflow for the caspase-3 activity assay.
Conclusion
This compound, N-acetylcysteine, glutathione, and dithiothreitol are all effective thiol-based antioxidants with significant cytoprotective properties. While they share the common ability to neutralize reactive oxygen species, their efficacy can vary depending on the specific cellular context and the nature of the oxidative challenge. Furthermore, their mechanisms of action are not limited to direct scavenging but also involve the modulation of key cytoprotective signaling pathways.
-
This compound stands out for its ability to act as a potent antioxidant in both aqueous and lipid phases and its robust activation of the Nrf2 pathway.[16] However, it can also exhibit pro-oxidant properties in the presence of transition metals.[17]
-
N-acetylcysteine is a versatile cytoprotective agent, acting as a GSH precursor, a direct ROS scavenger, and a modulator of signaling pathways like ERK1/2 and HO-1.[2][3]
-
Glutathione is the primary endogenous thiol antioxidant, and its exogenous application can effectively supplement cellular defenses and activate the Nrf2/HO-1 pathway.[5][10]
-
Dithiothreitol is a powerful reducing agent, particularly effective in protecting protein thiols from oxidation.[4] Its utility in vivo may be limited by potential toxicity and pro-oxidant effects under certain conditions.[12]
The choice of the most appropriate thiol for a particular research or therapeutic application will depend on a careful consideration of these factors. This guide provides a foundational framework for comparing these critical cytoprotective agents, enabling more informed decisions in the design of experiments and the development of novel therapeutic strategies against oxidative stress-related diseases.
References
- 1. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the protective effects of N-acetylcysteine, 2-mercaptopropionylglycine and dithiothreitol against acetaminophen toxicity in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiothreitol reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Glutathione in Protecting against the Severe Inflammatory Response Triggered by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Glutathione in Selected Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B12b enhances the cytotoxicity of dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative metabolomics to assess the cellular impact of Dihydrolipoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular impact of Dihydrolipoate (DHLA), a potent antioxidant, with its oxidized form, Lipoic Acid (LA). The information presented is supported by experimental data from publicly available research, offering insights for researchers, scientists, and professionals in drug development.
Executive Summary
This compound (DHLA) and Lipoic Acid (LA) are two forms of a powerful antioxidant system found in the body. While both play crucial roles in cellular protection, DHLA, the reduced form, often exhibits superior antioxidant capabilities. This guide delves into a comparative analysis of their effects on cellular thiol levels, methemoglobin formation, and radical scavenging activity. Furthermore, it outlines a comprehensive untargeted metabolomics workflow to assess the global cellular impact of DHLA, providing a framework for in-depth investigation of its mechanism of action.
Comparative Analysis: this compound vs. Lipoic Acid
The following tables summarize quantitative data comparing the antioxidant and cellular effects of this compound and Lipoic Acid.
| Parameter Assessed | This compound (DHLA) | Lipoic Acid (LA) | Key Findings |
| Cellular Thiol Maintenance | More effective at maintaining cellular thiol levels, especially at higher concentrations. | Associated with a greater loss of cellular thiols compared to DHLA at the same concentration.[1] | DHLA demonstrates superior protection of the cellular thiol pool, crucial for maintaining redox homeostasis. |
| Methemoglobin Formation | Less potent in generating methemoglobin in both diabetic and non-diabetic cells.[1] | Shows greater methemoglobin formation, particularly in diabetic cells.[1] | DHLA exhibits a better safety profile concerning hemoglobin oxidation. |
| Radical Scavenging Activity | Higher scavenging ability against peroxynitrite, galvinoxyl radical, ABTS cation radical, and DPPH radical.[2] | Lower scavenging ability for a range of free radicals compared to DHLA.[2] | The thiol groups in DHLA contribute to its enhanced radical scavenging capacity.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Untargeted Metabolomics to Assess Cellular Impact
This protocol outlines a general workflow for investigating the global metabolic changes induced by this compound treatment in a cellular model.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, SH-SY5Y) to 80-90% confluency in appropriate growth medium.
-
Treat the cells with a predetermined concentration of this compound (and/or Lipoic Acid as a comparator) for a specific duration. Include a vehicle-treated control group.
-
Perform a cell count to ensure an equal number of cells for metabolite extraction.
b. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727) to each plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites and dry it using a vacuum concentrator.
c. LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Inject the samples into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate metabolites using a suitable chromatography column (e.g., C18 for nonpolar metabolites, HILIC for polar metabolites).
-
Acquire mass spectrometry data in both positive and negative ionization modes.
d. Data Analysis:
-
Process the raw LC-MS data using appropriate software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by this compound treatment.
-
Utilize pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify the metabolic pathways impacted by the treatment.
Quantification of Cellular Thiols
This protocol describes a method to measure the total thiol content in cells.
-
Prepare cell lysates from control and treated cells.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to the cell lysates. DTNB reacts with thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).
-
Measure the absorbance of the TNB product at 412 nm using a spectrophotometer.
-
Calculate the thiol concentration using a standard curve prepared with a known concentration of a thiol-containing compound (e.g., glutathione).
Methemoglobin Formation Assay
This protocol outlines a method to quantify the formation of methemoglobin in red blood cells.
-
Incubate red blood cells with this compound or Lipoic Acid at various concentrations.
-
Lyse the red blood cells to release hemoglobin.
-
Measure the absorbance of the lysate at 630 nm, the characteristic absorbance peak of methemoglobin.
-
Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.
Radical Scavenging Activity Assays (DPPH and ABTS)
These assays are used to evaluate the free radical scavenging capacity of this compound and Lipoic Acid.
a. DPPH Assay:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.
-
Add different concentrations of this compound or Lipoic Acid to the DPPH solution.
-
Measure the decrease in absorbance at 517 nm as the DPPH radical is scavenged by the antioxidant.
-
Calculate the percentage of radical scavenging activity.
b. ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Add different concentrations of this compound or Lipoic Acid to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Redox cycling and antioxidant mechanism of this compound.
Caption: A typical untargeted metabolomics workflow.
References
Assessing the Specificity of Dihydrolipoate's Interaction with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydrolipoate, the reduced form of lipoic acid, is a critical cofactor for several mitochondrial multienzyme complexes, primarily through its interaction with dihydrolipoamide (B1198117) dehydrogenase (E3). Understanding the specificity of this interaction is paramount for elucidating its biological roles and for the development of therapeutic agents that target these pathways. This guide provides a comparative analysis of this compound's binding to its primary target and potential off-targets, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinities
The specificity of a ligand for its target protein is quantitatively expressed by its binding affinity. A lower dissociation constant (Kd) or Michaelis constant (Km) indicates a higher binding affinity. The following table summarizes the available data for this compound and its analogs with their primary on-target protein, dihydrolipoamide dehydrogenase (E3), and a recently identified class of off-target proteins, Histone Deacetylases (HDACs).
| Compound | Target Protein | Method | Affinity Metric | Value | Reference |
| Dihydrolipoamide | Dihydrolipoamide Dehydrogenase (E3) from Acidianus ambivalens | Enzyme Kinetics | Km | 0.70 mM | [1] |
| (R)-Dihydrolipoic Acid | Histone Deacetylase 6 (HDAC6) | Isothermal Titration Calorimetry (ITC) | Kd | 350 nM | |
| (R/S)-Lipoic Acid | Histone Deacetylase 1 (HDAC1) | Enzyme Activity Assay | EC50 | 44 µM | [2] |
| (R/S)-Lipoic Acid | Histone Deacetylase 2 (HDAC2) | Enzyme Activity Assay | EC50 | >500 µM | [3][4][5][6] |
| (R/S)-Lipoic Acid | Histone Deacetylase 3 (HDAC3) | Enzyme Activity Assay | EC50 | 33 µM | [2] |
| (R/S)-Lipoic Acid | Histone Deacetylase 6 (HDAC6) | Enzyme Activity Assay | EC50 | 1-21.3 µM | [3][4][5][6] |
| (R/S)-Lipoic Acid | Histone Deacetylase 8 (HDAC8) | Enzyme Activity Assay | EC50 | 20 µM | [2] |
| (R/S)-Lipoamide | Histone Deacetylase 1 (HDAC1) | Chemoproteomics | Kd (apparent) | 33 µM | [2] |
| (R/S)-Lipoamide | Histone Deacetylase 2 (HDAC2) | Chemoproteomics | Kd (apparent) | 14 µM | [2] |
| (R/S)-Lipoamide | Histone Deacetylase 3 (HDAC3) | Chemoproteomics | Kd (apparent) | 13 µM | [2] |
| (R/S)-Lipoamide | Histone Deacetylase 6 (HDAC6) | Chemoproteomics | Kd (apparent) | 21 µM | [2] |
| (R/S)-Lipoamide | Histone Deacetylase 10 (HDAC10) | Chemoproteomics | Kd (apparent) | 5 µM | [2] |
Note: Km (Michaelis constant) is a measure of the substrate concentration at which an enzyme reaction reaches half of its maximum velocity and can be an indicator of binding affinity. EC50 represents the concentration of a compound that gives a half-maximal response. Kd (dissociation constant) is a direct measure of binding affinity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. The dihydrolipoamide dehydrogenase from the crenarchaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomic target deconvolution reveals Histone Deacetylases as targets of (R)-lipoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antioxidant and HDAC-Inhibitor α-Lipoic Acid Is Synergistic with Exemestane in Estrogen Receptor-Positive Breast Cancer Cells [mdpi.com]
- 5. The Antioxidant and HDAC-Inhibitor α-Lipoic Acid Is Synergistic with Exemestane in Estrogen Receptor-Positive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dihydrolipoate vs. Ebselen: A Head-to-Head Comparison of Antioxidant Efficacy
For Immediate Publication
Shanghai, China – December 19, 2025 – In the continuous search for potent therapeutic agents to combat oxidative stress-related pathologies, two compounds, Dihydrolipoate (DHLA) and Ebselen, have garnered significant attention. This guide provides a comprehensive head-to-head comparison of their antioxidant properties, supported by experimental data, detailed methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, the reduced form of alpha-lipoic acid, is a powerful and versatile antioxidant with direct radical scavenging capabilities and the ability to regenerate other endogenous antioxidants. Ebselen is a synthetic organoselenium compound renowned for its glutathione (B108866) peroxidase (GPx)-like activity, primarily targeting lipid hydroperoxides. While both exhibit potent antioxidant effects, their mechanisms of action and primary targets differ significantly, suggesting distinct therapeutic applications.
Quantitative Comparison of Antioxidant Activity
The following tables summarize key quantitative data on the antioxidant performance of this compound and Ebselen from various in vitro assays. It is important to note that direct comparative studies are limited, and data are compiled from multiple sources.
| Assay | This compound (DHLA) | Ebselen | Reference Compound |
| DPPH Radical Scavenging | Efficiently scavenges DPPH radicals. | Shows DPPH radical scavenging activity. | Ascorbic Acid / Trolox |
| ABTS Radical Scavenging | Higher scavenging activity than lipoic acid. | Exhibits ABTS radical scavenging activity. | Trolox |
| Peroxyl Radical Scavenging | Efficient direct scavenger of peroxyl radicals in both aqueous and lipid phases.[1] | Considered a potent inhibitor of lipid peroxidation, primarily through its GPx-like activity rather than direct radical scavenging.[2] | Trolox / BHT |
| Assay | This compound (DHLA) - IC₅₀ | Ebselen - IC₅₀ | Notes |
| Inhibition of Lipid Peroxidation (15-Lipoxygenase) | 5 µM (non-HDL fraction)[3] | Not directly reported, but analogues show strong inhibition. | DHLA shows potent, irreversible inhibition of 15-lipoxygenase.[3] |
| Inhibition of Lipid Peroxidation (TBARS) | Pro-oxidant in the presence of iron.[4] | 1.85 µM (Quinolinic acid-induced)[5] | DHLA can exhibit pro-oxidant effects under certain conditions by reducing Fe³⁺ to Fe²⁺.[4] |
Mechanisms of Antioxidant Action
This compound (DHLA)
This compound functions as a potent antioxidant through several mechanisms:
-
Direct Radical Scavenging: DHLA can directly neutralize a wide range of reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals, in both aqueous and lipid environments.[1][6]
-
Regeneration of Other Antioxidants: A key feature of DHLA is its ability to regenerate other primary antioxidants, such as Vitamin C, Vitamin E, and glutathione, from their radical or oxidized states.[7] This recycling capacity significantly enhances the overall antioxidant defense of the cell.
-
Metal Chelation: DHLA can chelate redox-active metals like iron, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[7] However, it can also reduce Fe³⁺ to Fe²⁺, which can have pro-oxidant effects in certain contexts.[4]
Ebselen
Ebselen's primary antioxidant mechanism is its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx).[8][9][10][11]
-
GPx-like Catalytic Cycle: Ebselen catalyzes the reduction of harmful hydroperoxides (ROOH), including hydrogen peroxide and lipid hydroperoxides, to their corresponding alcohols (ROH) and water. This reaction utilizes thiols, predominantly glutathione (GSH), as the reducing cofactor. The selenium atom in Ebselen undergoes a redox cycle, being oxidized by the hydroperoxide and subsequently reduced back by thiols.
-
Modulation of Signaling Pathways: Ebselen is a known activator of the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.[12] By interacting with cysteine residues on Keap1, Ebselen promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.
Signaling Pathway and Mechanistic Diagrams
Caption: Catalytic cycle of Ebselen's glutathione peroxidase-like activity.
Caption: Multifaceted antioxidant mechanisms of this compound (DHLA).
Caption: The Nrf2-Keap1 signaling pathway and points of modulation by Ebselen and DHLA.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. When reduced by an antioxidant, its color fades to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or Ebselen) and a reference standard (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or standard to triplicate wells.
-
Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
-
Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, microsomes, or liposomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate or a free radical initiator like AAPH).
-
Incubate the sample with various concentrations of the test compound (this compound or Ebselen).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and add TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.
-
Cool the samples and measure the absorbance at 532 nm.
-
A standard curve using a known concentration of MDA is used to quantify the amount of TBARS in the samples.
-
Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound and determine the IC₅₀ value.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular context.
-
Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants can reduce the rate of DCF formation by scavenging ROS.
-
Protocol:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.
-
Wash the cells with a buffer (e.g., PBS) and then incubate them with a solution of DCFH-DA.
-
After the incubation period, wash the cells to remove excess probe.
-
Treat the cells with various concentrations of the test compound (this compound or Ebselen) or a standard antioxidant (e.g., Quercetin).
-
Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.
-
Take readings at regular intervals over a period of time (e.g., 1 hour).
-
Calculate the area under the curve for both the control and the samples treated with the antioxidant.
-
Determine the percentage of inhibition of ROS production and calculate the CAA value.
-
Caption: General experimental workflow for the DPPH radical scavenging assay.
Conclusion
Both this compound and Ebselen are potent antioxidant agents with significant therapeutic potential. This compound acts as a broad-spectrum antioxidant, directly scavenging a variety of free radicals and, perhaps more importantly, regenerating the body's primary antioxidant defenses. Its main drawback is its potential to act as a pro-oxidant in the presence of transition metals.
Ebselen, on the other hand, is a more targeted antioxidant, primarily functioning as a mimic of glutathione peroxidase to detoxify hydroperoxides. Its ability to also activate the Nrf2 pathway provides a secondary, indirect antioxidant effect by upregulating the cell's own defense mechanisms.
The choice between these two agents for therapeutic development would depend on the specific pathological context. This compound may be more suited for conditions characterized by a general increase in diverse reactive oxygen species and a depletion of endogenous antioxidants. Ebselen would be particularly advantageous in pathologies where lipid peroxidation and hydroperoxide-mediated damage are predominant features. Further direct comparative studies are warranted to fully elucidate their relative potencies in various models of oxidative stress.
References
- 1. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effect of Ebselen (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrolipoic acid inhibits 15-lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen blocks the quinolinic acid-induced production of thiobarbituric acid reactive species but does not prevent the behavioral alterations produced by intra-striatal quinolinic acid administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dihydrolipoic acid maintains ubiquinone in the antioxidant active form by two-electron reduction of ubiquinone and one-electron reduction of ubisemiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways | Semantic Scholar [semanticscholar.org]
- 10. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - ProQuest [proquest.com]
- 11. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 12. TBARS - Wikipedia [en.wikipedia.org]
validating the pro-oxidant activity of Dihydrolipoate with different metal ions.
For researchers, scientists, and drug development professionals, understanding the nuanced roles of antioxidants is paramount. While dihydrolipoate (DHLA), the reduced form of alpha-lipoic acid, is often lauded for its antioxidant properties, its interaction with transition metal ions can unveil a darker, pro-oxidant side. This guide provides a comparative analysis of DHLA's pro-oxidant activity in the presence of various metal ions, supported by experimental data and detailed protocols.
This compound's pro-oxidant activity is primarily driven by its ability to reduce transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), to their more reactive lower oxidation states (Fe²⁺ and Cu⁺). These reduced metal ions can then participate in Fenton-like reactions, catalyzing the formation of highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism. This guide will delve into the comparative pro-oxidant activity of DHLA with different metal ions, offering insights into the underlying mechanisms and providing the necessary tools for researchers to investigate these interactions.
Comparative Pro-oxidant Activity: A Data-Driven Overview
The pro-oxidant activity of this compound is most pronounced with redox-active transition metals like iron and copper. In contrast, divalent cations such as zinc (Zn²⁺) and magnesium (Mg²⁺) do not directly participate in Fenton-like chemistry and their roles in modulating DHLA's activity are less clear, often being associated with antioxidant defense systems.
| Metal Ion | Pro-oxidant Activity with DHLA | Key Findings |
| Iron (Fe³⁺) | High | DHLA efficiently reduces Fe³⁺ to Fe²⁺, which then readily participates in the Fenton reaction to generate hydroxyl radicals. This can lead to increased lipid peroxidation and other oxidative damage.[1][2] |
| Copper (Cu²⁺) | High | Similar to iron, DHLA reduces Cu²⁺ to Cu⁺, a potent catalyst for hydroxyl radical formation. The pro-oxidant effect is dependent on the ratio of DHLA to Cu²⁺; at high ratios, DHLA can also act as an antioxidant by chelating the copper ion.[3] |
| Zinc (Zn²⁺) | Low / Indirect | Zinc is a redox-inert metal and does not directly participate in Fenton-like reactions. However, zinc is a crucial cofactor for antioxidant enzymes like superoxide (B77818) dismutase. Some studies suggest that zinc can inhibit the thiol oxidoreductase activity of enzymes that regenerate DHLA, potentially modulating its availability and downstream effects.[4] |
| Magnesium (Mg²⁺) | Not observed as a direct pro-oxidant activator | Magnesium is not known to directly promote pro-oxidant activity with DHLA. It is generally considered to have a protective role against oxidative stress.[5] |
Visualizing the Pro-oxidant Pathway
The pro-oxidant activity of DHLA in the presence of transition metals can be visualized as a two-step process: the reduction of the metal ion by DHLA, followed by the Fenton-like reaction.
Experimental Protocols
To aid researchers in validating the pro-oxidant activity of this compound, this section provides detailed methodologies for key experiments.
Ascorbate (B8700270) Oxidation Assay
This assay measures the rate of ascorbate oxidation, which is accelerated by the presence of redox-active metal ions generated by DHLA.
Materials:
-
Spectrophotometer capable of reading absorbance at 265 nm
-
Ascorbic acid solution (100 µM in phosphate (B84403) buffer)
-
This compound (DHLA) solution of varying concentrations
-
Metal ion solutions (e.g., FeCl₃, CuSO₄) in appropriate buffer
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing 100 µM ascorbic acid in phosphate buffer.
-
Add the desired concentration of DHLA to the reaction mixture.
-
Initiate the reaction by adding the metal ion solution.
-
Immediately monitor the decrease in absorbance at 265 nm over time. The rate of decrease corresponds to the rate of ascorbate oxidation.[6][7][8]
-
A control reaction without DHLA should be run to determine the basal rate of metal-catalyzed ascorbate oxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which forms a colored adduct with thiobarbituronic acid (TBA).
Materials:
-
Biological sample (e.g., liposomes, LDL, tissue homogenate)
-
DHLA and metal ion solutions
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Incubate the biological sample with DHLA and the metal ion under investigation.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.[9][10][11]
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically 532 nm for absorbance).
-
Quantify the amount of MDA by comparing the results to a standard curve prepared with a known concentration of MDA.[12]
Electron Spin Resonance (ESR) for Hydroxyl Radical Detection
ESR spectroscopy with a spin trapping agent is a definitive method for the detection of short-lived free radicals like the hydroxyl radical.
Materials:
-
ESR spectrometer
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
DHLA and metal ion solutions
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Prepare a reaction mixture containing DHLA, the metal ion, H₂O₂, and the spin trapping agent (DMPO) in a suitable buffer.
-
Transfer the reaction mixture to a quartz flat cell or capillary tube.
-
Immediately place the sample in the ESR spectrometer and record the spectrum.[13][14][15]
-
The formation of the DMPO-OH adduct, which has a characteristic four-line ESR spectrum, confirms the generation of hydroxyl radicals.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the pro-oxidant activity of DHLA with a specific metal ion.
References
- 1. morelife.org [morelife.org]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of heart dihydrolipoamide dehydrogenase by copper Fenton systems. Effect of thiol compounds and metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc is a potent inhibitor of thiol oxidoreductase activity and stimulates reactive oxygen species production by lipoamide dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and association of pro-oxidants with magnesium in patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Sensitive Assay for Ascorbate Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Optimizing electron spin resonance detection of hydroxyl radical in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. pubs.acs.org [pubs.acs.org]
The Bioavailability Challenge: A Comparative Guide to Dihydrolipoate Formulations
For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic compounds is a paramount challenge. Dihydrolipoate (DHLA), the reduced and highly potent antioxidant form of alpha-lipoic acid (ALA), presents a significant formulation challenge due to its inherent instability. This guide provides a comparative analysis of different formulation strategies aimed at enhancing the bioavailability of DHLA, supported by experimental data and detailed methodologies.
This publication delves into a comparative analysis of various formulations of this compound (DHLA), the reduced form of alpha-lipoic acid (ALA). The focus is on how different formulation strategies impact key pharmacokinetic parameters, thereby influencing the therapeutic efficacy of this potent antioxidant. While direct comparative human trials on distinct DHLA formulations are limited, this guide synthesizes available data on ALA formulations, which serve as a crucial surrogate due to ALA's rapid in-vivo conversion to DHLA.
Enhancing Bioavailability: A Look at Formulation Strategies
The primary goal of advanced DHLA and ALA formulations is to overcome the challenges of poor solubility and stability, ultimately increasing the amount of the active compound that reaches systemic circulation. Key parameters to assess this are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).
A study comparing different ALA formulations in healthy volunteers highlighted significant differences in their pharmacokinetic profiles. Formulations designed for rapid absorption demonstrated a higher Cmax and a shorter Tmax compared to controlled-release formulations. While the total drug exposure (AUC) was similar across the tested formulations, the rapid-release formulations allow the compound to reach its target at higher concentrations in a shorter amount of time.[1]
Another study comparing a tablet and a soft gel capsule formulation of ALA, both designed to increase solubility by reticulation in an amphiphilic matrix, found no significant difference in their pharmacokinetic profiles.[2] The Cmax for the tablet (Treatment A) was 6.66 ± 1.17 μg/ml and for the soft gel capsule (Treatment B) was 7.00 ± 1.32 μg/ml. The Tmax was 45.0 ± 4.4 minutes for the tablet and 51.8 ± 4.3 minutes for the soft gel capsule. The AUCt was 5.23 ± 7.44 mg/mlh for the tablet and 5.77 ± 0.81 μg/mlh for the soft gel capsule.[2]
The Significance of Stereochemistry: R-ALA vs. Racemic ALA
Alpha-lipoic acid exists as two enantiomers: R-ALA and S-ALA. The naturally occurring and more biologically active form is R-ALA. Studies have shown that the R-enantiomer of ALA has a higher bioavailability than the S-enantiomer. Following administration of a racemic mixture, the plasma concentrations of R-ALA are significantly higher than those of S-ALA.[3] This suggests that formulations containing pure R-ALA may offer a therapeutic advantage over racemic mixtures by providing a higher concentration of the more active enantiomer.
Advanced Delivery Systems: The Future of DHLA Formulation
To address the stability and solubility issues of DHLA and other lipophilic drugs, advanced delivery systems such as liposomes and nanoparticles are being explored. These technologies encapsulate the active compound, protecting it from degradation and enhancing its absorption.
Nanoparticle-Based Formulations: Similar to liposomes, nanoparticles can be engineered to carry drugs, improve their stability, and facilitate their transport across biological membranes.[][9][10][11] These systems can be designed for targeted delivery and controlled release, which can be particularly beneficial for DHLA to ensure it reaches its site of action at a therapeutic concentration.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of different alpha-lipoic acid formulations from a comparative study. This data provides insight into how formulation design can influence bioavailability.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) | Reference |
| Test Formulation (600 mg ALA) | 1338.6 ± 751.8 | 1.24 ± 1.23 | 3510.9 ± 1088.6 | [12] |
| Reference Formulation (600 mg ALA) | 1215.8 ± 560.5 | 2.05 ± 1.21 | 3563.5 ± 1374.1 | [12] |
| Tablet (Treatment A, 600 mg ALA) | 6660 ± 1170 | 0.75 ± 0.07 | 5230 ± 7440 | [2] |
| Soft Gel Capsule (Treatment B, 600 mg ALA) | 7000 ± 1320 | 0.86 ± 0.07 | 5770 ± 810 | [2] |
Experimental Protocols
Bioavailability Study of ALA Formulations
A common experimental design to assess the bioavailability of different formulations is a randomized, crossover study in healthy volunteers.
Study Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study with a washout period of seven days.[12]
Subjects: Healthy adult volunteers.
Procedure:
-
Subjects are randomly assigned to receive either the test formulation or the reference formulation.
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose).[2]
-
After a washout period (typically one week), subjects receive the other formulation.
-
Blood samples are collected again at the same time points.
Sample Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the analyte (e.g., alpha-lipoic acid) in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[12]
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t1/2: Terminal elimination half-life.
Signaling Pathways and Experimental Workflows
DHLA exerts its potent antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for the rational design of DHLA-based therapeutics.
DHLA's Role in the Nrf2/HO-1 Antioxidant Response Pathway
DHLA is known to activate the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant defenses.
Caption: DHLA activates the Nrf2/HO-1 pathway via ERK signaling.
Experimental Workflow for Assessing Bioavailability
The process of conducting a bioavailability study for a new DHLA formulation follows a structured workflow.
Caption: Workflow of a comparative bioavailability study.
References
- 1. Pharmacokinetics of different formulations of tioctic (alpha-lipoic) acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. longdom.org [longdom.org]
- 7. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases [frontiersin.org]
- 10. Nanoparticle-Based Drug Delivery for Vascular Applications [mdpi.com]
- 11. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative crossover, randomized, open-label bioequivalence study on the bioequivalence of two formulations of thioctic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the efficacy of Dihydrolipoate in a preclinical disease model
A Comparative Guide for Researchers and Drug Development Professionals
Dihydrolipoate (DHLA), the reduced form of lipoic acid, has demonstrated significant therapeutic potential in a range of preclinical disease models, primarily owing to its potent antioxidant and anti-inflammatory properties. This guide provides an objective comparison of DHLA's efficacy with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Efficacy in Preclinical Neurodegenerative Disease Models
Oxidative stress is a key pathological feature of neurodegenerative diseases. DHLA's ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems has been evaluated in various models.
Ischemic Stroke
In a preclinical model of focal cerebral ischemia in rodents, specifically the middle cerebral artery occlusion (MCAO) model, this compound has been shown to confer neuroprotection by reducing infarct volume.[1]
Table 1: Efficacy of this compound in a Rodent Model of Focal Cerebral Ischemia
| Treatment | Dosage | Administration Route | Infarct Volume Reduction (%) | Preclinical Model | Reference |
| This compound | 50 mg/kg | Not Specified | Significant reduction | Mouse (permanent MCAO) | [1] |
| This compound | 100 mg/kg | Not Specified | Significant reduction | Mouse (permanent MCAO) | [1] |
| This compound | 50 mg/kg | Not Specified | Significant reduction | Rat (permanent MCAO) | [1] |
| This compound | 100 mg/kg | Not Specified | Significant reduction | Rat (permanent MCAO) | [1] |
Comparison with Other Antioxidants in Ischemic Stroke
While direct head-to-head studies are limited, data from separate preclinical studies using the MCAO model allow for an indirect comparison with other antioxidants like Edaravone and N-acetylcysteine (NAC).
Table 2: Comparison of Antioxidant Efficacy in Rodent MCAO Models
| Antioxidant | Dosage | Infarct Volume Reduction (%) | Preclinical Model | Reference |
| Edaravone | Various | Significant reduction | Rodent MCAO | [2] |
| N-acetylcysteine (NAC) | Various | Significant reduction | Rodent hemorrhagic stroke | [3] |
Efficacy in Preclinical Cardiovascular Disease Models
DHLA has also been investigated for its cardioprotective effects in models of ischemia-reperfusion injury, a common cause of damage following myocardial infarction.
Myocardial Ischemia-Reperfusion Injury
In isolated perfused rat heart models, DHLA has been shown to improve cardiac function and mitochondrial health following ischemia-reperfusion.[4][5]
Table 3: Efficacy of this compound in a Rat Model of Myocardial Ischemia-Reperfusion Injury
| Treatment | Concentration | Key Findings | Preclinical Model | Reference |
| Sodium zinc dihydrolipoylhistidinate | 1 ng/mL (high-dose) | Improved cardiac function, reduced mitochondrial damage | Isolated perfused rat heart | [4] |
| This compound | 0.3 µM | Improved recovery of hemodynamic parameters, decreased mitochondrial superoxide (B77818) formation | Isolated perfused rat heart | [5] |
| Lipoic Acid (oxidized form) | 0.5 µM | Improved recovery of hemodynamic parameters | Isolated perfused rat heart | [5] |
Comparison with Other Cardioprotective Agents
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Keap1-Nrf2 Pathway
DHLA can activate the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, DHLA promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
DHLA activates the Nrf2 pathway, enhancing cellular antioxidant defenses.
NF-κB Signaling Pathway
DHLA has also been shown to inhibit the pro-inflammatory NF-κB signaling pathway. By preventing the activation of NF-κB, DHLA can reduce the production of inflammatory cytokines, thereby mitigating inflammation-mediated tissue damage.
DHLA inhibits the NF-κB pathway, reducing inflammation.
Experimental Protocols
In Vivo Administration of this compound in Rodent Models
Objective: To assess the in vivo efficacy of this compound in a relevant disease model.
Materials:
-
This compound (DHLA)
-
Vehicle (e.g., saline, corn oil)
-
Rodent model of disease (e.g., MCAO model for stroke, ischemia-reperfusion model for cardiac injury)
-
Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure:
-
Preparation of Dosing Solution: Dissolve DHLA in the appropriate vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Dosing: Acclimatize animals to the experimental conditions. Administer the DHLA solution or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). The dosage and frequency of administration will depend on the specific study design.[6]
-
Induction of Disease Model: Following the appropriate pre-treatment period, induce the disease pathology according to the established protocol for the chosen model.
-
Endpoint Analysis: At the designated time points, collect tissues and/or perform behavioral assessments to evaluate the therapeutic effects of DHLA.
A typical experimental workflow for evaluating DHLA in a preclinical model.
Biochemical Assays for Oxidative Stress
Objective: To quantify the level of oxidative stress in tissue samples.
Commonly Measured Markers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[3]
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.[3]
-
Glutathione (GSH) and Glutathione Disulfide (GSSG): To determine the cellular redox state.
-
Superoxide Dismutase (SOD) and Catalase Activity: To measure the activity of key antioxidant enzymes.
General Procedure (using a commercial ELISA kit):
-
Sample Preparation: Homogenize tissue samples and prepare lysates according to the kit manufacturer's instructions.
-
Assay Performance: Add samples and standards to the wells of the microplate and follow the specific protocol for the chosen marker. This typically involves incubation steps with antibodies and detection reagents.
-
Data Acquisition: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the concentration of the oxidative stress marker in the samples based on the standard curve.
Behavioral Tests in Rodent Models of Neurodegenerative Disease
Objective: To assess the functional outcomes of DHLA treatment on motor and cognitive deficits.
Commonly Used Tests:
-
Rotarod Test: To evaluate motor coordination and balance.[7][8]
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.[8]
-
Morris Water Maze: To evaluate spatial learning and memory.[7]
-
Cylinder Test: To assess forelimb asymmetry and sensorimotor deficits, particularly in stroke models.[8]
General Procedure (Rotarod Test):
-
Acclimation and Training: Acclimate the animals to the testing room and train them on the rotarod apparatus at a constant or accelerating speed for a set duration over several days.
-
Testing: On the test day, place the animal on the rotating rod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the DHLA-treated and control groups to determine the effect on motor coordination.
Conclusion
The preclinical data strongly support the efficacy of this compound as a potent antioxidant and anti-inflammatory agent in models of neurodegenerative and cardiovascular diseases. Its ability to modulate key signaling pathways like Keap1-Nrf2 and NF-κB underscores its multifaceted mechanism of action. While further head-to-head comparative studies with other antioxidants are warranted to establish its relative potency, the existing evidence positions DHLA as a promising candidate for further drug development. The experimental protocols and assays outlined in this guide provide a framework for researchers to further validate and explore the therapeutic potential of this compelling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of alpha-lipoic acid and its enantiomers demonstrated in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
- 4. New lipoic acid derivative drug sodium zinc dihydrolipoylhistidinate prevents cardiac dysfunction in an isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alpha-lipoic acid and dihydrolipoic acid on ischemia/reperfusion injury of the heart and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dihydrolipoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting our ecosystem. Dihydrolipoate, also known as dihydrolipoic acid (DHLA), is the reduced form of lipoic acid and contains reactive thiol groups.[1] Due to the hazardous nature of this compound and the characteristic reactivity of thiol compounds, strict adherence to proper disposal protocols is essential.[2][3] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, mitigating risks and ensuring compliance with safety standards.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work within a certified chemical fume hood to prevent the inhalation of any vapors.[2][4] Mandatory Personal Protective Equipment (PPE) includes nitrile gloves, safety goggles, and a laboratory coat.[2][5]
Hazard Profile of this compound
The following table summarizes the key hazard information for this compound, which underscores the importance of careful handling and disposal.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][6] | Avoid ingestion. Dispose of as hazardous waste. |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[3][6] | Wear chemical-resistant gloves and protective clothing. Prevent all skin contact. |
| Serious Eye Damage | Causes serious eye damage.[3][6] | Wear safety goggles or a face shield. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | Prevent release to the environment. Do not allow to enter drains or waterways.[3][5] |
Step-by-Step Disposal Protocol
The primary method for neutralizing this compound waste is through oxidation, which converts the reactive thiol groups into less hazardous sulfonic acids.[2][7] A common and effective oxidizing agent for this purpose is a household bleach (sodium hypochlorite) solution.
Experimental Protocol: Neutralization of this compound Waste
Objective: To safely neutralize liquid this compound waste and decontaminate associated labware.
Materials:
-
Liquid this compound waste
-
Household bleach (sodium hypochlorite (B82951) solution, ~5%)
-
Water
-
Designated hazardous waste container (for liquid)
-
Plastic bucket or tub (for bleach bath)
-
Stir bar or stirrer
Methodology:
-
Prepare Neutralization Solution: In a chemical fume hood, prepare a 1:1 mixture of household bleach and water in a suitable container.[8] For decontaminating glassware, prepare this solution in a plastic bucket or tub large enough to submerge the items.[8]
-
Treat Liquid Waste: Slowly and carefully add the liquid this compound waste to an excess of the bleach solution in the designated hazardous waste container.[2][7] Be aware that this reaction can be exothermic.[7] Gently stir the mixture.
-
Allow Reaction Time: Loosely cap the container (to avoid pressure buildup) and let it stand in the fume hood for at least 24 hours to ensure complete oxidation.[4][7]
-
Verify Neutralization: After the reaction period, cautiously check for the absence of the characteristic thiol odor.[7]
-
Final Disposal: The neutralized liquid should be disposed of as hazardous corrosive waste, following your institution's specific guidelines.[2] Do not pour down the sink unless explicitly permitted by your local environmental health and safety (EHS) office.[7]
Comprehensive Waste Management Plan
Waste Segregation
All waste materials contaminated with this compound must be segregated from other laboratory waste streams.[2] This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, gloves, paper towels)
Liquid Waste Disposal
-
Collect all aqueous and solvent-based solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.[9]
-
Follow the neutralization protocol described above by treating the collected liquid waste with a bleach solution in a fume hood.[2]
-
Label the final container as "Hazardous Waste: Neutralized this compound solution (Corrosive)" and arrange for pickup by your institution's EHS department.
Solid Waste Disposal
-
Disposable items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a separate, sealed plastic bag.[4]
-
This bag must be clearly labeled as "Hazardous Waste" and include the chemical name.[4]
-
Place the sealed bag into a designated solid hazardous waste container for disposal.
Decontamination of Glassware and Equipment
-
Immediately after use, all non-disposable items like glassware, stir bars, and spatulas that have contacted this compound must be decontaminated.[8]
-
Submerge these items in a bleach bath (a 1:1 solution of bleach and water) within a chemical fume hood.[4][8]
-
Allow the items to soak for at least 14-24 hours to ensure complete oxidation of any residual thiol.[4][8]
-
After soaking, the decontaminated items can be thoroughly rinsed with water and washed using standard laboratory procedures.[8]
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as solid hazardous waste.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. How To [chem.rochester.edu]
- 9. nswai.org [nswai.org]
Navigating the Safe Handling of Dihydrolipoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dihydrolipoate (DHLA), a potent antioxidant also known as Lipoic Acid, reduced.
This compound is recognized for its irritating properties to the skin, eyes, and respiratory system. It may also cause an allergic skin reaction and is harmful if swallowed.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment
A thorough risk assessment should be conducted before handling this compound. The following tables summarize the key hazards and the recommended personal protective equipment (PPE) to be used.
Table 1: Hazard Identification for this compound
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][3] |
| Sensitization | May cause an allergic skin reaction.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Scenario | Required PPE |
| Routine Handling & Preparation | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Laboratory coat or other protective clothing. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Impervious clothing or lab coat. - Respiratory Protection: Recommended if handling a large spill or in a poorly ventilated area. |
It is important to note that a Safety Data Sheet (SDS) for this compound states that components with workplace exposure limits that require monitoring are not present, suggesting that specific Occupational Exposure Limits (OELs) from bodies such as OSHA, NIOSH, or ACGIH have not been established.[2] In the absence of defined OELs, it is best practice to minimize exposure through engineering controls, administrative controls, and the consistent use of appropriate PPE.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the standard operating procedure for safely managing this compound throughout its lifecycle in the laboratory.
Spill Management Protocol
In the event of a this compound spill, the following steps should be immediately taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Don PPE: Put on the appropriate personal protective equipment for spill cleanup as detailed in Table 2.
-
Contain and Absorb: Contain the spill and absorb it with an inert material such as vermiculite, dry sand, or earth.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All this compound waste, including unused material, contaminated consumables, and spill cleanup debris, is considered hazardous waste.[3] It must be collected in clearly labeled, sealed containers. Disposal should be carried out through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
